molecular formula C29H39Cl3FN9O3 B10854515 DDO-2093 dihydrochloride

DDO-2093 dihydrochloride

Katalognummer: B10854515
Molekulargewicht: 687.0 g/mol
InChI-Schlüssel: RIMZKQNHTPMNER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

DDO-2093 dihydrochloride is a useful research compound. Its molecular formula is C29H39Cl3FN9O3 and its molecular weight is 687.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C29H39Cl3FN9O3

Molekulargewicht

687.0 g/mol

IUPAC-Name

1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride

InChI

InChI=1S/C29H37ClFN9O3.2ClH/c1-19-26(30)21(17-22(32)27(19)31)28(41)34-23-16-20(4-5-25(23)39-10-8-37(2)9-11-39)40-18-24(35-36-40)29(42)33-6-3-7-38-12-14-43-15-13-38;;/h4-5,16-18H,3,6-15,32H2,1-2H3,(H,33,42)(H,34,41);2*1H

InChI-Schlüssel

RIMZKQNHTPMNER-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC(=C1F)N)C(=O)NC2=C(C=CC(=C2)N3C=C(N=N3)C(=O)NCCCN4CCOCC4)N5CCN(CC5)C)Cl.Cl.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

DDO-2093 Dihydrochloride: A Deep Dive into its Mechanism of Action as a Potent MLL1-WDR5 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2093 dihydrochloride (B599025) has emerged as a highly potent, small-molecule inhibitor of the protein-protein interaction (PPI) between Mixed-Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is a critical dependency for the histone methyltransferase activity of the MLL1 complex, which is aberrantly activated in various cancers, particularly in acute leukemias with MLL rearrangements. This technical guide provides an in-depth analysis of the mechanism of action of DDO-2093, consolidating available quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways.

Core Mechanism of Action

DDO-2093 dihydrochloride functions by directly disrupting the crucial interaction between the MLL1 protein and its essential cofactor, WDR5. The MLL1 complex is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription. The binding of MLL1 to WDR5 is a prerequisite for the assembly and catalytic activity of the MLL1 core complex.

By competitively binding to WDR5, DDO-2093 prevents the association of MLL1, thereby inhibiting the histone methyltransferase activity of the complex. This leads to a dose-dependent reduction in the levels of mono-, di-, and trimethylated H3K4.[1][2] The downstream consequence of this epigenetic modulation is the transcriptional repression of MLL1 target genes, such as HOXA9 and Meis1, which are critical drivers of leukemogenesis.[1][2] This targeted inhibition of a key oncogenic pathway underlies the potent anti-tumor activity of DDO-2093.

Quantitative Data Summary

The following tables summarize the key quantitative metrics that define the potency and efficacy of this compound.

Table 1: In Vitro Binding Affinity and Potency

ParameterValueDescriptionReference
IC508.6 nMConcentration for 50% inhibition of the MLL1-WDR5 interaction in a biochemical assay.[1][2]
Kd11.6 nMDissociation constant, indicating the binding affinity of DDO-2093 to WDR5.[1][3]

Table 2: In Vivo Anti-Tumor Efficacy in MV4-11 Xenograft Model

Dose (mg/kg, i.p., every other day for 21 days)Tumor Growth Inhibition (GI)Reference
2013.7%[1][2]
4037.6%[1][2]
8063.9%[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of DDO-2093 and a typical experimental workflow for its evaluation.

DDO2093_Mechanism cluster_0 Normal MLL1 Complex Activity cluster_1 Action of DDO-2093 MLL1 MLL1 MLL1_WDR5 MLL1-WDR5 Complex MLL1->MLL1_WDR5 WDR5 WDR5 WDR5->MLL1_WDR5 H3K4me H3K4 Methylation (me1/me2/me3) MLL1_WDR5->H3K4me Catalyzes H3K4 Histone H3K4 H3K4->H3K4me Target_Genes Target Genes (e.g., HOXA9, Meis1) H3K4me->Target_Genes Activates Transcription Gene Transcription Target_Genes->Transcription DDO2093 DDO-2093 WDR5_inhibited WDR5 DDO2093->WDR5_inhibited Binds to Blocked_Complex MLL1-WDR5 Interaction Blocked WDR5_inhibited->Blocked_Complex Reduced_H3K4me Reduced H3K4 Methylation Blocked_Complex->Reduced_H3K4me Inhibits Repressed_Genes Repressed Target Genes Reduced_H3K4me->Repressed_Genes Represses Inhibited_Transcription Inhibited Transcription Repressed_Genes->Inhibited_Transcription MLL1_inhibited MLL1 MLL1_inhibited->Blocked_Complex Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation HTRF HTRF Assay (MLL1-WDR5 Binding) WB Western Blot (H3K4 Methylation) RT_qPCR RT-qPCR (HOXA9/Meis1 Expression) Cell_Viability Cell Viability Assay (e.g., MTT/CCK-8) Xenograft MV4-11 Xenograft Model (Tumor Growth Inhibition) DDO2093 DDO-2093 Treatment DDO2093->HTRF DDO2093->WB DDO2093->RT_qPCR DDO2093->Cell_Viability DDO2093->Xenograft

References

DDO-2093 Dihydrochloride: A Technical Guide to its Function as a Potent MLL1-WDR5 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive technical overview of DDO-2093 dihydrochloride (B599025), a potent small molecule inhibitor of the MLL1-WDR5 protein-protein interaction (PPI), for researchers, scientists, and professionals in drug development. DDO-2093 demonstrates significant anti-tumor activity, positioning it as a valuable chemical probe for studying epigenetic pathways and as a potential therapeutic agent.

Core Function and Mechanism of Action

DDO-2093 dihydrochloride is a highly potent antagonist of the interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2] This interaction is critical for the proper function of the MLL1 histone methyltransferase complex, which catalyzes the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3). H3K4me3 is an epigenetic mark associated with active gene transcription.

The MLL1-WDR5 interface serves as a crucial scaffold for the assembly and enzymatic activity of the MLL1 core complex. By binding to WDR5, DDO-2093 competitively blocks the recruitment of MLL1, leading to the disruption of the complex and a subsequent reduction in global H3K4 methylation levels. This targeted inhibition of MLL1's catalytic activity results in the downregulation of MLL1-dependent oncogenes, such as HOXA9 and Meis1, which are key drivers in certain leukemias.[1][2] The downstream effect is the induction of apoptosis and inhibition of cell proliferation in cancer cells dependent on MLL1 activity.

Quantitative Efficacy and Potency

DDO-2093 exhibits high potency in both biochemical and cellular assays, as well as significant anti-tumor efficacy in preclinical models.

ParameterValueDescription
IC50 8.6 nMHalf-maximal inhibitory concentration in an assay measuring the disruption of the MLL1-WDR5 interaction.[1][2]
Kd 11.6 nMDissociation constant, indicating high binding affinity of DDO-2093 to WDR5.[1][2]
In Vivo Efficacy
20 mg/kg13.7%Tumor growth inhibition in an MV4-11 xenograft mouse model.[1][2]
40 mg/kg37.6%Tumor growth inhibition in an MV4-11 xenograft mouse model.[1][2]
80 mg/kg63.9%Tumor growth inhibition in an MV4-11 xenograft mouse model.[1][2]

Signaling Pathway and Experimental Workflow

The mechanism of action of DDO-2093 and a typical experimental workflow for evaluating its in vivo efficacy are depicted below.

MLL1_WDR5_Inhibition_Pathway cluster_inhibition Inhibitory Effect DDO2093 DDO-2093 WDR5 WDR5 DDO2093->WDR5 Binds to and inhibits MLL1_Complex Active MLL1 Complex DDO2093->MLL1_Complex Disrupts formation WDR5->MLL1_Complex Scaffolds MLL1 MLL1 MLL1->MLL1_Complex Component of H3K4 Histone H3 Lysine 4 MLL1_Complex->H3K4 Methylates H3K4me3 H3K4me3 Transcription Gene Transcription H3K4me3->Transcription Promotes Tumor_Growth Tumor Growth and Proliferation Oncogenes Oncogenes (e.g., HOXA9, Meis1) Oncogenes->Tumor_Growth Drives Transcription->Oncogenes Activates

Caption: DDO-2093 inhibits the MLL1-WDR5 interaction, leading to reduced H3K4 trimethylation and suppression of oncogenic gene transcription.

In_Vivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Data Analysis MV411 MV4-11 Human Leukemia Cells Mice Immunocompromised Mice MV411->Mice Xenograft Establish Xenograft Tumors Mice->Xenograft Grouping Randomize into Groups (Vehicle, DDO-2093 Doses) Xenograft->Grouping Dosing Administer DDO-2093 (e.g., i.p. every other day) Grouping->Dosing Tumor_Measurement Measure Tumor Volume and Body Weight Dosing->Tumor_Measurement Endpoint Endpoint Analysis (e.g., Tumor Weight) Tumor_Measurement->Endpoint Evaluation Evaluate Tumor Growth Inhibition Endpoint->Evaluation

Caption: Workflow for assessing the in vivo anti-tumor efficacy of DDO-2093 in a mouse xenograft model.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

MLL1-WDR5 Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the ability of DDO-2093 to disrupt the MLL1-WDR5 protein-protein interaction.

  • Proteins: Recombinant, purified GST-tagged WDR5 and biotinylated MLL1 peptide are used.

  • Reagents: Europium-labeled anti-GST antibody (donor fluorophore) and streptavidin-conjugated APC (acceptor fluorophore).

  • Procedure:

    • DDO-2093 is serially diluted in assay buffer.

    • The compound dilutions are incubated with GST-WDR5 and the biotinylated MLL1 peptide.

    • Europium-anti-GST and Streptavidin-APC are added.

    • After incubation, the TR-FRET signal is measured. A high signal indicates proximity of the donor and acceptor (i.e., an intact MLL1-WDR5 interaction), while a low signal indicates disruption.

  • Data Analysis: IC50 values are calculated from the dose-response curve.

In Vivo Xenograft Model

This protocol outlines the assessment of DDO-2093's anti-tumor activity in a living organism.

  • Cell Line: MV4-11, a human biphenotypic B myelomonocytic leukemia cell line with an MLL-AF4 fusion.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID).

  • Procedure:

    • MV4-11 cells are subcutaneously injected into the flank of the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound, formulated in a suitable vehicle, is administered intraperitoneally (i.p.) at various doses (e.g., 20, 40, 80 mg/kg) on a specified schedule (e.g., every other day for 21 days).[1][2]

    • Tumor volume and mouse body weight are monitored regularly.

    • At the end of the study, tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes/weights in the treated groups to the vehicle control group.

Conclusion

This compound is a powerful and specific inhibitor of the MLL1-WDR5 interaction. Its ability to disrupt this key epigenetic complex, leading to the suppression of oncogenic gene expression and potent anti-tumor activity, makes it an invaluable tool for cancer research. The detailed protocols and quantitative data provided herein serve as a resource for scientists working to further elucidate the role of the MLL1 complex in disease and to develop novel epigenetic therapies.

References

DDO-2093 Dihydrochloride: A Technical Guide to MLL1-WDR5 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2093 dihydrochloride (B599025) is a potent, small-molecule inhibitor targeting the protein-protein interaction (PPI) between Mixed-Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5).[1][2] The MLL1-WDR5 interaction is a critical component of the MLL1 methyltransferase complex, which plays a central role in regulating gene expression through the methylation of histone H3 at lysine (B10760008) 4 (H3K4). Dysregulation of this complex is a hallmark of certain aggressive leukemias, particularly those with MLL1 gene rearrangements. DDO-2093 disrupts the MLL1-WDR5 interaction, leading to the inhibition of H3K4 methylation and subsequent antitumor activity.[1][2][3] This technical guide provides an in-depth overview of DDO-2093, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data

The inhibitory activity of DDO-2093 has been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data for DDO-2093 and its free base form.

Table 1: In Vitro Inhibitory Activity of DDO-2093

CompoundAssay TypeParameterValue (nM)Reference
DDO-2093Biochemical AssayIC508.6[1][2]
DDO-2093Biophysical AssayKd11.6[1][2][3]

Table 2: In Vivo Efficacy of DDO-2093 Dihydrochloride in MV4-11 Xenograft Model

Dose (mg/kg, i.p., every other day for 21 days)Tumor Growth Inhibition (GI)Reference
2013.7%[1][2]
4037.6%[1][2]
8063.9%[1][2]

Mechanism of Action: The MLL1-WDR5 Signaling Pathway

The MLL1 complex is a key epigenetic regulator. WDR5 is a core component of this complex and acts as a scaffold, binding to a conserved "Win" motif on MLL1. This interaction is essential for the catalytic activity of the MLL1 complex, which is the methylation of H3K4. H3K4 methylation, particularly trimethylation (H3K4me3), is an active chromatin mark that promotes the transcription of target genes, including key regulators of hematopoietic stem cell proliferation and differentiation such as HOXA9 and MEIS1. In MLL-rearranged leukemias, the MLL fusion proteins aberrantly recruit the MLL1 complex to these target genes, leading to their overexpression and driving leukemogenesis. DDO-2093 competitively binds to the MLL1 binding pocket on WDR5, thereby disrupting the MLL1-WDR5 interaction. This prevents the proper assembly and function of the MLL1 complex, leading to a reduction in H3K4 methylation at target gene promoters and subsequent downregulation of their expression.[1][2]

MLL1_WDR5_Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 interacts H3K4 Histone H3 MLL1->H3K4 methylates RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L WDR5->ASH2L WDR5->H3K4 RbBP5->H3K4 methylates ASH2L->H3K4 methylates DDO2093 DDO-2093 DDO2093->WDR5 binds & inhibits H3K4me3 H3K4me3 H3K4->H3K4me3 TargetGenes Target Genes (e.g., HOXA9, MEIS1) H3K4me3->TargetGenes activates Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis

Caption: MLL1-WDR5 signaling pathway and DDO-2093 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of DDO-2093.

In Vitro Histone Methyltransferase (HMT) Assay

This assay is used to determine the inhibitory effect of DDO-2093 on the catalytic activity of the MLL1 complex.

Materials:

  • Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)

  • Histone H3 peptide (e.g., residues 1-21) or core histones as substrate

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor

  • This compound

  • HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100)

  • Scintillation cocktail

  • P81 phosphocellulose filter paper

  • Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing the MLL1 core complex and the histone H3 substrate in HMT assay buffer.

  • Add varying concentrations of DDO-2093 or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the methyltransferase reaction by adding ³H-SAM.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter papers extensively with the wash buffer to remove unincorporated ³H-SAM.

  • Dry the filter papers and place them in scintillation vials with a scintillation cocktail.

  • Measure the amount of incorporated ³H-methyl groups using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each DDO-2093 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of DDO-2093 on the growth of leukemia cell lines.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MV4-11)

  • Non-MLL-rearranged leukemia cell line (as a control)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed the leukemia cells in 96-well plates at a predetermined density.

  • Treat the cells with a serial dilution of DDO-2093 or DMSO (vehicle control).

  • Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition for each DDO-2093 concentration and determine the GI50 value.

In Vivo Xenograft Tumor Model

This study evaluates the antitumor efficacy of DDO-2093 in a mouse model of MLL-rearranged leukemia.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)

  • MV4-11 human leukemia cell line

  • Matrigel

  • This compound formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant MV4-11 cells mixed with Matrigel into the flank of the immunocompromised mice.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., daily or every other day).

  • Measure the tumor volume using calipers at regular intervals throughout the study.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).

  • Calculate the tumor growth inhibition for the treatment groups compared to the vehicle control group.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for identifying and characterizing MLL1-WDR5 inhibitors and the logical progression from molecular inhibition to cellular effects.

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization cluster_cellular Cellular & In Vivo Evaluation CompoundLibrary Compound Library PrimaryScreen Primary Screen (e.g., AlphaLISA, FRET) CompoundLibrary->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse BiophysicalAssay Biophysical Assay (e.g., SPR, ITC) for Kd DoseResponse->BiophysicalAssay SelectivityAssay Selectivity Assays BiophysicalAssay->SelectivityAssay CellProliferation Cell Proliferation Assays SelectivityAssay->CellProliferation GeneExpression Target Gene Expression (HOXA9, MEIS1) CellProliferation->GeneExpression InVivoXenograft In Vivo Xenograft Model GeneExpression->InVivoXenograft

Caption: Experimental workflow for MLL1-WDR5 inhibitor discovery.

Logical_Flow DDO2093 DDO-2093 Disruption Disruption of MLL1-WDR5 Protein-Protein Interaction DDO2093->Disruption InhibitionHMT Inhibition of MLL1 Histone Methyltransferase Activity Disruption->InhibitionHMT ReductionH3K4 Reduction of H3K4 Methylation InhibitionHMT->ReductionH3K4 DownregulationGenes Downregulation of Target Gene Expression (HOXA9, MEIS1) ReductionH3K4->DownregulationGenes InhibitionProliferation Inhibition of Leukemia Cell Proliferation DownregulationGenes->InhibitionProliferation AntitumorActivity In Vivo Antitumor Activity InhibitionProliferation->AntitumorActivity

Caption: Logical flow from molecular inhibition to in vivo efficacy.

References

DDO-2093 Dihydrochloride: A Technical Guide to its Discovery and Preclinical Development as a Potent MLL1-WDR5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2093 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is crucial for the catalytic activity of the MLL1 histone methyltransferase complex, which is frequently dysregulated in certain cancers, particularly acute leukemias with MLL1 gene rearrangements. DDO-2093 was developed through a bioisosteric modification approach from an earlier inhibitor, DDO-2117, leading to a phenyltriazole scaffold with high binding affinity and improved drug-like properties.[1] Preclinical studies have demonstrated its ability to disrupt the MLL1-WDR5 interaction, inhibit the expression of downstream target genes such as HOXA9 and Meis1, and suppress tumor growth in vivo. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of DDO-2093, including key quantitative data and representative experimental protocols.

Introduction

The MLL1 protein is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase that plays a critical role in regulating gene expression during development and hematopoiesis. Chromosomal translocations involving the MLL1 gene are a hallmark of a particularly aggressive subset of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). The resulting MLL fusion proteins drive leukemogenesis by aberrantly activating the expression of target genes, including the HOXA9 and MEIS1 proto-oncogenes.

The catalytic activity of the MLL1 complex is dependent on its interaction with several core components, with the binding of MLL1 to WDR5 being an essential prerequisite for its histone methyltransferase function.[1] Therefore, disrupting the MLL1-WDR5 interaction presents a promising therapeutic strategy for MLL-rearranged leukemias. DDO-2093 dihydrochloride has emerged as a potent inhibitor of this interaction, demonstrating significant anti-tumor activity in preclinical models.

Discovery and Synthesis

DDO-2093 was discovered through a targeted drug discovery program aimed at improving the potency and drug-like properties of a previously identified MLL1-WDR5 inhibitor, DDO-2117.[1] A bioisosterism approach utilizing click chemistry was employed to develop a novel series of inhibitors based on a phenyltriazole scaffold.[1] This effort culminated in the identification of DDO-2093 (also referred to as compound 24 in the primary literature) as the lead candidate with superior binding affinity and in vivo efficacy.[1]

While the specific, detailed synthesis protocol for DDO-2093 is proprietary, the general approach for creating phenyltriazole scaffold inhibitors involves multi-step organic synthesis. A representative synthetic scheme is outlined below.

G cluster_synthesis Representative Synthesis Workflow start Starting Materials (e.g., substituted anilines, alkynes) step1 Multi-step Synthesis of Triazole Precursors start->step1 Chemical Reactions step2 Click Chemistry (Copper-catalyzed Azide-Alkyne Cycloaddition) step1->step2 step3 Purification (e.g., Chromatography) step2->step3 final DDO-2093 Analogues step3->final

Caption: A generalized workflow for the synthesis of phenyltriazole-based MLL1-WDR5 inhibitors.

Mechanism of Action

DDO-2093 exerts its anti-tumor effects by selectively inhibiting the catalytic activity of the MLL1 complex.[2] It achieves this by directly binding to WDR5 and disrupting its interaction with MLL1. This disruption prevents the proper assembly and function of the MLL1 core complex, leading to a reduction in H3K4 methylation at target gene promoters.

The downstream consequence of this inhibition is the downregulation of MLL-fusion protein-dependent genes, most notably HOXA9 and Meis1.[2] These genes are critical for the proliferation and survival of MLL-rearranged leukemia cells.

G cluster_pathway DDO-2093 Signaling Pathway DDO2093 DDO-2093 WDR5 WDR5 DDO2093->WDR5 Binds to MLL_complex MLL1 Core Complex DDO2093->MLL_complex Inhibits formation WDR5->MLL_complex Interacts with MLL1 to form MLL1 MLL1 MLL1->MLL_complex H3K4 H3K4 Methylation MLL_complex->H3K4 Promotes Gene_expression HOXA9 & Meis1 Gene Expression H3K4->Gene_expression Activates Leukemia Leukemic Cell Proliferation & Survival Gene_expression->Leukemia Drives

Caption: The mechanism of action of DDO-2093 in inhibiting the MLL1 signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency

ParameterValueDescription
IC50 8.6 nMThe half maximal inhibitory concentration for disrupting the MLL1-WDR5 interaction.[2]
Kd 11.6 nMThe equilibrium dissociation constant, indicating the binding affinity to WDR5.[2]

Table 2: In Vivo Anti-Tumor Efficacy (MV4-11 Xenograft Model)

DoseRoute of AdministrationDosing ScheduleTumor Growth Inhibition
20 mg/kgIntraperitoneal (i.p.)Every other day for 21 days13.7%
40 mg/kgIntraperitoneal (i.p.)Every other day for 21 days37.6%
80 mg/kgIntraperitoneal (i.p.)Every other day for 21 days63.9%

Experimental Protocols

This section provides representative methodologies for key experiments used in the evaluation of DDO-2093.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for MLL1-WDR5 Interaction

This assay is used to quantify the ability of a compound to inhibit the interaction between MLL1 and WDR5.

G cluster_fret TR-FRET Assay Workflow step1 Prepare Assay Plate: - Add DDO-2093 (or DMSO control) - Add fluorescently labeled MLL1 peptide - Add fluorescently labeled WDR5 protein step2 Incubate at Room Temperature step1->step2 step3 Excite Donor Fluorophore step2->step3 step4 Measure FRET Signal step3->step4 step5 Calculate IC50 step4->step5

Caption: A simplified workflow for the TR-FRET based MLL1-WDR5 interaction assay.

Protocol:

  • Reagents:

    • Recombinant human WDR5 protein tagged with a donor fluorophore (e.g., Terbium cryptate).

    • A synthetic peptide corresponding to the WDR5-binding motif of MLL1, tagged with an acceptor fluorophore (e.g., d2).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

    • This compound serially diluted in DMSO.

  • Procedure:

    • In a 384-well plate, add DDO-2093 dilutions or DMSO vehicle control.

    • Add the tagged WDR5 protein and MLL1 peptide to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • The ratio of the acceptor to donor fluorescence is calculated.

    • The percent inhibition is determined relative to the DMSO control.

    • The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

MV4-11 Xenograft Mouse Model

This in vivo model is used to assess the anti-tumor efficacy of DDO-2093 in a leukemia model.

Protocol:

  • Cell Culture:

    • MV4-11 cells, a human AML cell line with an MLL-AF4 fusion, are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

  • Animal Model:

    • Immunocompromised mice (e.g., NOD/SCID) are used.

    • MV4-11 cells are harvested and injected subcutaneously into the flank of each mouse.

  • Treatment:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment and vehicle control groups.

    • This compound, formulated in a suitable vehicle, is administered via intraperitoneal injection according to the specified dosing schedule.

  • Monitoring and Endpoint:

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to measure the effect of DDO-2093 on the expression of MLL1 target genes.

Protocol:

  • Cell Treatment:

    • MV4-11 cells are treated with DDO-2093 or DMSO for a specified duration (e.g., 48-72 hours).

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the cells using a commercial kit.

    • RNA is reverse-transcribed into cDNA.

  • qRT-PCR:

    • The expression of HOXA9, Meis1, and a housekeeping gene (e.g., GAPDH) is quantified using specific primers and probes in a real-time PCR system.

  • Data Analysis:

    • The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.

Conclusion

This compound is a promising preclinical candidate that effectively targets the MLL1-WDR5 protein-protein interaction. Its potent in vitro activity translates to significant anti-tumor efficacy in a relevant in vivo model of MLL-rearranged leukemia. The data presented in this guide highlight the potential of DDO-2093 as a therapeutic agent for this high-risk patient population. Further development and clinical investigation are warranted to fully elucidate its therapeutic potential.

References

Unveiling the Antitumor Potential of DDO-2093 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2093 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between Mixed-Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is critical for the assembly and catalytic activity of the MLL1 methyltransferase complex, which plays a key role in regulating gene expression through histone H3 lysine (B10760008) 4 (H3K4) methylation. Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias, particularly those with MLL gene rearrangements. DDO-2093 dihydrochloride disrupts the MLL1-WDR5 interaction, leading to the inhibition of H3K4 methylation, downregulation of leukemogenic target genes, and ultimately, potent antitumor activity. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Core Mechanism of Action: Targeting the MLL1-WDR5 Interaction

This compound exerts its antitumor effects by specifically targeting the MLL1-WDR5 interface, a crucial interaction for the enzymatic activity of the MLL1 histone methyltransferase complex. By binding to WDR5, DDO-2093 prevents its association with MLL1, thereby dismantling the core complex and inhibiting its ability to methylate histone H3 at lysine 4 (H3K4). This leads to a dose-dependent reduction in global H3K4 methylation levels.[1][2]

The downstream consequence of this epigenetic modulation is the transcriptional repression of MLL1-target genes that are critical for leukemogenesis, most notably HOXA9 and MEIS1.[1][2] The suppression of these oncogenic drivers ultimately leads to cell cycle arrest, apoptosis, and a reduction in tumor growth.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

G cluster_0 Normal MLL1 Complex Function cluster_1 Effect of this compound MLL1 MLL1 MLL1_WDR5 MLL1-WDR5 Complex MLL1->MLL1_WDR5 WDR5 WDR5 WDR5->MLL1_WDR5 H3K4me H3K4 Methylation MLL1_WDR5->H3K4me Catalyzes H3K4 Histone H3K4 Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K4me->Target_Genes Activates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis DDO2093 DDO-2093 Dihydrochloride Blocked_WDR5 WDR5 DDO2093->Blocked_WDR5 Binds to Inhibited_Complex Inhibited MLL1 Complex Blocked_WDR5->Inhibited_Complex Prevents formation of Reduced_H3K4me Reduced H3K4 Methylation Inhibited_Complex->Reduced_H3K4me Inhibits Repressed_Genes Repressed Target Genes Reduced_H3K4me->Repressed_Genes Leads to Apoptosis Tumor Growth Inhibition Repressed_Genes->Apoptosis

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinity and Potency

ParameterValueDescription
IC50 8.6 nMHalf-maximal inhibitory concentration for disrupting the MLL1-WDR5 interaction.[1][2]
Kd 11.6 nMDissociation constant, indicating the binding affinity to WDR5.[1][2]

Table 2: In Vivo Antitumor Efficacy in MV4-11 Xenograft Model

Treatment GroupDose (mg/kg)RouteScheduleTumor Growth Inhibition (%)
Vehicle Control-i.p.Every other day for 21 days0
DDO-209320i.p.Every other day for 21 days13.7
DDO-209340i.p.Every other day for 21 days37.6
DDO-209380i.p.Every other day for 21 days63.9

Data derived from a study using a subcutaneous MV4-11 human acute myeloid leukemia xenograft mouse model.[1][2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

MLL1-WDR5 Protein-Protein Interaction (PPI) Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) or AlphaLISA assay can be employed to quantify the inhibitory effect of DDO-2093 on the MLL1-WDR5 interaction.

Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis A Recombinant MLL1 and WDR5 proteins D Mix proteins, inhibitor, and buffer in microplate A->D B DDO-2093 (serial dilution) B->D C Assay Buffer C->D E Incubate at room temperature D->E F Add detection reagents (e.g., TR-FRET pair) E->F G Incubate F->G H Read plate on a compatible microplate reader G->H I Calculate % inhibition H->I J Determine IC50 value I->J

Caption: Workflow for MLL1-WDR5 PPI Assay.

Protocol:

  • Reagents:

    • Recombinant human MLL1 (specific binding domain) and WDR5 proteins.

    • This compound stock solution (e.g., in DMSO).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

    • TR-FRET donor and acceptor reagents (e.g., labeled anti-tag antibodies).

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well microplate, add MLL1 and WDR5 proteins to the assay buffer.

    • Add the diluted DDO-2093 or vehicle control to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding.

    • Add the TR-FRET detection reagents.

    • Incubate for a further period as recommended by the manufacturer.

    • Measure the fluorescence signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blotting for H3K4 Methylation

Protocol:

  • Cell Culture and Treatment:

    • Culture MV4-11 cells (human biphenotypic B myelomonocytic leukemia) in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Treat cells with varying concentrations of this compound or vehicle for a specified time (e.g., 48-72 hours).

  • Histone Extraction:

    • Harvest cells and perform acid extraction of histones or use a commercial histone extraction kit.

  • SDS-PAGE and Transfer:

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, H3K4me3, and total Histone H3 (as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the levels of methylated H3K4 to total Histone H3.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Treat MV4-11 cells with this compound as described for Western blotting.

    • Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

    • Use primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the expression of target genes to the housekeeping gene.

In Vivo Xenograft Model

Experimental Workflow:

G cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring & Endpoint cluster_3 Data Analysis A Inject MV4-11 cells subcutaneously into immunocompromised mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer DDO-2093 or vehicle C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice at study endpoint E->F I Assess tolerability E->I G Excise and weigh tumors F->G H Calculate tumor growth inhibition G->H

Caption: Workflow for In Vivo Xenograft Study.

Protocol:

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/SCID or NSG).

  • Cell Implantation:

    • Subcutaneously inject a suspension of MV4-11 cells (e.g., 5 x 106 cells in PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth by caliper measurements (Tumor Volume = 0.5 x Length x Width2).

    • When tumors reach a palpable size (e.g., 100-150 mm3), randomize mice into treatment and control groups.

    • Administer this compound (e.g., 20, 40, 80 mg/kg) or vehicle via intraperitoneal (i.p.) injection every other day for the duration of the study (e.g., 21 days).

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

    • Assess the tolerability of the treatment by monitoring body weight changes and overall animal health.

Conclusion

This compound is a promising antitumor agent that effectively targets the MLL1-WDR5 protein-protein interaction. Its ability to disrupt this key interaction leads to the inhibition of H3K4 methylation and the downregulation of critical oncogenes, resulting in significant tumor growth inhibition in a preclinical model of acute myeloid leukemia. The data presented in this technical guide provide a strong rationale for the further development of this compound as a potential therapeutic for MLL-rearranged leukemias.

References

DDO-2093 Dihydrochloride: A Potent Inhibitor of the MLL1-WDR5 Interaction for MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis. These leukemias are characterized by chromosomal translocations involving the KMT2A (MLL1) gene, which result in the production of oncogenic MLL fusion proteins. The catalytic activity of these fusion proteins is dependent on their interaction with other proteins, forming a core complex that aberrantly methylates histone H3 on lysine (B10760008) 4 (H3K4), leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1. A key component of this complex is the WD repeat-containing protein 5 (WDR5), which serves as a critical scaffolding protein. The interaction between the MLL1 protein and WDR5 is essential for the stability and enzymatic activity of the MLL complex. Therefore, disrupting the MLL1-WDR5 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for MLL-r leukemias. DDO-2093 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of this interaction, demonstrating significant anti-tumor activity in preclinical models.[1][2][3][4][5][6] This technical guide provides an in-depth overview of DDO-2093 dihydrochloride, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency and efficacy in preclinical studies.[1][2]

Table 1: In Vitro Potency of this compound [1][2][3][4][5][6]

ParameterValueDescription
IC508.6 nMThe half maximal inhibitory concentration for the MLL1-WDR5 protein-protein interaction.
Kd11.6 nMThe equilibrium dissociation constant, indicating the binding affinity of DDO-2093 to its target.

Table 2: In Vivo Anti-Tumor Efficacy of this compound [1][2]

DosageGrowth Inhibition (GI)Experimental Model
20 mg/kg13.7%Xenograft model
40 mg/kg37.6%Xenograft model
80 mg/kg63.9%Xenograft model

Mechanism of Action

This compound selectively targets the protein-protein interaction between MLL1 and WDR5.[1][2][3][4][5][6] By binding to a key interaction site, DDO-2093 disrupts the formation of the functional MLL1 core complex. This disruption leads to a dose-dependent reduction in the mono-, di-, and trimethylation of H3K4.[1][2] Consequently, the expression of MLL-fusion protein-dependent genes, such as HOXA9 and Meis1, is inhibited.[1][2] The downregulation of these critical leukemogenic genes ultimately leads to the suppression of tumor growth.

MLL_Pathway cluster_nucleus Cell Nucleus MLL_fusion MLL Fusion Protein MLL_complex Active MLL Complex MLL_fusion->MLL_complex binds WDR5 WDR5 WDR5->MLL_complex binds H3K4me H3K4 Methylation MLL_complex->H3K4me catalyzes Histone_H3 Histone H3 HOXA9_MEIS1 HOXA9/MEIS1 Genes H3K4me->HOXA9_MEIS1 activates Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis promotes DDO_2093 DDO-2093 DDO_2093->MLL_complex inhibits formation

Caption: Signaling pathway of MLL fusion protein and inhibition by DDO-2093.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction

This assay is used to quantify the inhibitory effect of DDO-2093 on the MLL1-WDR5 interaction.

  • Principle: A fluorescently labeled MLL1 peptide is incubated with the WDR5 protein. In the bound state, the larger complex tumbles slowly, resulting in a high fluorescence polarization signal. When an inhibitor like DDO-2093 displaces the labeled peptide, the smaller, faster-tumbling peptide emits a low polarization signal.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20).

    • Add a constant concentration of WDR5 protein and a fluorescently labeled MLL1 peptide to the wells of a microplate.

    • Add serial dilutions of this compound or a vehicle control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Measure fluorescence polarization using a suitable plate reader.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay determines the effect of DDO-2093 on the proliferation of MLL-rearranged leukemia cells.

  • Principle: A colorimetric or fluorometric method is used to measure the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Protocol:

    • Seed MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined density.

    • Treat the cells with increasing concentrations of this compound or a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

    • Add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (50% growth inhibition) value.

Cell_Viability_Workflow start Start seed_cells Seed MLL-r leukemia cells in 96-well plate start->seed_cells add_compound Add serial dilutions of This compound seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate add_reagent Add cell viability reagent incubate->add_reagent measure Measure absorbance/ fluorescence add_reagent->measure analyze Analyze data and calculate GI50 measure->analyze end End analyze->end

Caption: Workflow for a typical cell viability assay.

Western Blotting for H3K4 Methylation

This technique is used to assess the effect of DDO-2093 on the levels of H3K4 methylation in cells.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the protein of interest (in this case, different methylation states of H3K4).

  • Protocol:

    • Treat MLL-rearranged leukemia cells with this compound for a specified time.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for mono-, di-, and tri-methylated H3K4, as well as a loading control (e.g., total Histone H3).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities to determine the relative levels of H3K4 methylation.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is employed to measure the changes in the expression of MLL-fusion target genes like HOXA9 and Meis1 following treatment with DDO-2093.

  • Principle: The amount of a specific mRNA is quantified by reverse transcribing it into cDNA, which is then amplified in a real-time PCR machine. The amplification is monitored in real-time using a fluorescent dye.

  • Protocol:

    • Treat MLL-rearranged leukemia cells with this compound (e.g., 5 μM for 7 days).[1][2]

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

    • Perform real-time PCR using specific primers for HOXA9, Meis1, and a housekeeping gene (for normalization).

    • Analyze the amplification data to determine the relative fold change in gene expression in treated versus untreated cells.

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy of DDO-2093 in a living organism.

  • Principle: Human MLL-rearranged leukemia cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with DDO-2093, and tumor growth is monitored over time.

  • Protocol:

    • Inject MLL-rearranged leukemia cells (e.g., MV4-11) subcutaneously into immunodeficient mice.

    • Allow tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 20-80 mg/kg via intraperitoneal injection every other day for 21 days) or a vehicle control.[1][2]

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Conclusion

This compound is a promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its potent and selective inhibition of the MLL1-WDR5 interaction leads to the suppression of key leukemogenic pathways and demonstrates significant anti-tumor activity in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies for this challenging disease. Further investigation into the clinical potential of DDO-2093 and similar compounds is warranted.

References

Cellular Targets of DDO-2093 Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2093 dihydrochloride (B599025) is a potent and selective small molecule inhibitor targeting a critical protein-protein interaction (PPI) implicated in various forms of cancer, particularly acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the cellular targets of DDO-2093, detailing its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology and epigenetic regulation.

Core Cellular Target: The MLL1-WDR5 Interaction

The primary cellular target of DDO-2093 is the protein-protein interaction between the Mixed-Lineage Leukemia 1 (MLL1) protein and the WD Repeat Domain 5 (WDR5) protein. This interaction is a cornerstone of the MLL1 core complex, a multi-protein assembly that plays a crucial role in regulating gene expression through histone methylation.

The MLL1 complex is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase. The interaction between the Win (WDR5-interacting) motif of MLL1 and the surface of WDR5 is essential for the assembly and catalytic activity of the MLL1 complex. By binding to WDR5, DDO-2093 competitively inhibits the MLL1-WDR5 interaction, leading to the disruption of the MLL1 complex and a subsequent reduction in H3K4 methylation at target gene promoters. This ultimately results in the downregulation of oncogenic genes, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of certain cancer cells.

Data Presentation

The following tables summarize the quantitative data for DDO-2093 and provide a comparison with other known MLL1-WDR5 inhibitors.

Table 1: Biochemical and Cellular Activity of DDO-2093

ParameterValueAssay TypeReference
IC50 (MLL1-WDR5 Interaction) 8.6 nMFluorescence Polarization[1]
Kd (Binding to WDR5) 11.6 nMIsothermal Titration Calorimetry[1]
Cellular IC50 (MV4-11) Not explicitly reported, but shows significant activity at low µMCell Proliferation/Viability Assay[1][2]
In Vivo Efficacy Significant tumor growth inhibition in MV4-11 xenograft modelAnimal Model[1]

Table 2: Comparative IC50 Values of Selected MLL1-WDR5 Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)Reference
MM-401 MOLM-13Acute Myeloid Leukemia~5[3]
OICR-9429 MV4-11Acute Myeloid Leukemia~5[4]
WDR5-0103 Not reported in cell lines--[5]
MM-102 MV4-11Acute Myeloid Leukemia~25[6]

Note: The data in Table 2 is provided for comparative purposes to illustrate the range of activities observed for inhibitors of the MLL1-WDR5 interaction. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of DDO-2093.

Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction

This assay quantitatively measures the ability of a compound to disrupt the interaction between MLL1 and WDR5.

  • Materials:

    • Purified recombinant human WDR5 protein

    • Fluorescently labeled MLL1 Win-motif peptide (e.g., FAM-labeled)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20)

    • DDO-2093 dihydrochloride and other test compounds

    • 384-well, low-volume, black, non-binding surface plates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare a solution of the fluorescently labeled MLL1 peptide and WDR5 protein in the assay buffer. The final concentrations should be optimized, but a starting point could be 10 nM peptide and 20 nM WDR5.

    • Serially dilute DDO-2093 and control compounds in DMSO and then further dilute in assay buffer to the desired final concentrations.

    • Add a small volume of the compound dilutions to the wells of the 384-well plate.

    • Add the WDR5/fluorescent peptide mixture to each well to initiate the binding reaction.

    • Include control wells containing the WDR5/peptide mixture with DMSO only (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Histone Methyltransferase (HMT) Assay

This assay determines the effect of DDO-2093 on the catalytic activity of the MLL1 complex.

  • Materials:

    • Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)

    • Histone H3 peptide substrate

    • S-adenosyl-L-[methyl-3H]-methionine (Radiolabeled SAM)

    • HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

    • This compound

    • Scintillation cocktail and scintillation counter

  • Procedure:

    • Assemble the HMT reaction mixture in the assay buffer containing the MLL1 complex, H3 peptide substrate, and radiolabeled SAM.

    • Add DDO-2093 at various concentrations to the reaction mixture.

    • Initiate the reaction by adding the MLL1 complex or SAM.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

    • Wash the filter paper extensively with a wash buffer (e.g., 50 mM NaHCO3, pH 9.0) to remove unincorporated radiolabeled SAM.

    • Dry the filter paper and add scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition of HMT activity and determine the IC50 value.

Cell Viability/Proliferation Assay

This assay assesses the effect of DDO-2093 on the growth of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MV4-11, MOLM-13)

    • Complete cell culture medium

    • This compound

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

    • 96-well clear or white-walled cell culture plates

    • Plate reader (luminometer or spectrophotometer)

  • Procedure:

    • Seed the cells into the wells of a 96-well plate at a predetermined density.

    • Allow the cells to adhere and resume growth overnight.

    • Treat the cells with a serial dilution of DDO-2093 for a specified duration (e.g., 72 hours).

    • At the end of the treatment period, add the cell viability reagent according to the manufacturer's instructions.

    • Incubate as required by the reagent.

    • Measure the signal (luminescence or absorbance) using a plate reader.

    • Normalize the data to vehicle-treated control cells and calculate the IC50 value.

Western Blotting for Downstream Target Modulation

This technique is used to measure the protein levels of downstream targets of the MLL1 complex, such as H3K4 methylation and HOXA9.

  • Materials:

    • Cancer cells treated with DDO-2093

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-H3K4me3, anti-HOXA9, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated cells and quantify the protein concentration.

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities relative to a loading control (e.g., β-actin).

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of DDO-2093 in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID)

    • MV4-11 human leukemia cells

    • Matrigel

    • This compound formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of MV4-11 cells mixed with Matrigel into the flank of the mice.

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer DDO-2093 or vehicle to the respective groups according to the desired dosing schedule and route (e.g., intraperitoneal injection).

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Mandatory Visualization

MLL1_WDR5_Signaling_Pathway cluster_nucleus Nucleus MLL1_complex MLL1 Complex (MLL1, WDR5, RbBP5, ASH2L) Histone_H3 Histone H3 MLL1_complex->Histone_H3 Methylates H3K4me3 H3K4me3 Histone_H3->H3K4me3 Becomes Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K4me3->Target_Genes Activates Transcription Oncogenic Transcription Target_Genes->Transcription DDO2093 DDO-2093 DDO2093->MLL1_complex

Caption: MLL1-WDR5 signaling pathway and the inhibitory action of DDO-2093.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation FP_Assay Fluorescence Polarization Assay (IC50 for MLL1-WDR5 binding) HMT_Assay Histone Methyltransferase Assay (IC50 for MLL1 catalytic activity) FP_Assay->HMT_Assay Cell_Viability Cell Viability Assay (IC50 in cancer cell lines) HMT_Assay->Cell_Viability Western_Blot Western Blot (Target engagement & downstream effects) Cell_Viability->Western_Blot Xenograft Xenograft Mouse Model (Anti-tumor efficacy) Western_Blot->Xenograft

Caption: Experimental workflow for the characterization of DDO-2093.

References

DDO-2093 Dihydrochloride: A Technical Guide to a Potent MLL1-WDR5 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2250024-74-7

Introduction

DDO-2093 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1] This interaction is crucial for the assembly and catalytic activity of the MLL1 methyltransferase complex, which plays a key role in regulating gene expression through histone H3 lysine (B10760008) 4 (H3K4) methylation. Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias, making the MLL1-WDR5 interaction a compelling therapeutic target. DDO-2093 has demonstrated significant anti-tumor activity in preclinical models, highlighting its potential as a valuable research tool and a lead compound for the development of novel cancer therapeutics.[2][3] This technical guide provides an in-depth overview of DDO-2093 dihydrochloride, including its biochemical properties, mechanism of action, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is the salt form of DDO-2093, which offers enhanced water solubility and stability, making it more amenable for use in biological assays.[1]

PropertyValue
CAS Number 2250024-74-7
Chemical Formula C29H37ClFN9O3 · 2HCl
Molecular Weight 687.04 g/mol
Appearance White to off-white solid
Purity ≥98%
Solubility Soluble in DMSO

Biochemical Activity and Mechanism of Action

DDO-2093 is a highly potent inhibitor of the MLL1-WDR5 interaction, exhibiting strong binding affinity and functional inhibition of the MLL1 complex's methyltransferase activity.

ParameterValueMethod
IC50 8.6 nMHomogeneous Time-Resolved Fluorescence (HTRF) Assay
Kd 11.6 nM

The primary mechanism of action of DDO-2093 is the disruption of the MLL1-WDR5 protein-protein interaction. This prevents the proper assembly of the MLL1 core complex, leading to a reduction in H3K4 methylation at target gene promoters. Consequently, the expression of MLL1 target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis, is downregulated.[1]

Signaling Pathway

MLL1_WDR5_Pathway MLL1 MLL1 MLL1_WDR5 MLL1-WDR5 Complex MLL1->MLL1_WDR5 WDR5 WDR5 WDR5->MLL1_WDR5 H3K4me H3K4 Methylation MLL1_WDR5->H3K4me Catalyzes H3K4 Histone H3 H3K4->H3K4me Gene_Expression Gene Expression (e.g., HOXA9, MEIS1) H3K4me->Gene_Expression Activates Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis Drives DDO2093 DDO-2093 DDO2093->MLL1_WDR5 Inhibits

Mechanism of action of DDO-2093.

Experimental Protocols

Synthesis of DDO-2093

The synthesis of DDO-2093 is described by Chen et al. (2021). A detailed, step-by-step protocol would be proprietary to the discovering entity. However, the publication outlines a multi-step synthesis involving the formation of a key triazole intermediate followed by amide coupling reactions. Researchers interested in synthesizing this compound should refer to the supplementary information of the primary publication for the reaction schemes and characterization data.

In Vitro MLL1-WDR5 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is a representative example for determining the inhibitory activity of DDO-2093 on the MLL1-WDR5 interaction.

Materials:

  • Recombinant human MLL1 protein (tagged, e.g., with His-tag)

  • Recombinant human WDR5 protein (tagged, e.g., with GST-tag)

  • Anti-His-Tag antibody conjugated to a FRET donor (e.g., Europium cryptate)

  • Anti-GST-Tag antibody conjugated to a FRET acceptor (e.g., d2)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well low-volume microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the MLL1 and WDR5 proteins to the assay buffer.

  • Add the diluted DDO-2093 or vehicle (DMSO) to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for compound binding.

  • Add the anti-His-Tag-FRET donor and anti-GST-Tag-FRET acceptor antibodies to the wells.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 1-2 hours).

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at the donor and acceptor wavelengths.

  • Calculate the HTRF ratio and determine the IC50 value by fitting the data to a dose-response curve.

HTRF_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis DDO2093_Dilution Prepare DDO-2093 Serial Dilution Dispense Dispense Protein Mix and DDO-2093 into 384-well plate DDO2093_Dilution->Dispense Protein_Mix Prepare MLL1 and WDR5 Protein Mix Protein_Mix->Dispense Incubate1 Incubate at RT Dispense->Incubate1 Add_Antibodies Add HTRF Antibodies Incubate1->Add_Antibodies Incubate2 Incubate at RT (dark) Add_Antibodies->Incubate2 Read_Plate Read Plate on HTRF Reader Incubate2->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Workflow for the HTRF-based MLL1-WDR5 interaction assay.
In Vivo Antitumor Activity in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of DDO-2093 in a mouse xenograft model using the MV-4-11 human leukemia cell line.

Materials:

  • MV-4-11 human biphenotypic B myelomonocytic leukemia cells

  • Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • Matrigel

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture MV-4-11 cells in appropriate media.

    • Harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.[4]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[4]

  • Drug Administration:

    • Prepare the this compound formulation in the vehicle.

    • Administer DDO-2093 or vehicle to the mice via intraperitoneal (i.p.) injection at the desired dosage (e.g., 20, 40, 80 mg/kg) on a specified schedule (e.g., every other day for 21 days).[1]

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice according to institutional guidelines, and excise and weigh the tumors.

Xenograft_Workflow Cell_Culture Culture MV-4-11 Cells Implantation Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer DDO-2093 or Vehicle (i.p.) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Euthanize and Excise Tumors Monitoring->Endpoint

Workflow for the in vivo xenograft study.
Gene Expression Analysis by RT-qPCR

This protocol provides a general method for analyzing the expression of MLL1 target genes, HOXA9 and MEIS1, in cells or tissues treated with DDO-2093.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., ABL1 or β-actin)

  • qPCR instrument

Representative Human Primer Sequences:

GeneForward Primer (5'-3')Reverse Primer (5'-3')Probe (5'-3')
HOXA9 GCCGGCCTTATGGCATTAATGGAGGAGAACCACAAGCATAGTFAM-CCTGAACCGCTGTCGGCCAGAA-MGB
MEIS1 Not readily available in cited sources, design based on RefSeqNot readily available in cited sources, design based on RefSeqNot readily available in cited sources, design based on RefSeq
ABL1 AGGCTGCCCAGAGAAGGTCTATGTTTCAAAGGCTTGGTGGATFAM-TGGAATCCCTCTGACCGG-MGB

Note: Primer sequences can vary. It is recommended to use validated primer sets.[5]

Procedure:

  • RNA Extraction: Extract total RNA from cells or tumor tissue using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression using the ΔΔCt method.

Quantitative Data Summary

In Vitro Activity
CompoundIC50 (nM)Kd (nM)
DDO-20938.611.6
In Vivo Antitumor Efficacy
Treatment GroupDosage (mg/kg, i.p., q.o.d.)Tumor Growth Inhibition (%)
DDO-20932013.7
DDO-20934037.6
DDO-20938063.9

Data from an MV-4-11 xenograft model in BALB/c nude mice after 21 days of treatment.[1]

Conclusion

This compound is a valuable chemical probe for studying the biological roles of the MLL1-WDR5 interaction. Its high potency, selectivity, and demonstrated in vivo antitumor activity make it a promising candidate for further preclinical development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of epigenetics, cancer biology, and drug discovery.

References

In-Depth Technical Guide to DDO-2093 Dihydrochloride: A Potent MLL1-WDR5 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2093 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Mixed-Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5). This interaction is a critical component of the MLL1 methyltransferase complex, which plays a central role in the epigenetic regulation of gene expression. Dysregulation of this complex is a hallmark of various cancers, particularly acute leukemias with MLL1 rearrangements. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for DDO-2093 dihydrochloride, serving as a technical resource for researchers in oncology and drug discovery.

Chemical Structure and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₉H₃₉Cl₃FN₉O₃[1]
Molecular Weight 687.04 g/mol [1]
CAS Number 2250024-74-7[2]
Appearance Solid
Purity >98% (typically)
Solubility Soluble in DMSO

Mechanism of Action and Biological Activity

This compound functions by competitively binding to WDR5, thereby preventing its interaction with MLL1. This disruption of the MLL1-WDR5 complex is essential for the catalytic activity of MLL1, which is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase. The aberrant activity of MLL1 fusion proteins is a key driver in certain types of leukemia.

Table 2: Biological Activity of this compound

ParameterValueDescriptionSource(s)
Target MLL1-WDR5 Protein-Protein InteractionInhibits the formation of the MLL1-WDR5 complex.[2][3]
IC₅₀ 8.6 nMThe half maximal inhibitory concentration required to disrupt the MLL1-WDR5 interaction.[2][3]
K_d_ 11.6 nMThe equilibrium dissociation constant, indicating high binding affinity to its target.[2][3]
Biological Effect Antitumor ActivityDemonstrates efficacy in suppressing tumor growth in preclinical models.[2][3]
Signaling Pathway

The MLL1-WDR5 interaction is a critical node in a larger signaling pathway that regulates gene transcription. By inhibiting this interaction, this compound effectively downregulates the expression of oncogenes that are dependent on MLL1 activity.

MLL1_WDR5_Signaling_Pathway MLL1-WDR5 Signaling Pathway and Inhibition by DDO-2093 cluster_inhibition Inhibition cluster_downstream Downstream Effects MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L WDR5->ASH2L DPY30 DPY30 WDR5->DPY30 HistoneH3 Histone H3 WDR5->HistoneH3 Methylation DDO2093 DDO-2093 DDO2093->WDR5 Inhibits Interaction H3K4me3 H3K4 Trimethylation HistoneH3->H3K4me3 GeneExpression Oncogene Expression (e.g., HOXA9, MEIS1) H3K4me3->GeneExpression Upregulation Leukemogenesis Leukemogenesis GeneExpression->Leukemogenesis Promotes

Inhibition of the MLL1-WDR5 interaction by DDO-2093 blocks downstream oncogenic signaling.

Experimental Protocols

The following sections provide generalized yet detailed protocols for key experiments relevant to the study of this compound. These should be adapted based on specific cell lines and laboratory conditions.

MLL1-WDR5 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a common method for quantifying the disruption of the MLL1-WDR5 interaction.

HTRF_Workflow HTRF Assay Workflow for MLL1-WDR5 Inhibition start Start prepare_reagents Prepare Reagents: - GST-MLL1 - His-WDR5 - Anti-GST-Europium - Anti-His-XL665 - DDO-2093 dilutions start->prepare_reagents dispense_inhibitor Dispense DDO-2093 to 384-well plate prepare_reagents->dispense_inhibitor add_proteins Add GST-MLL1 and His-WDR5 dispense_inhibitor->add_proteins incubate_proteins Incubate at RT add_proteins->incubate_proteins add_antibodies Add Anti-GST-Europium and Anti-His-XL665 incubate_proteins->add_antibodies incubate_detection Incubate in the dark add_antibodies->incubate_detection read_plate Read plate on HTRF reader (620 nm and 665 nm) incubate_detection->read_plate analyze_data Analyze Data: Calculate IC50 read_plate->analyze_data end End analyze_data->end

References

In-Depth Technical Guide: Binding Affinity of DDO-2093 Dihydrochloride to WDR5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the potent small molecule inhibitor, DDO-2093 dihydrochloride (B599025), to the WD40-repeat-containing protein 5 (WDR5). This document details the quantitative binding data, experimental methodologies for key assays, and the relevant biological pathways, offering a valuable resource for researchers in oncology, epigenetics, and drug discovery.

Quantitative Binding Affinity Data

DDO-2093 is a potent inhibitor of the protein-protein interaction (PPI) between WDR5 and Mixed Lineage Leukemia 1 (MLL1).[1][2] Its high affinity for WDR5 disrupts the formation of the MLL1 complex, which is crucial for histone H3 lysine (B10760008) 4 (H3K4) methylation, a key epigenetic modification.[1][2] The dihydrochloride salt of DDO-2093 is often used due to its enhanced water solubility and stability.[1]

The binding affinity of DDO-2093 and other notable WDR5 inhibitors is summarized in the table below, providing a comparative landscape of their potencies.

CompoundAssay TypeBinding AffinityReference
DDO-2093 Fluorescence PolarizationIC50 = 8.6 nM[1][2]
UnknownKd = 11.6 nM[1][2]
OICR-9429 Isothermal Titration Calorimetry (ITC)Kd = 52 nM
Surface Plasmon Resonance (SPR)Kd = 24 nM[3]
Peptide Displacement Assay (FP)Kdisp = 64 ± 4 nM[4]
MM-102 Fluorescence PolarizationIC50 = 2.4 nM[5]
UnknownKi < 1 nM[6]
WDR5-0103 Isothermal Titration Calorimetry (ITC)Kd = 450 nM[7]

Experimental Protocols

The determination of the binding affinity of small molecules like DDO-2093 to WDR5 relies on various biophysical techniques. Below are detailed methodologies for the key experiments commonly cited for WDR5 inhibitors. While the specific protocol for DDO-2093 is not publicly detailed, the following represent standard industry practices.

Fluorescence Polarization (FP) Competition Assay

This assay is frequently used to determine the IC50 value of an inhibitor by measuring its ability to displace a fluorescently labeled probe from the target protein.

Principle: A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like WDR5, its tumbling is restricted, leading to a higher polarization value. An unlabeled inhibitor competing for the same binding site will displace the tracer, causing a decrease in polarization.

Methodology:

  • Reagents and Preparation:

    • Assay Buffer: A suitable buffer is prepared, for example, 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, and 0.05% Tween 20.[8]

    • WDR5 Protein: Recombinant human WDR5 is purified and diluted to the desired concentration in the assay buffer.

    • Fluorescent Tracer: A fluorescently labeled peptide derived from the WDR5-interacting (WIN) motif of MLL1 (e.g., FITC-labeled MLL1 peptide) is used as the tracer.[4] Its concentration should be kept well below the Kd of its interaction with WDR5 to ensure assay sensitivity.[9]

    • Inhibitor (DDO-2093 dihydrochloride): A stock solution is prepared in DMSO and serially diluted to create a concentration gradient.

  • Assay Procedure:

    • The assay is typically performed in 384-well, low-volume, black plates to minimize background fluorescence.[10][11]

    • A mixture of WDR5 protein and the fluorescent tracer is pre-incubated to allow for complex formation.

    • Varying concentrations of the inhibitor (or DMSO as a control) are added to the wells.

    • The plate is incubated at room temperature for a set period (e.g., 1-2 hours) to reach equilibrium.[12]

    • Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[10]

  • Data Analysis:

    • The percentage of inhibition is calculated based on the change in fluorescence polarization values.

    • The IC50 value, the concentration of inhibitor required to displace 50% of the bound tracer, is determined by fitting the data to a dose-response curve.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also requires the Kd of the fluorescent tracer.[9]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Principle: A solution of the ligand (e.g., DDO-2093) is titrated into a solution containing the protein (WDR5). The heat change upon each injection is measured by a sensitive calorimeter.

Methodology:

  • Sample Preparation:

    • Both the protein (WDR5) and the ligand (this compound) must be in identical, degassed buffer to minimize heats of dilution.[13] A common buffer is 20 mM sodium phosphate, 150 mM NaCl, pH 8.[14]

    • The protein concentration in the sample cell is typically in the range of 2-50 µM, while the ligand concentration in the syringe is 10- to 20-fold higher.[10][15]

  • ITC Experiment:

    • The sample cell is filled with the WDR5 solution, and the injection syringe is filled with the DDO-2093 solution.

    • A series of small, precise injections of the ligand are made into the sample cell while the temperature is kept constant.

    • The heat change after each injection is recorded as a peak in the raw data.

  • Data Analysis:

    • The area under each peak is integrated to determine the heat change per injection.

    • These values are plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to calculate the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Principle: One binding partner (ligand, e.g., WDR5) is immobilized on a sensor chip. A solution containing the other binding partner (analyte, e.g., DDO-2093) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in mass at the surface, which alters the refractive index and is detected as a change in the SPR signal.

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • A suitable sensor chip (e.g., CM5) is activated.

    • The WDR5 protein is immobilized onto the chip surface.[8]

  • Binding Measurement:

    • A continuous flow of running buffer (e.g., HBS-EP buffer) is passed over the sensor surface to establish a stable baseline.

    • The analyte (this compound) at various concentrations is injected over the surface, and the association is monitored in real-time.

    • After the association phase, the running buffer is flowed over the chip again to monitor the dissociation of the analyte.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.

Signaling Pathways and Experimental Workflows

WDR5-MLL1 Signaling Pathway

WDR5 is a core component of the MLL1 histone methyltransferase complex. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription. DDO-2093 acts by disrupting the crucial interaction between WDR5 and the WIN motif of MLL1, thereby inhibiting the enzymatic activity of the complex.

WDR5_MLL1_Signaling_Pathway cluster_complex MLL1 Complex WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 WIN motif interaction RbBP5 RbBP5 WDR5->RbBP5 WBM motif interaction HistoneH3 Histone H3 MLL1->HistoneH3 Methylates ASH2L ASH2L RbBP5->ASH2L DDO2093 DDO-2093 DDO2093->WDR5 Inhibits Interaction H3K4me H3K4 Methylation HistoneH3->H3K4me Results in GeneTranscription Gene Transcription H3K4me->GeneTranscription Promotes

Caption: WDR5-MLL1 signaling pathway and the inhibitory action of DDO-2093.

Experimental Workflow for Binding Affinity Determination

The general workflow for determining the binding affinity of an inhibitor like DDO-2093 to WDR5 involves several key steps, from reagent preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cluster_results Results Protein_Purification Purify Recombinant WDR5 Protein FP_Assay Fluorescence Polarization Protein_Purification->FP_Assay ITC_Assay Isothermal Titration Calorimetry Protein_Purification->ITC_Assay SPR_Assay Surface Plasmon Resonance Protein_Purification->SPR_Assay Inhibitor_Prep Prepare DDO-2093 Stock Solution Inhibitor_Prep->FP_Assay Inhibitor_Prep->ITC_Assay Inhibitor_Prep->SPR_Assay Buffer_Prep Prepare and Degas Assay Buffer Buffer_Prep->FP_Assay Buffer_Prep->ITC_Assay Buffer_Prep->SPR_Assay Curve_Fitting Dose-Response Curve Fitting FP_Assay->Curve_Fitting Binding_Isotherm Binding Isotherm Analysis ITC_Assay->Binding_Isotherm Sensorgram_Analysis Sensorgram Analysis SPR_Assay->Sensorgram_Analysis IC50_Ki IC50 / Ki Curve_Fitting->IC50_Ki Kd_Thermo Kd & Thermodynamic Parameters Binding_Isotherm->Kd_Thermo Kinetics ka, kd, Kd Sensorgram_Analysis->Kinetics

Caption: General experimental workflow for determining WDR5 inhibitor binding affinity.

Logical Relationship of Key Concepts

The development and characterization of a WDR5 inhibitor like DDO-2093 follow a logical progression from understanding the biological target to validating the inhibitor's efficacy.

Logical_Relationship Target_ID Target Identification (WDR5-MLL1 PPI) Inhibitor_Design Inhibitor Design & Synthesis (DDO-2093) Target_ID->Inhibitor_Design Biophysical_Assays Biophysical Binding Assays (FP, ITC, SPR) Inhibitor_Design->Biophysical_Assays Quantitative_Data Quantitative Affinity Data (IC50, Kd, Ki) Biophysical_Assays->Quantitative_Data Cellular_Assays Cellular Efficacy & Target Engagement Quantitative_Data->Cellular_Assays Therapeutic_Potential Therapeutic Potential Assessment Cellular_Assays->Therapeutic_Potential

Caption: Logical progression for the development of a WDR5 inhibitor.

References

The Critical Nexus: A Technical Guide to the MLL1-WDR5 Interaction in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between the histone methyltransferase Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5) is a critical dependency for the initiation and progression of a variety of cancers, most notably acute leukemias with MLL1 rearrangements. This technical guide provides an in-depth exploration of the MLL1-WDR5 axis, detailing its molecular mechanics, its role in oncogenesis, and its emergence as a promising therapeutic target. We present a compilation of quantitative data on the binding affinities and inhibitory concentrations of molecules targeting this interaction, alongside detailed protocols for key experimental assays. Furthermore, this guide offers visualizations of the core signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of this pivotal interaction in cancer biology.

The MLL1-WDR5 Interaction: A Keystone of Oncogenic Transcription

The MLL1 protein is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase that plays a crucial role in regulating gene expression, particularly during development.[1] In a significant subset of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), chromosomal translocations involving the MLL1 gene result in the formation of oncogenic fusion proteins.[2] These fusion proteins drive leukemogenesis by aberrantly activating the transcription of key target genes, such as HOXA9 and MEIS1.[2]

The catalytic activity of MLL1 is intrinsically weak and requires the assembly of a core complex of proteins for robust function. This complex, often referred to as the MLL1 core complex, includes WDR5, Retinoblastoma Binding Protein 5 (RBBP5), and Absent, Small or Homeotic 2-like (ASH2L).[1][3] WDR5 acts as a crucial scaffolding protein, directly binding to a conserved "Win" (WDR5 interaction) motif on MLL1.[3] This interaction is indispensable for the integrity and enzymatic activity of the MLL1 complex, making the MLL1-WDR5 interface a highly attractive target for therapeutic intervention.[4]

Quantitative Analysis of MLL1-WDR5 Interaction and Inhibition

The development of small molecule inhibitors targeting the MLL1-WDR5 interaction has been a major focus of anti-cancer drug discovery. Below are tables summarizing key quantitative data related to the binding affinities of MLL1 and its inhibitors to WDR5, as well as the efficacy of these inhibitors in various cancer cell lines.

Table 1: Binding Affinities of MLL1 Peptides and Inhibitors to WDR5

MoleculeTypeBinding Affinity (Kd/Ki)Assay MethodReference
MLL1 Win motif peptidePeptide0.12 µM (Kd)Isothermal Titration Calorimetry (ITC)[5]
Ac-ARA-NH2Peptide120 nM (Ki)Fluorescence Polarization[4]
Ac-ART-NH2Peptide20 nM (Ki)Fluorescence Polarization[5]
MM-401Small Molecule< 1 nM (Ki)Not Specified[6][7]
MM-102Peptidomimetic0.4 ± 0.1 nM (IC50)Scintillation Counter Assay[4]
OICR-9429Small Molecule93 nM (Kd)Not Specified[8]
WDR5-0103Small Molecule450 nM (Kd)Not Specified[9]
DDO-2093Small Molecule11.6 nM (Kd)Not Specified[10]

Table 2: In Vitro Efficacy of MLL1-WDR5 Inhibitors

InhibitorCancer TypeCell LineIC50Assay MethodReference
MM-401MLL-rearranged LeukemiaMurine MLL-AF9~20-40 µM (Growth Inhibition)Cell Viability Assay[7]
MM-401MLL-rearranged LeukemiaNot Specified0.32 µM (MLL1 activity)Histone Methyltransferase Assay[6]
MM-102MLL-rearranged LeukemiaMOLM-13Not SpecifiedNot Specified[11]
OICR-9429Bladder CancerT2467.74 µMCell Viability Assay[12]
OICR-9429Bladder CancerUM-UC-370.41 µMCell Viability Assay[12]
OICR-9429Bladder CancerTCCSUP121.42 µMCell Viability Assay[12]
OICR-9429Acute Myeloid LeukemiaNot Specified64 nMNot Specified[8]
WDR5-0103Not SpecifiedNot Specified39 ± 10 µM (MLL activity)Histone Methyltransferase Assay[13]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the MLL1-WDR5 signaling pathway and a typical experimental workflow for its investigation.

The MLL1-WDR5 Signaling Pathway in Cancer

MLL1_WDR5_Signaling cluster_complex MLL1 Core Complex cluster_chromatin Chromatin cluster_transcription Gene Transcription MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Win motif binding HistoneH3 Histone H3 MLL1->HistoneH3 Methylation RBBP5 RBBP5 WDR5->RBBP5 WDR5->HistoneH3 Methylation ASH2L ASH2L RBBP5->ASH2L RBBP5->HistoneH3 Methylation ASH2L->HistoneH3 Methylation H3K4me3 H3K4me3 HistoneH3->H3K4me3 TargetGenes Target Genes (e.g., HOXA9, MEIS1) H3K4me3->TargetGenes Transcriptional Activation Oncogenesis Oncogenesis TargetGenes->Oncogenesis Inhibitor Small Molecule Inhibitor Inhibitor->WDR5 Blocks Interaction

Caption: MLL1-WDR5 signaling pathway in cancer.

Experimental Workflow for Targeting MLL1-WDR5

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays cluster_invivo In Vivo Models BindingAssay Binding Assay (e.g., FP, ITC) HMTAssay Histone Methyltransferase Assay BindingAssay->HMTAssay CoIP Co-Immunoprecipitation HMTAssay->CoIP LeadOp Lead Optimization HMTAssay->LeadOp CellViability Cell Viability Assay CoIP->CellViability GeneExpression Gene Expression Analysis (e.g., qPCR, RNA-seq) CellViability->GeneExpression CellViability->LeadOp ChIP Chromatin Immunoprecipitation GeneExpression->ChIP GeneExpression->LeadOp ChIP->LeadOp Xenograft Xenograft Models Preclinical Preclinical Studies Xenograft->Preclinical Start Hypothesis: Inhibiting MLL1-WDR5 suppresses cancer growth InhibitorDev Inhibitor Design & Synthesis Start->InhibitorDev InhibitorDev->BindingAssay LeadOp->Xenograft

Caption: Experimental workflow for targeting MLL1-WDR5.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to study the MLL1-WDR5 interaction.

Co-Immunoprecipitation (Co-IP)

Objective: To verify the interaction between MLL1 and WDR5 in a cellular context.

Methodology:

  • Cell Lysis: Culture cells of interest to ~80-90% confluency. Harvest and wash the cells with cold phosphate-buffered saline (PBS). Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice to preserve protein-protein interactions.

  • Pre-clearing: Centrifuge the cell lysate to pellet cellular debris. To reduce non-specific binding, incubate the supernatant with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C with gentle rotation.

  • Immunoprecipitation: Add a primary antibody specific to either MLL1 or WDR5 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both MLL1 and WDR5 to detect the co-precipitated protein.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine if MLL1 and WDR5 co-occupy the promoter regions of target genes like HOXA9.

Methodology:

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the cross-linking reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to MLL1 or WDR5.

  • Complex Capture and Washing: Capture the antibody-chromatin complexes with protein A/G beads and wash extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of target genes to quantify the amount of immunoprecipitated DNA.

Histone Methyltransferase (HMT) Assay

Objective: To measure the enzymatic activity of the MLL1 complex and the inhibitory effect of small molecules.

Methodology:

  • Reaction Setup: In a microplate well, combine the purified MLL1 core complex (MLL1, WDR5, RBBP5, ASH2L), a histone H3 substrate (e.g., a peptide or recombinant histone), and the methyl donor S-adenosylmethionine (SAM), often radiolabeled (e.g., [3H]-SAM). For inhibitor studies, pre-incubate the enzyme complex with the inhibitor before adding the substrate and SAM.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time to allow the methylation reaction to proceed.

  • Reaction Termination: Stop the reaction, for example, by adding trichloroacetic acid (TCA).

  • Detection: The method of detection depends on the assay format. For radiometric assays, the radiolabeled methylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter.[14] Alternatively, antibody-based methods (e.g., ELISA) can be used to detect the specific methylation mark (H3K4me3) using a specific antibody.

Conclusion and Future Directions

The MLL1-WDR5 interaction represents a validated and highly promising target for the development of novel cancer therapeutics. The growing arsenal (B13267) of potent and specific small molecule inhibitors provides powerful tools to further dissect the biological roles of this complex and to advance new treatment strategies for patients with MLL-rearranged leukemias and potentially other cancers dependent on this oncogenic axis. Future research will likely focus on the development of inhibitors with improved pharmacokinetic properties suitable for clinical trials, the exploration of combination therapies, and the identification of biomarkers to predict patient response to MLL1-WDR5 targeted therapies. The continued investigation into the intricate regulatory mechanisms of the MLL1 complex will undoubtedly unveil new avenues for therapeutic intervention in cancer.

References

The Impact of DDO-2093 Dihydrochloride on Epigenetic Landscapes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2093 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5). This interaction is fundamental to the catalytic activity of the MLL1 histone methyltransferase complex, a key player in the epigenetic regulation of gene expression. Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias, making it a critical target for therapeutic intervention. This technical guide provides an in-depth overview of the epigenetic modifications affected by DDO-2093, focusing on its mechanism of action, impact on histone methylation, and the downstream effects on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction: DDO-2093 Dihydrochloride - A Targeted Epigenetic Modulator

This compound is a powerful inhibitor of the MLL1-WDR5 protein-protein interaction, with a reported IC50 of 8.6 nM and a Kd of 11.6 nM.[1][2] The MLL1 complex is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, and its activity is crucial for the transcriptional activation of genes involved in development and hematopoiesis.[3] In certain cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), chromosomal translocations involving the MLL1 gene lead to the formation of fusion proteins that drive leukemogenesis.[3][4] The wild-type MLL1 complex has also been shown to be essential for the maintenance of MLL-rearranged leukemia.[3]

By disrupting the MLL1-WDR5 interaction, DDO-2093 selectively inhibits the catalytic activity of the MLL1 complex, leading to a reduction in H3K4 methylation at MLL1 target genes.[4] This targeted inhibition has demonstrated prominent antitumor effects, making DDO-2093 and similar molecules promising candidates for cancer therapy.[1]

Core Epigenetic Modification: Inhibition of Histone H3 Lysine 4 (H3K4) Methylation

The primary epigenetic modification affected by DDO-2093 is the methylation of histone H3 at lysine 4. The MLL1 complex is responsible for mono-, di-, and tri-methylation of H3K4 (H3K4me1, H3K4me2, and H3K4me3).[4] These methylation marks are generally associated with active gene transcription.[5]

DDO-2093's mechanism of action specifically targets the MLL1 complex, leaving other MLL family histone methyltransferases unaffected.[4] This specificity arises from the unique dependence of the MLL1 complex on the WDR5 interaction for its catalytic activity.[4]

The inhibition of the MLL1-WDR5 interaction by DDO-2093 leads to a significant decrease in the levels of H3K4me2 and H3K4me3 at the promoter regions of MLL1 target genes. This reduction in activating histone marks results in the transcriptional repression of these genes.[4]

Quantitative Data: Potency of MLL1-WDR5 Interaction Inhibitors

The following table summarizes the in vitro potency of small molecule inhibitors that, like DDO-2093, target the MLL1-WDR5 interaction. This data provides a quantitative measure of their efficacy in disrupting the MLL1 complex and inhibiting its methyltransferase activity.

CompoundTargetAssayIC50 (nM)Kd (nM)Reference
DDO-2093 MLL1-WDR5 InteractionNot Specified8.611.6[1][2]
MM-401 MLL1-WDR5 InteractionIn vitro HMT assay320-[4]
OICR-9429 WDR5-MLL InteractionPeptide Displacement Assay-93 (KD)[6]

Impact on Cellular Signaling Pathways

The inhibition of MLL1 activity by DDO-2093 has significant downstream consequences on various cellular signaling pathways, primarily by altering the expression of key regulatory genes.

MLL1-WDR5 Signaling and Downstream Gene Regulation

DDO-2093 directly disrupts the MLL1-WDR5 interaction, which is a critical node in the regulation of gene expression. This leads to the downregulation of important MLL1 target genes.

MLL1_WDR5_Signaling DDO2093 DDO-2093 MLL1_WDR5 MLL1-WDR5 Interaction DDO2093->MLL1_WDR5 Inhibits MLL1_complex Active MLL1 Complex MLL1_WDR5->MLL1_complex Enables H3K4me H3K4 Methylation (me2/me3) MLL1_complex->H3K4me Catalyzes Target_Genes Target Gene Expression (e.g., HOXA9, MEIS1, MYC, BCL2) H3K4me->Target_Genes Activates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Promotes

Caption: DDO-2093 inhibits the MLL1-WDR5 interaction, blocking H3K4 methylation and target gene expression.

Effect on Cell Cycle and Apoptosis

By downregulating genes such as MYC and BCL2, DDO-2093 can induce cell cycle arrest and apoptosis in cancer cells.[4] The MLL1 complex has been reported to regulate the expression of the E2F family of transcription factors, which are critical for the G1/S phase transition.[1]

Cell_Cycle_Apoptosis DDO2093 DDO-2093 MLL1_activity MLL1 Activity DDO2093->MLL1_activity Inhibits MYC_BCL2 MYC, BCL2 Expression MLL1_activity->MYC_BCL2 Promotes Cell_Cycle Cell Cycle Progression MYC_BCL2->Cell_Cycle Drives Apoptosis Apoptosis MYC_BCL2->Apoptosis Inhibits

Caption: DDO-2093 induces cell cycle arrest and apoptosis by downregulating MYC and BCL2.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the epigenetic effects of this compound.

Western Blotting for Histone H3K4 Methylation

This protocol is for the detection of global changes in histone H3K4 methylation levels in cells treated with DDO-2093.

Workflow Diagram:

Western_Blot_Workflow Cell_Culture 1. Cell Culture & DDO-2093 Treatment Histone_Extraction 2. Histone Extraction (Acid Extraction) Cell_Culture->Histone_Extraction Protein_Quant 3. Protein Quantification (BCA Assay) Histone_Extraction->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-H3K4me3, Anti-H3) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western blotting to detect histone modifications.

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for a specified time period.

  • Histone Extraction:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in a hypotonic lysis buffer and pellet the nuclei.[7]

    • Resuspend nuclei in 0.4 N H2SO4 and incubate on a rotator at 4°C to extract histones.[7]

    • Centrifuge to remove nuclear debris and precipitate histones from the supernatant using trichloroacetic acid (TCA).[7]

    • Wash the histone pellet with acetone (B3395972) and resuspend in water.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.

  • SDS-PAGE:

    • Prepare histone samples in 1X LDS sample buffer with 100 mM DTT.

    • Load equal amounts of protein (e.g., 5-10 µg) onto a 10-15% Bis-Tris gel.[8]

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane (0.2 µm pore size is recommended for small histone proteins).[9]

    • Transfer for 70-90 minutes at a constant voltage.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use an antibody specific for H3K4me3 and a total histone H3 antibody as a loading control.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using appropriate software.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol is for identifying the genomic regions where H3K4 methylation is altered by DDO-2093 treatment.

Workflow Diagram:

ChIP_Seq_Workflow Crosslinking 1. Cross-linking (Formaldehyde) Chromatin_Shearing 2. Chromatin Shearing (Sonication) Crosslinking->Chromatin_Shearing Immunoprecipitation 3. Immunoprecipitation (Anti-H3K4me3 Antibody & Beads) Chromatin_Shearing->Immunoprecipitation Washing 4. Washing Immunoprecipitation->Washing Elution_Reverse_Crosslinking 5. Elution & Reverse Cross-linking Washing->Elution_Reverse_Crosslinking DNA_Purification 6. DNA Purification Elution_Reverse_Crosslinking->DNA_Purification Library_Prep 7. Library Preparation DNA_Purification->Library_Prep Sequencing 8. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 9. Data Analysis Sequencing->Data_Analysis

Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq).

Methodology:

  • Cross-linking: Treat cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[10] For MLL1 ChIP-seq, a two-step crosslinking with DSG followed by formaldehyde may be beneficial.[11]

  • Chromatin Shearing:

    • Lyse the cells and isolate the nuclei.

    • Resuspend the nuclei in a suitable buffer and shear the chromatin to an average size of 200-500 bp using sonication.[10]

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K4me3.[10]

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C in the presence of Proteinase K.[12]

  • DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.[12]

  • Library Preparation: Prepare a DNA library for sequencing, which includes end-repair, A-tailing, and adapter ligation.

  • High-Throughput Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome, perform peak calling to identify regions of H3K4me3 enrichment, and compare the enrichment profiles between DDO-2093-treated and control samples to identify differential regions.

Conclusion

This compound represents a highly specific tool for the investigation and potential therapeutic targeting of the MLL1 histone methyltransferase complex. Its primary epigenetic effect is the reduction of H3K4 methylation at MLL1 target genes, leading to their transcriptional repression. This, in turn, impacts critical cellular processes such as cell cycle progression and apoptosis. The experimental protocols and conceptual frameworks provided in this guide are intended to support further research into the epigenetic consequences of MLL1-WDR5 inhibition and to aid in the development of novel cancer therapies.

References

Methodological & Application

Application Notes and Protocols for DDO-2093 Dihydrochloride: An In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2093 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat-containing protein 5 (WDR5). This interaction is crucial for the assembly and catalytic activity of the MLL1 histone methyltransferase (HMT) complex, which is implicated in certain types of leukemia. These application notes provide a comprehensive overview of the in vitro protocols to characterize the activity of DDO-2093 dihydrochloride, including direct binding, biochemical inhibition, and cellular target engagement assays.

Introduction

The MLL1-WDR5 interaction is a critical node in the regulation of gene expression through histone H3 lysine (B10760008) 4 (H3K4) methylation. Dysregulation of the MLL1 complex is a hallmark of MLL-rearranged leukemias. This compound has emerged as a powerful chemical probe and potential therapeutic lead that disrupts this key interaction. This document outlines detailed protocols for the in vitro assessment of this compound's inhibitory properties.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's activity against the MLL1-WDR5 interaction.

ParameterValueAssay TypeReference
IC50 8.6 nMBiochemical Assay[1]
Kd 11.6 nMBinding Affinity Assay[1]

Signaling Pathway

This compound functions by disrupting the MLL1-WDR5 protein-protein interaction. This interaction is essential for the proper assembly and function of the MLL1 core complex, which also includes RbBP5 and ASH2L. The assembled complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting the MLL1-WDR5 interaction, DDO-2093 prevents the formation of a functional MLL1 complex, leading to a reduction in H3K4 methylation and the downregulation of MLL1 target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.

MLL1_WDR5_Pathway MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 RbBP5 RbBP5 WDR5->RbBP5 H3K4me H3K4 Methylation WDR5->H3K4me ASH2L ASH2L RbBP5->ASH2L DDO2093 DDO-2093 DDO2093->WDR5 Inhibits Interaction H3K4 Histone H3K4 H3K4->H3K4me Methylation TargetGenes Target Gene Transcription (e.g., HOXA9, MEIS1) H3K4me->TargetGenes Activates Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis Drives Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays FP Fluorescence Polarization (FP) Binding Assay HMT Histone Methyltransferase (HMT) Activity Assay FP->HMT AlphaLISA AlphaLISA PPI Assay AlphaLISA->HMT Confirm Inhibition CoIP Co-Immunoprecipitation (Co-IP) HMT->CoIP Validate in Cells CETSA Cellular Thermal Shift Assay (CETSA) CoIP->CETSA Confirm Target Engagement qPCR RT-qPCR for Target Gene Expression CETSA->qPCR Assess Downstream Effects start Start start->FP Determine Kd start->AlphaLISA Determine IC50

References

Application Notes and Protocols for DDO-2093 Dihydrochloride in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2093 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat-Containing Protein 5 (WDR5). This interaction is critical for the assembly and enzymatic activity of the MLL1 methyltransferase complex, which catalyzes the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3). The MLL1-WDR5 interaction is a key therapeutic target in various cancers, particularly in acute leukemias harboring MLL1 rearrangements. Western Blot analysis is a fundamental technique to assess the cellular effects of DDO-2093 by monitoring the levels of key proteins in the MLL1 signaling pathway and the status of H3K4 methylation.

Mechanism of Action of DDO-2093 Dihydrochloride

This compound disrupts the MLL1-WDR5 interaction, leading to the destabilization of the MLL1 complex and subsequent inhibition of its histone methyltransferase activity. This results in a global reduction of H3K4me3 levels, which in turn alters gene expression, leading to cell differentiation, cell cycle arrest, and apoptosis in MLL1-dependent cancer cells.

Signaling Pathway

DDO_2093_Pathway MLL1 MLL1 WDR5 WDR5 H3K4 Histone H3 (H3K4) MLL1->H3K4 Methylation ASH2L ASH2L RBBP5 RBBP5 DPY30 DPY30 DDO2093 DDO-2093 DDO2093->WDR5 Inhibition H3K4me3 H3K4me3 H3K4->H3K4me3 GeneExpression Target Gene Expression (e.g., HOXA9, MEIS1) H3K4me3->GeneExpression Activation Leukemia Leukemic Cell Survival and Proliferation GeneExpression->Leukemia

Caption: DDO-2093 inhibits the MLL1-WDR5 interaction, reducing H3K4me3 and leukemic gene expression.

Data Presentation: Quantitative Western Blot Parameters

The following table summarizes recommended starting parameters for Western Blot analysis of cells treated with this compound. Optimization may be required based on the specific cell line and experimental conditions.

ParameterRecommended Value/RangeNotes
Cell Lines MV4-11, MOLM-13, THP-1Human acute myeloid leukemia (AML) cell lines with MLL rearrangements.
DDO-2093 Concentration 1 - 25 µMStart with a dose-response experiment to determine the optimal concentration.
Treatment Duration 24 - 72 hoursA time-course experiment is recommended to identify the optimal time point for observing changes in H3K4me3 levels.
Protein Loading 20 - 40 µg of total cell lysate or 5-15 µg of histone extract per laneEnsure equal loading by performing a protein quantification assay (e.g., BCA).
Primary Antibody Dilutions
Anti-H3K4me31:1000 - 1:3000
Anti-Total Histone H31:1000 - 1:5000Loading control for histone modifications.
Anti-MLL11:1000 - 1:2000To assess the level of MLL1 fusion protein.
Anti-WDR51:1000
Anti-β-actin1:1000 - 1:10000Loading control for total cell lysates.[1][2][3]
Secondary Antibody Dilution 1:2000 - 1:10000(e.g., HRP-conjugated anti-rabbit or anti-mouse IgG)
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBSTBSA is recommended for phospho-specific antibodies.
Incubation Times
Primary AntibodyOvernight at 4°C or 1-2 hours at room temperature
Secondary Antibody1 hour at room temperature

Experimental Protocols

Experimental Workflow

WesternBlot_Workflow A 1. Cell Culture and Treatment with DDO-2093 B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection H->I J 10. Data Analysis I->J

Caption: Workflow for Western Blot analysis of DDO-2093-treated cells.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Culture MV4-11 or MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed cells at a density of 0.5 x 10⁶ cells/mL.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with varying concentrations of DDO-2093 (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

2. Histone Extraction (Acid Extraction Method):

  • Harvest approximately 1-5 x 10⁷ cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v) and protease inhibitors) by pipetting up and down.

  • Lyse the cells on ice for 10 minutes with gentle stirring.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Discard the supernatant (cytoplasmic fraction).

  • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.

  • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the histones.

3. Protein Quantification:

  • Determine the protein concentration of the histone extracts using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE:

  • Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 5-15 µg of histone extract per lane onto a 15% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.

7. Antibody Incubation:

  • Incubate the membrane with the primary antibody (e.g., anti-H3K4me3, anti-Total Histone H3) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

8. Signal Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the H3K4me3 signal to the Total Histone H3 signal to determine the relative change in methylation.

Note: For the analysis of total MLL1 or WDR5 levels, a whole-cell lysate can be prepared using RIPA buffer, and β-actin can be used as a loading control.[1][2][3] The subsequent steps of the Western Blot protocol remain the same.

References

Application Notes and Protocols for DDO-2093 Dihydrochloride in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2093 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2] The MLL1 complex is a key histone methyltransferase responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark predominantly associated with active gene transcription.[3][4] The interaction between MLL1 and WDR5 is crucial for the stability and catalytic activity of the MLL1 complex.[5][6] By disrupting this interaction, DDO-2093 effectively inhibits the enzymatic activity of the MLL1 complex, leading to a reduction in H3K4 methylation at target gene promoters and subsequent downregulation of their expression.[7]

These application notes provide a comprehensive guide for utilizing DDO-2093 dihydrochloride in Chromatin Immunoprecipitation (ChIP) experiments to investigate its impact on the chromatin landscape and gene regulation. The provided protocols are designed to enable researchers to study the effect of DDO-2093 on the chromatin occupancy of the MLL1 complex and the levels of H3K4 methylation at specific genomic loci.

Mechanism of Action of DDO-2093

The MLL1 complex, comprising core subunits such as MLL1, WDR5, RbBP5, and ASH2L, plays a critical role in regulating gene expression, particularly of developmental genes like the HOXA cluster.[3][4][8][9] MLL1-mediated H3K4 trimethylation (H3K4me3) at promoter regions is a hallmark of transcriptionally active genes. DDO-2093, by binding to WDR5, prevents its interaction with MLL1, leading to the disassembly and inactivation of the MLL1 complex. This results in a decrease in H3K4me3 levels at MLL1 target genes, such as HOXA9, and consequently, their transcriptional repression.[10][7][11]

Data Presentation

Table 1: Characteristics of this compound
PropertyValueReference
CAS Number 2250024-74-7[8]
Molecular Formula C29H39Cl3FN9O3[9][12]
Molecular Weight 687.04 g/mol [9][12]
Mechanism of Action Inhibitor of MLL1-WDR5 protein-protein interaction[1][2]
IC50 8.6 nM[1][2]
Binding Affinity (Kd) 11.6 nM[1][2]
Table 2: Recommended Antibodies for ChIP
Target ProteinHost SpeciesRecommended DilutionSupplier (Example)Catalog Number (Example)
MLL1Rabbit1:100 - 1:500Bethyl LaboratoriesA300-086A
WDR5Mouse1:100 - 1:500Abcamab126588
H3K4me3Rabbit1 µg per 10^6 cellsDiagenodeC15410003
Normal Rabbit IgGRabbitMatch primary antibody concentrationMillipore12-370
Normal Mouse IgGMouseMatch primary antibody concentrationMillipore12-371
Table 3: Recommended ChIP-qPCR Primers for Human HOXA9 Promoter
Primer NameSequence (5' to 3')Amplicon Size (bp)
HOXA9_FwdGAGCCGCTCGCTTCAGTT100-200
HOXA9_RevTGAAGGATGCGCTTCTTTTT100-200
Negative_Control_FwdATGGTTGCCACTGGGGATCT100-200
Negative_Control_RevTGCCAAAGCCTAGGGGAAGA100-200

Experimental Protocols

This section provides a detailed protocol for a ChIP experiment to assess the effect of DDO-2093 on the association of MLL1 and WDR5 with the HOXA9 promoter and the corresponding changes in H3K4me3 levels.

Protocol: Chromatin Immunoprecipitation (ChIP) Assay

1. Cell Culture and Treatment with DDO-2093

1.1. Culture a human leukemia cell line known to be sensitive to MLL1 inhibition (e.g., MV4-11) in appropriate media and conditions. 1.2. Seed cells at a density that will allow for logarithmic growth during the treatment period. 1.3. Treat cells with this compound at a final concentration range of 1-10 µM (optimization is recommended) or with a vehicle control (e.g., DMSO) for 24-48 hours.

2. Cross-linking

2.1. Add formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1% (v/v). 2.2. Incubate for 10 minutes at room temperature with gentle shaking. 2.3. Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM. 2.4. Incubate for 5 minutes at room temperature with gentle shaking. 2.5. Harvest the cells by centrifugation and wash twice with ice-cold PBS.

3. Cell Lysis and Chromatin Shearing

3.1. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. 3.2. Incubate on ice to allow for cell lysis. 3.3. Shear the chromatin to an average fragment size of 200-800 bp using sonication. The optimal sonication conditions should be determined empirically for each cell type and instrument. 3.4. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

4. Immunoprecipitation

4.1. Dilute the sheared chromatin with ChIP dilution buffer. 4.2. Set aside a small aliquot of the diluted chromatin as the "input" control. 4.3. Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C. 4.4. Add the ChIP-grade primary antibody (anti-MLL1, anti-WDR5, anti-H3K4me3, or IgG control) to the pre-cleared chromatin. 4.5. Incubate overnight at 4°C with rotation. 4.6. Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.

5. Washes

5.1. Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound material.

6. Elution and Reverse Cross-linking

6.1. Elute the chromatin from the beads using an elution buffer. 6.2. Reverse the cross-links by incubating the eluted chromatin and the input control at 65°C overnight with the addition of NaCl. 6.3. Treat with RNase A and Proteinase K to remove RNA and protein.

7. DNA Purification

7.1. Purify the DNA using a spin column or phenol-chloroform extraction followed by ethanol (B145695) precipitation. 7.2. Resuspend the purified DNA in nuclease-free water.

8. Analysis by qPCR

8.1. Perform quantitative PCR (qPCR) using primers specific for the target gene promoter (e.g., HOXA9) and a negative control region. 8.2. Analyze the data using the percent input method or fold enrichment relative to the IgG control.

Mandatory Visualizations

MLL1_Signaling_Pathway MLL1 Complex and DDO-2093 Inhibition cluster_MLL1_Complex MLL1 Core Complex MLL1 MLL1 HistoneH3 Histone H3 MLL1->HistoneH3 Methylates H3K4 WDR5 WDR5 WDR5->MLL1 Interaction WDR5->HistoneH3 Methylates H3K4 RbBP5 RbBP5 RbBP5->HistoneH3 Methylates H3K4 ASH2L ASH2L ASH2L->HistoneH3 Methylates H3K4 DDO2093 DDO-2093 DDO2093->WDR5 Inhibits Interaction H3K4me3 H3K4me3 HistoneH3->H3K4me3 Results in HOXA9 HOXA9 Gene Transcription H3K4me3->HOXA9 Promotes

Caption: MLL1 complex signaling and the inhibitory effect of DDO-2093.

ChIP_Workflow ChIP Experimental Workflow with DDO-2093 start Cell Culture & Treatment (DDO-2093 or Vehicle) crosslinking Cross-linking (Formaldehyde) start->crosslinking lysis Cell Lysis & Chromatin Shearing (Sonication) crosslinking->lysis ip Immunoprecipitation (Antibodies: MLL1, WDR5, H3K4me3, IgG) lysis->ip washes Washes ip->washes elution Elution & Reverse Cross-linking washes->elution purification DNA Purification elution->purification analysis qPCR Analysis (HOXA9 Promoter) purification->analysis end Data Interpretation analysis->end

Caption: Step-by-step workflow for a ChIP experiment using DDO-2093.

Data_Analysis_Workflow ChIP-qPCR Data Analysis Workflow input Raw qPCR Ct Values (Input, IP samples, IgG) percent_input Calculate Percent Input ((2^-(Ct[IP] - Ct[Input])) * 100) input->percent_input fold_enrichment Calculate Fold Enrichment (% Input[IP] / % Input[IgG]) percent_input->fold_enrichment comparison Compare Fold Enrichment (DDO-2093 vs. Vehicle) fold_enrichment->comparison conclusion Conclusion on Protein Occupancy and Histone Modification comparison->conclusion

Caption: Logical workflow for the analysis of ChIP-qPCR data.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2093 is a highly potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1] This interaction is critical for the assembly and catalytic activity of the MLL1 methyltransferase complex, which plays a central role in the methylation of histone H3 at lysine (B10760008) 4 (H3K4). Dysregulation of the MLL1 complex is a key driver in various cancers, particularly acute myeloid leukemia (AML). DDO-2093 disrupts the MLL1-WDR5 interaction, leading to the inhibition of H3K4 methylation, downregulation of target oncogenes, and subsequent anti-tumor effects. These application notes provide recommended concentrations and detailed protocols for the use of DDO-2093 in various cellular assays.

Mechanism of Action

DDO-2093 selectively targets the WDR5 binding pocket on the MLL1 protein, preventing the formation of a functional MLL1 core complex. This disruption inhibits the histone methyltransferase (HMT) activity of the MLL1 complex, specifically preventing the mono-, di-, and tri-methylation of H3K4. H3K4 methylation is a key epigenetic mark associated with active gene transcription. By inhibiting this process, DDO-2093 leads to the transcriptional repression of MLL1 target genes, such as HOXA9 and Meis1, which are critical for leukemogenesis. This ultimately results in cell growth inhibition and apoptosis in cancer cells dependent on MLL1 activity.

G cluster_0 Normal MLL1 Complex Activity cluster_1 Effect of DDO-2093 MLL1 MLL1 MLL1_Complex Active MLL1 Complex MLL1->MLL1_Complex Inactive_Complex Inactive MLL1 Complex MLL1->Inactive_Complex WDR5 WDR5 WDR5->MLL1_Complex WDR5->Inactive_Complex H3K4me H3K4 Methylation MLL1_Complex->H3K4me Catalyzes Histone_H3 Histone H3 Histone_H3->H3K4me Gene_Transcription Gene Transcription (e.g., HOXA9, Meis1) H3K4me->Gene_Transcription Promotes Cell_Proloferation Leukemic Cell Proliferation Gene_Transcription->Cell_Proloferation Drives DDO2093 DDO-2093 DDO2093->WDR5 Inhibits Interaction with MLL1 No_H3K4me No H3K4 Methylation Inactive_Complex->No_H3K4me Prevents Repression Transcriptional Repression No_H3K4me->Repression Leads to Apoptosis Apoptosis & Growth Inhibition Repression->Apoptosis Induces

Figure 1: Signaling pathway of DDO-2093 action.

Recommended Cell Lines

The human acute myeloid leukemia (AML) cell line MV4-11 is highly recommended for studying the effects of DDO-2093. This cell line harbors an internal tandem duplication (ITD) in the FMS-like tyrosine kinase 3 (FLT3) gene and is known to be dependent on the MLL1 complex for its proliferation and survival, making it a sensitive model for MLL1-WDR5 inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for DDO-2093 in cellular assays.

ParameterCell LineValueReference
GI50 (50% Growth Inhibition)MV4-11~10 µM[2]
Effective Concentration for Gene Expression Modulation Not specified, but likely relevant to MLL-fusion lines5 µM[3]
In Vitro IC50 (MLL1-WDR5 PPI)Biochemical Assay8.6 nM
In Vitro Kd (Binding Affinity)Biochemical Assay11.6 nM[1]

Experimental Protocols

Cell Viability/Proliferation Assay

This protocol is designed to determine the half-maximal growth inhibitory concentration (GI50) of DDO-2093.

G start Start seed_cells Seed MV4-11 cells in 96-well plate start->seed_cells prepare_ddo Prepare serial dilutions of DDO-2093 seed_cells->prepare_ddo treat_cells Treat cells with DDO-2093 prepare_ddo->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure_lum Measure luminescence add_reagent->measure_lum analyze Analyze data to determine GI50 measure_lum->analyze end End analyze->end

Figure 2: Workflow for cell viability assay.

Materials:

  • MV4-11 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • DDO-2093

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Culture MV4-11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed 5,000 cells per well in 90 µL of medium in a 96-well plate.

  • Prepare a 10 mM stock solution of DDO-2093 in DMSO.

  • Perform serial dilutions of the DDO-2093 stock solution to create a range of concentrations (e.g., 0.1 µM to 100 µM). A vehicle control (DMSO only) should also be prepared.

  • Add 10 µL of the diluted DDO-2093 or vehicle control to the appropriate wells.

  • Incubate the plate for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Apoptosis Assay by Flow Cytometry

This protocol measures the induction of apoptosis in response to DDO-2093 treatment.

Materials:

  • MV4-11 cells

  • RPMI-1640 medium

  • DDO-2093

  • DMSO

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed 1 x 10⁶ MV4-11 cells per well in 2 mL of medium in a 6-well plate.

  • Treat the cells with DDO-2093 at the desired concentrations (e.g., 5 µM, 10 µM, and 20 µM) and a vehicle control (DMSO).

  • Incubate the cells for 48 hours.

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Gene Expression Analysis by qRT-PCR

This protocol is used to assess the effect of DDO-2093 on the expression of MLL1 target genes.

Materials:

  • MV4-11 cells

  • RPMI-1640 medium

  • DDO-2093

  • DMSO

  • 6-well tissue culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (HOXA9, Meis1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Seed 1 x 10⁶ MV4-11 cells per well in 2 mL of medium in a 6-well plate.

  • Treat the cells with 5 µM DDO-2093 or a vehicle control (DMSO).[3]

  • Incubate the cells for 48-72 hours.

  • Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in DDO-2093-treated cells compared to the vehicle control.

Troubleshooting

  • Low Potency (High GI50): Ensure the DDO-2093 is fully dissolved in DMSO. Check the cell seeding density and incubation time.

  • High Background in Apoptosis Assay: Ensure gentle handling of cells during harvesting and staining to minimize mechanical damage.

  • Variable Gene Expression Results: Ensure high-quality, intact RNA is used for cDNA synthesis. Optimize primer concentrations and annealing temperatures for qRT-PCR.

Conclusion

DDO-2093 is a valuable tool for studying the biological roles of the MLL1-WDR5 interaction and for the development of novel cancer therapeutics. The recommended concentrations and protocols provided in these application notes offer a starting point for researchers to investigate the cellular effects of this potent inhibitor. It is recommended to perform dose-response experiments to determine the optimal concentration for specific cell lines and assay conditions.

References

Application Notes and Protocols for DDO-2093 Dihydrochloride in H3K4 Methylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2093 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5).[1][2] This interaction is a critical component of the MLL1 methyltransferase complex, which plays a central role in the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription.[3][4][5] By disrupting the MLL1-WDR5 interaction, DDO-2093 effectively inhibits the catalytic activity of the MLL complex, leading to a reduction in H3K4 methylation levels and the downregulation of MLL1-target genes, such as HOXA9 and Meis1.[1][2] These application notes provide a comprehensive overview of DDO-2093 dihydrochloride, including its mechanism of action, key quantitative data, and detailed protocols for its use in H3K4 methylation studies.

Data Presentation

In Vitro Activity
ParameterValueDescriptionReference
IC50 8.6 nMConcentration of DDO-2093 required to inhibit 50% of the MLL1-WDR5 interaction in a biochemical assay.[1][2]
Kd 11.6 nMDissociation constant, indicating the binding affinity of DDO-2093 to the MLL1-WDR5 complex.[1][2][6]
Cellular Activity
AssayCell LineEffectConcentrationReference
H3K4 Methylation MV4-11Dose-dependent reduction in mono-, di-, and trimethylation of H3K4.Not specified[1][2]
Gene Expression MV4-11Inhibition of MLL-fusion protein-dependent genes (HOXA9, Meis1).5 µM (7-day pretreatment)[1][2]
Cell Proliferation MV4-11Inhibition of proliferation and induction of apoptosis.Not specified[7]
In Vivo Efficacy (MV4-11 Xenograft Model)
Dose (intraperitoneal, every other day for 21 days)Tumor Growth Inhibition (GI)Reference
20 mg/kg 13.7%[1][2]
40 mg/kg 37.6%[1][2]
80 mg/kg 63.9%[1][2]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

Caption: Mechanism of DDO-2093 in inhibiting H3K4 methylation.

Experimental Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq)

G Start Cell Culture with DDO-2093 Treatment Crosslinking Cross-linking (Formaldehyde) Start->Crosslinking Lysis Cell Lysis & Chromatin Shearing (Sonication) Crosslinking->Lysis IP Immunoprecipitation (Anti-H3K4me3 antibody) Lysis->IP Wash Wash & Reverse Cross-links IP->Wash Purify DNA Purification Wash->Purify Library Library Preparation Purify->Library Sequencing Next-Generation Sequencing Library->Sequencing Analysis Data Analysis (Peak Calling, etc.) Sequencing->Analysis

Caption: Workflow for a typical ChIP-seq experiment.

Experimental Protocols

Protocol 1: In Vitro MLL1-WDR5 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To quantify the inhibitory effect of DDO-2093 on the MLL1-WDR5 protein-protein interaction.

Materials:

  • Recombinant MLL1 (Win motif peptide) and WDR5 proteins

  • HTRF donor and acceptor reagents

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • This compound serial dilutions

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the recombinant WDR5 protein.

  • Add the DDO-2093 dilutions or vehicle control to the wells.

  • Incubate for 15 minutes at room temperature.

  • Add the biotinylated MLL1 Win motif peptide.

  • Add the HTRF donor (e.g., Streptavidin-Europium cryptate) and acceptor (e.g., anti-tag antibody conjugated to d2) reagents.

  • Incubate for 1-2 hours at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the dose-response curve to determine the IC50 value.

Protocol 2: Cellular H3K4 Methylation Assay (Western Blot)

Objective: To assess the effect of DDO-2093 on global H3K4 methylation levels in cells.

Materials:

  • MV4-11 cells (or other relevant cell line)

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-H3K4me1, anti-H3K4me2, anti-H3K4me3, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Culture MV4-11 cells to the desired density.

  • Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control for a specified time (e.g., 48-72 hours).

  • Harvest cells and lyse them using RIPA buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, H3K4me3, and total Histone H3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the levels of methylated H3K4 to total Histone H3.

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the effect of DDO-2093 on the occupancy of H3K4me3 at specific gene promoters.

Materials:

  • Cells treated with DDO-2093 or vehicle

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • ChIP lysis buffer, wash buffers, and elution buffer

  • Anti-H3K4me3 antibody and control IgG

  • Protein A/G magnetic beads

  • RNase A and Proteinase K

  • qPCR primers for target gene promoters (e.g., HOXA9) and a negative control region

  • qPCR master mix and instrument

Procedure:

  • Treat cells with DDO-2093 or vehicle.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Quench the reaction with glycine.

  • Harvest and lyse the cells.

  • Sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate the chromatin overnight at 4°C with the anti-H3K4me3 antibody or control IgG.

  • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a spin column or phenol-chloroform extraction.

  • Perform qPCR to quantify the enrichment of specific DNA sequences. Analyze the data using the percent input method.

Protocol 4: In Vivo Antitumor Efficacy Study (Xenograft Model)

Objective: To evaluate the in vivo antitumor activity of DDO-2093 in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice)

  • MV4-11 cells

  • Matrigel

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of MV4-11 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 20, 40, 80 mg/kg) or vehicle via intraperitoneal injection every other day for a specified period (e.g., 21 days).

  • Measure tumor volume with calipers and record the body weight of the mice twice a week.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Calculate tumor growth inhibition and assess any signs of toxicity.

References

Application Notes and Protocols: Preparation of DDO-2093 Dihydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of DDO-2093 dihydrochloride (B599025), a potent inhibitor of the MLL1-WDR5 protein-protein interaction. Adherence to proper preparation and storage techniques is crucial for ensuring the compound's stability and the reproducibility of experimental results.

Compound Data and Storage Recommendations

ParameterValueSource
Molecular Formula C₂₉H₃₉Cl₃FN₉O₃[1]
Molecular Weight 687.04 g/mol [1]
Appearance SolidN/A
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)General Practice
Solubility in DMSO To be determined experimentallyN/A
Storage of Solid Store at 2-8°C, desiccated.[2][2]
Storage of Stock Solution -20°C or -80°C in aliquotsGeneral Practice

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a stock solution of DDO-2093 dihydrochloride in DMSO. A preliminary small-scale solubility test is included to establish a suitable working concentration.

Materials and Equipment:

  • This compound powder

  • Anhydrous or molecular biology grade dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Sterile polypropylene (B1209903) conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Optional: Water bath or heat block, sterile syringe filters (0.22 µm)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Safety Precautions: this compound is harmful if swallowed and very toxic to aquatic life.[1] Handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE at all times.

  • Small-Scale Solubility Test (Recommended): a. Weigh out a small, precise amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube. b. Add a small, measured volume of DMSO (e.g., 20 µL) to the tube. c. Vortex the tube for 1-2 minutes to facilitate dissolution. d. Visually inspect the solution against a light source for any undissolved particles. e. If the compound has fully dissolved, continue adding small, measured volumes of DMSO and vortexing until precipitation is observed or your desired concentration range is achieved. This will help determine the maximum practical stock concentration.

  • Calculating the Required Mass: a. Determine the desired concentration (e.g., 10 mM) and volume (e.g., 1 mL) of your stock solution. b. Use the following formula to calculate the mass of this compound required: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) c. Example Calculation for 1 mL of a 10 mM stock solution:

    • Mass (g) = 0.010 mol/L x 0.001 L x 687.04 g/mol
    • Mass (g) = 0.00687 g = 6.87 mg

  • Dissolution: a. Carefully weigh the calculated amount of this compound and place it into a sterile conical tube. b. Add the desired volume of DMSO to the tube. c. Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming in a water bath (up to 37°C) can be used to aid dissolution, but avoid excessive heat.

  • Sterilization (Optional): a. For cell-based assays, it is advisable to sterile-filter the stock solution. b. Using a sterile syringe, draw up the DDO-2093 solution and pass it through a 0.22 µm syringe filter into a new sterile tube. Note that some loss of the compound may occur due to filter binding.

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. Clearly label the aliquots with the compound name, concentration, date of preparation, and solvent. c. Store the aliquots at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot at room temperature and vortex gently before diluting into your experimental medium.

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution.

G cluster_prep Stock Solution Preparation Workflow start Start weigh Weigh DDO-2093 Dihydrochloride start->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex to Dissolve (Gentle Warming if Needed) add_solvent->dissolve filter Sterile Filter (0.22 µm Filter) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for this compound stock solution preparation.

G cluster_pathway DDO-2093 Mechanism of Action WDR5 WDR5 Complex WDR5-MLL1 Complex WDR5->Complex MLL1 MLL1 MLL1->Complex DDO2093 DDO-2093 DDO2093->Complex Inhibits Interaction Methylation H3K4 Methylation Complex->Methylation Catalyzes H3K4 Histone H3 (H3K4) Gene Target Gene Expression (e.g., HoxA9, Meis-1) Methylation->Gene Activates

Caption: DDO-2093 inhibits the WDR5-MLL1 interaction, blocking H3K4 methylation.

References

Application Notes and Protocols for DDO-2093 Dihydrochloride in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2093 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Mixed-Lineage Leukemia 1 (MLL1) and WD Repeat-containing protein 5 (WDR5).[1][2] This interaction is a critical component of the MLL1 methyltransferase complex, which plays a key role in the epigenetic regulation of gene expression. Dysregulation of the MLL1 complex is strongly implicated in certain types of cancer, particularly acute leukemias harboring MLL1 gene rearrangements. By disrupting the MLL1-WDR5 interaction, DDO-2093 dihydrochloride effectively inhibits the catalytic activity of the MLL1 complex, leading to anti-tumor effects.[1][2] These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel inhibitors of this therapeutically relevant target.

Mechanism of Action

The MLL1 complex is a histone methyltransferase that specifically methylates histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark associated with active gene transcription. The interaction between the "Win" motif of MLL1 and a pocket on the surface of WDR5 is essential for the assembly and enzymatic activity of the MLL1 complex. This compound competitively binds to the MLL1-binding pocket on WDR5, thereby preventing the association of MLL1 and disrupting the formation of the functional MLL1 complex. This leads to a reduction in H3K4 methylation at target gene promoters, ultimately resulting in the downregulation of oncogenic genes such as HOXA9 and MEIS1, which are critical for the survival of MLL-rearranged leukemia cells.

Data Presentation

The following table summarizes the quantitative data for this compound and other known MLL1-WDR5 inhibitors, providing a comparative overview of their potencies.

CompoundAssay TypeIC50 (nM)Kd (nM)Reference(s)
This compound MLL1-WDR5 PPI Inhibition8.611.6[1][2]
OICR-9429WDR5-MLL Peptide Displacement6493
MM-102WDR5/MLL Interaction2.4< 1[2][3][4]
WDR5-0102WDR5-MLL1 Interface7,000 (Kdis)4,000[5]
DDO-2117MLL1-WDR5 PPI Inhibition7.6-[6]

Mandatory Visualization

MLL1-WDR5 Signaling Pathway and Inhibition by DDO-2093

MLL1_WDR5_Pathway cluster_complex MLL1 Core Complex cluster_inhibition Inhibition cluster_downstream Downstream Effects MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction H3K4me3 H3K4 Trimethylation MLL1->H3K4me3 Catalyzes RbBP5 RbBP5 WDR5->H3K4me3 Catalyzes ASH2L ASH2L RbBP5->H3K4me3 Catalyzes ASH2L->H3K4me3 Catalyzes DDO2093 DDO-2093 DDO2093->WDR5 Inhibits Interaction Gene_Expression Oncogene Expression (e.g., HOXA9, MEIS1) H3K4me3->Gene_Expression Promotes Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis Drives

Caption: MLL1-WDR5 signaling and DDO-2093 inhibition.

High-Throughput Screening Workflow for MLL1-WDR5 Inhibitors

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library Compound Library (e.g., 10,000+ compounds) Dispensing Dispense Compounds (384-well plates) Compound_Library->Dispensing Reagent_Prep Reagent Preparation (WDR5, MLL1-FITC peptide) Addition Add WDR5 and MLL1-FITC Peptide Reagent_Prep->Addition Dispensing->Addition Incubation Incubation Addition->Incubation FP_Reading Fluorescence Polarization Reading Incubation->FP_Reading Data_Processing Raw Data Processing FP_Reading->Data_Processing Hit_Identification Hit Identification (Z-score, % inhibition) Data_Processing->Hit_Identification Dose_Response Dose-Response Curves (IC50 determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Orthogonal binding assays) Dose_Response->Secondary_Assays Cell_Based_Assays Cell-Based Assays (e.g., Cell viability, target engagement) Secondary_Assays->Cell_Based_Assays

Caption: HTS workflow for MLL1-WDR5 inhibitors.

Experimental Protocols

High-Throughput Screening for Inhibitors of the MLL1-WDR5 Interaction using Fluorescence Polarization

This protocol describes a fluorescence polarization (FP) based assay suitable for HTS to identify inhibitors of the MLL1-WDR5 interaction. The assay measures the change in polarization of a fluorescein-labeled MLL1 peptide upon binding to the WDR5 protein. Small molecules that disrupt this interaction will lead to a decrease in the FP signal.

Materials and Reagents:

  • Purified recombinant human WDR5 protein

  • Fluorescein-labeled MLL1 peptide (FITC-MLL1; sequence containing the WDR5-binding motif)

  • This compound (as a positive control)

  • DMSO (for compound dilution)

  • Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • 384-well, low-volume, black, flat-bottom plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring fluorescence polarization

Experimental Procedure:

  • Compound Plate Preparation:

    • Prepare a stock solution of this compound and library compounds in 100% DMSO.

    • Serially dilute the compounds in DMSO to create a concentration range for dose-response analysis.

    • Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate.

  • Reagent Preparation:

    • Prepare a working solution of WDR5 protein in assay buffer at a concentration determined by prior optimization (typically in the low nanomolar range).

    • Prepare a working solution of FITC-MLL1 peptide in assay buffer at a concentration determined by prior optimization (typically in the low nanomolar range).

  • Assay Execution:

    • Add the WDR5 protein solution to all wells of the compound plate, except for the negative control wells (which will receive assay buffer instead).

    • Add the FITC-MLL1 peptide solution to all wells.

    • The final assay volume should be between 10-20 µL.

    • Include appropriate controls on each plate:

      • Positive Control: Wells containing WDR5, FITC-MLL1, and a high concentration of this compound (to determine maximum inhibition).

      • Negative Control (0% Inhibition): Wells containing WDR5, FITC-MLL1, and DMSO (vehicle).

      • Blank: Wells containing only assay buffer.

  • Incubation and Measurement:

    • Seal the plates and incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for fluorescein (B123965) (e.g., 485 nm excitation, 528 nm emission).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test compound, mP_min is the average mP of the positive control, and mP_max is the average mP of the negative control.

    • For hit compounds, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Z'-factor for each assay plate to assess the quality and robustness of the screen. A Z'-factor > 0.5 is generally considered acceptable for HTS.

Secondary Assay: Cell-Based Viability Assay in MLL-Rearranged Leukemia Cells

This protocol describes a secondary assay to evaluate the effect of hit compounds from the primary screen on the viability of a human leukemia cell line harboring an MLL fusion protein (e.g., MV4-11).

Materials and Reagents:

  • MV4-11 human leukemia cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Hit compounds and this compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well, white, clear-bottom cell culture plates

  • Luminometer

Experimental Procedure:

  • Cell Seeding:

    • Culture MV4-11 cells according to standard cell culture protocols.

    • Seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds and this compound in culture medium.

    • Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) on each plate.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percent viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

References

Application Notes and Protocols for In Vivo Administration of DDO-2093 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of DDO-2093 dihydrochloride (B599025), a potent and selective inhibitor of the MLL1-WDR5 protein-protein interaction. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of this compound.

Mechanism of Action

DDO-2093 dihydrochloride functions by disrupting the critical interaction between the Mixed-Lineage Leukemia 1 (MLL1) protein and the WD repeat-containing protein 5 (WDR5).[1][2][3] This interaction is essential for the assembly and catalytic activity of the MLL1 methyltransferase complex, which plays a key role in the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][4] By inhibiting the MLL1-WDR5 interaction, DDO-2093 selectively blocks the activity of the MLL complex, leading to a dose-dependent reduction in H3K4 mono-, di-, and trimethylation.[2][3] This epigenetic modification ultimately results in the suppressed expression of MLL-fusion protein-dependent genes, such as HOXA9 and Meis1, which are critical for the proliferation of certain cancer cells.[2][3]

Signaling Pathway

G cluster_0 This compound cluster_1 MLL1/WDR5 Complex cluster_2 Epigenetic Regulation cluster_3 Gene Expression & Cellular Effect DDO_2093 DDO-2093 dihydrochloride MLL1 MLL1 DDO_2093->MLL1 Inhibits Interaction WDR5 WDR5 MLL1->WDR5 H3K4 Histone H3 (H3K4) WDR5->H3K4 Promotes H3K4me H3K4 Methylation (mono, di, tri) H3K4->H3K4me Methylation Genes HOXA9, Meis1 Expression H3K4me->Genes Activates Proliferation Tumor Cell Proliferation Genes->Proliferation Drives

Caption: Mechanism of action of this compound.

In Vivo Anti-Tumor Activity

DDO-2093 has demonstrated significant anti-tumor efficacy in a preclinical xenograft mouse model of human acute myeloid leukemia (AML).[1]

Quantitative Data Summary
Animal ModelCell LineTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
Xenograft Mouse ModelMV4-1120 mg/kg DDO-2093Intraperitoneal (i.p.), every other day for 21 days13.7%[2][3]
Xenograft Mouse ModelMV4-1140 mg/kg DDO-2093Intraperitoneal (i.p.), every other day for 21 days37.6%[2][3]
Xenograft Mouse ModelMV4-1180 mg/kg DDO-2093Intraperitoneal (i.p.), every other day for 21 days63.9%[2][3]

Experimental Protocols

The following is a detailed protocol for an in vivo efficacy study of this compound based on published research.

Protocol: In Vivo Anti-Tumor Efficacy in a Xenograft Mouse Model

1. Animal Model and Cell Line

  • Animal: Nude mice are a suitable immunocompromised model for xenograft studies.

  • Cell Line: The MV4-11 human leukemia cell line is recommended, as it is known to be sensitive to MLL1-WDR5 inhibition.[1][5]

2. Cell Culture and Implantation

  • Culture MV4-11 cells in appropriate media and conditions as recommended by the supplier.

  • Harvest cells during the logarithmic growth phase.

  • Subcutaneously inject a suspension of MV4-11 cells (e.g., 5 x 106 cells in 100 µL of sterile PBS) into the flank of each mouse.

3. Tumor Growth Monitoring and Group Assignment

  • Monitor tumor growth regularly (e.g., every other day) using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

4. This compound Formulation and Administration

  • Formulation: Prepare a stock solution of this compound in a suitable vehicle. The salt form generally has enhanced water solubility.[2] For in vivo use, a formulation such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline can be considered, though solubility should be confirmed.

  • Dosage: Based on published data, doses of 20, 40, and 80 mg/kg can be evaluated.[2][3]

  • Administration: Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.

  • Dosing Schedule: A dosing schedule of every other day for a period of 21 days has been shown to be effective.[2][3]

5. Efficacy Evaluation

  • Continue to monitor tumor volume and body weight of the mice throughout the study.

  • At the end of the treatment period, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

6. Safety and Tolerability

  • Monitor the general health and behavior of the animals daily.

  • Record body weight regularly as an indicator of toxicity.

  • Published studies indicate a favorable safety profile for DDO-2093.[1]

Experimental Workflow

G cluster_0 Preparation cluster_1 Tumor Growth & Grouping cluster_2 Treatment Phase cluster_3 Endpoint Analysis CellCulture MV4-11 Cell Culture Implantation Subcutaneous Implantation in Mice CellCulture->Implantation TumorMonitoring Tumor Growth Monitoring Implantation->TumorMonitoring Randomization Randomization into Treatment Groups TumorMonitoring->Randomization Dosing DDO-2093 Administration (i.p., every other day) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia End of Study (21 days) Analysis Tumor Weight/Volume Measurement & TGI Calculation Euthanasia->Analysis

Caption: In vivo experimental workflow for DDO-2093.

Safety and Toxicology

A safety data sheet for this compound indicates that it is harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. In the described in vivo study, DDO-2093 showed a favorable safety profile.[1]

Conclusion

This compound is a promising anti-tumor agent that warrants further preclinical investigation. The provided protocols and data serve as a valuable resource for researchers designing in vivo studies to explore its therapeutic potential in various cancer models. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and endpoints, will be critical for obtaining robust and reproducible results.

References

DDO-2093 Dihydrochloride: A Potent Chemical Probe for MLL1

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

DDO-2093 dihydrochloride (B599025) is a potent and selective small molecule inhibitor that targets the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2][3][4] This interaction is crucial for the proper assembly and catalytic activity of the MLL1 histone methyltransferase (HMT) complex, which plays a critical role in regulating gene expression through the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[5][6][7] Dysregulation of MLL1 activity is a hallmark of certain aggressive forms of acute leukemia, making the MLL1-WDR5 interaction a compelling therapeutic target.[8][9] DDO-2093 serves as a valuable chemical probe for elucidating the biological functions of the MLL1 complex and for exploring the therapeutic potential of targeting this epigenetic regulator. These application notes provide an overview of DDO-2093's biochemical and cellular activities, along with detailed protocols for its use in key experimental assays.

Biochemical and Cellular Activity

DDO-2093 disrupts the MLL1-WDR5 interaction with high affinity, leading to the selective inhibition of the MLL1 complex's catalytic activity.[1][4] This inhibition has been shown to have significant anti-tumor effects, particularly in leukemia cells harboring MLL translocations.[1][2][3] The disruption of the MLL1 complex leads to decreased H3K4 methylation at the promoter regions of MLL1 target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[5][10][11] Consequently, treatment with inhibitors targeting the MLL1-WDR5 interaction can induce cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[9][12]

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for DDO-2093 dihydrochloride and related compounds that target the MLL1-WDR5 interaction.

CompoundAssay TypeTargetIC50 (nM)Kd (nM)Cell LineEffectReference
This compound Protein-Protein InteractionMLL1-WDR58.611.6-Potent inhibitor[1][2][3][4]
DDO-2213Competitive Fluorescence PolarizationWDR5-MLL12972.9MV4-11Inhibited proliferation, suppressed tumor growth[8][13]
MM-401In vitro HMT assayMLL1 complex320-MLL-rearranged cellsInduced cell-cycle arrest, apoptosis, and differentiation[6][9][14]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated.

MLL1_Signaling_Pathway cluster_complex MLL1 Core Complex MLL1 MLL1 Histone_H3 Histone H3 MLL1->Histone_H3 Methylates WDR5 WDR5 WDR5->MLL1 RbBP5 RbBP5 ASH2L ASH2L DPY30 DPY30 DDO_2093 DDO-2093 DDO_2093->WDR5 Inhibits Interaction H3K4me H3K4 Methylation Histone_H3->H3K4me Results in Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K4me->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives

Caption: MLL1 signaling pathway and the inhibitory action of DDO-2093.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays FP_Assay Fluorescence Polarization Assay (MLL1-WDR5 Interaction) HMT_Assay In Vitro HMT Assay (H3K4 Methylation) CETSA Cellular Thermal Shift Assay (Target Engagement) Proliferation_Apoptosis Proliferation & Apoptosis Assays CETSA->Proliferation_Apoptosis ChIP_Seq ChIP-Seq/qPCR (H3K4me3 at Promoters) RNA_Seq RNA-Seq/qRT-PCR (Gene Expression) ChIP_Seq->RNA_Seq RNA_Seq->Proliferation_Apoptosis DDO_2093 DDO-2093 Treatment DDO_2093->FP_Assay DDO_2093->HMT_Assay DDO_2093->CETSA DDO_2093->ChIP_Seq DDO_2093->RNA_Seq Cells MLL-rearranged Leukemia Cells Cells->DDO_2093

Caption: Experimental workflow for characterizing DDO-2093.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound. These protocols are based on established methodologies for similar inhibitors and can be adapted as needed.

Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of DDO-2093 to inhibit the enzymatic activity of the MLL1 complex.

Materials:

  • Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)

  • This compound

  • Histone H3 substrate (e.g., recombinant H3 or H3 peptides)

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a stock solution of DDO-2093 in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of DDO-2093 in the assay buffer.

  • In a 96-well plate, combine the MLL1 core complex, histone H3 substrate, and varying concentrations of DDO-2093 or vehicle control.

  • Initiate the reaction by adding ³H-SAM.

  • Incubate the plate at 30°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

  • Transfer the reaction mixture to a filter plate and wash with 10% TCA to remove unincorporated ³H-SAM.

  • Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each DDO-2093 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of DDO-2093 to its target, WDR5, in a cellular context.

Materials:

  • MLL-rearranged leukemia cells (e.g., MV4-11)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against WDR5

  • Secondary antibody conjugated to HRP

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture MLL-rearranged leukemia cells to the desired density.

  • Treat the cells with varying concentrations of DDO-2093 or vehicle control for a specified time (e.g., 1-2 hours).

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each sample.

  • Analyze the soluble WDR5 levels by Western blotting using a WDR5-specific antibody.

  • Quantify the band intensities and plot the fraction of soluble WDR5 as a function of temperature for each DDO-2093 concentration. A shift in the melting curve to higher temperatures indicates target engagement.

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for assessing the effect of DDO-2093 on H3K4 methylation at specific gene promoters.

Materials:

  • MLL-rearranged leukemia cells

  • This compound

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • ChIP lysis buffer, shear buffer, and IP buffer

  • Antibody against H3K4me3

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • Reagents for DNA purification and qPCR

Procedure:

  • Treat cells with DDO-2093 or vehicle for a specified time (e.g., 24-48 hours).

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells.

  • Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with an anti-H3K4me3 antibody overnight at 4°C.

  • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links by heating.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of specific gene promoters (e.g., HOXA9, MEIS1) using quantitative PCR (qPCR).

Protocol 4: Gene Expression Analysis

This protocol measures changes in the expression of MLL1 target genes following treatment with DDO-2093.

Materials:

  • MLL-rearranged leukemia cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix and instrument

Procedure:

  • Treat cells with various concentrations of DDO-2093 or vehicle for a specified time (e.g., 48-72 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

  • Calculate the relative gene expression changes using the ΔΔCt method.

Conclusion

This compound is a powerful chemical probe for investigating the biological roles of the MLL1-WDR5 interaction. The provided application notes and detailed protocols offer a comprehensive guide for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of MLL1-mediated gene regulation and the development of novel epigenetic therapies for leukemia and other cancers.

References

Troubleshooting & Optimization

DDO-2093 dihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of DDO-2093 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is DDO-2093 dihydrochloride and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2][3] The MLL1/WDR5 complex is a key component of a larger histone methyltransferase complex responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4me). This epigenetic modification plays a crucial role in regulating gene expression. By disrupting the MLL1-WDR5 interaction, this compound inhibits the catalytic activity of the MLL complex, leading to decreased H3K4 methylation and subsequent changes in gene expression. This mechanism is of significant interest in cancer research, particularly in leukemias with MLL rearrangements.

Q2: What are the recommended storage conditions for this compound?

A2: this compound powder should be stored at -20°C for long-term stability. Stock solutions prepared in a solvent should be stored at -80°C. For short-term storage, a solution in DMSO can be kept at 4°C for up to two weeks.

Q3: In what solvents is this compound soluble?

A3: While specific quantitative solubility data from experimental studies is limited, this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO). For aqueous solutions, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer or cell culture medium.

Troubleshooting Guide: Solubility Issues and Solutions

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous media. The compound has lower solubility in aqueous solutions compared to pure DMSO.It is common for compounds to precipitate when a DMSO stock solution is diluted with aqueous media.[4] To redissolve the precipitate, try vortexing, sonicating, or gently warming the solution in a 37°C water bath.[4] Ensure the precipitate has completely redissolved before use.[4]
Difficulty dissolving the compound directly in water or PBS. This compound has poor aqueous solubility.Prepare a high-concentration stock solution in DMSO first. Then, dilute the stock solution into your aqueous buffer or media to the desired final concentration. The final DMSO concentration in your experiment should be kept low (typically ≤0.1%) to avoid solvent-induced effects on cells.
Compound appears as a thin film or is difficult to weigh. The product may be lyophilized, leading to a small apparent volume.Visually inspect the vial carefully. Add the appropriate volume of solvent (e.g., DMSO) directly to the vial to prepare a stock solution of a known concentration. Vortex or sonicate to ensure complete dissolution.
Inconsistent experimental results. The compound may not be fully dissolved or may have precipitated out of solution.Always visually inspect your final solution for any precipitate before adding it to your experiment. If precipitation is observed, follow the steps for redissolving as mentioned above. Prepare fresh dilutions from your stock solution for each experiment.

Quantitative Solubility Data

Experimentally determined quantitative solubility data for this compound is not widely available in the public domain. However, cheminformatics-based prediction tools can provide an estimate of a compound's solubility in various solvents.

Predicted Solubility of DDO-2093

SolventPredicted Solubility (at 25°C)
Water (pH 7.4)~0.1 mg/mL
DMSO>10 mg/mL
Ethanol~1 mg/mL

Disclaimer: These values are computationally predicted and should be used as a guideline. Actual solubility may vary depending on experimental conditions such as temperature, pH, and purity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. The molecular weight of this compound is 687.04 g/mol .

    • Example Calculation for 1 mg of powder to make a 10 mM stock solution:

      • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

      • Volume (L) = 0.001 g / (687.04 g/mol * 0.01 mol/L) = 0.000145 L = 145 µL

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution vigorously for several minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -80°C for long-term storage.

Protocol 2: In Vitro MLL1-WDR5 Interaction Assay (Fluorescence Polarization)

This protocol provides a general framework for a competitive binding assay to assess the inhibition of the MLL1-WDR5 interaction by this compound.

Materials:

  • Purified recombinant WDR5 protein

  • A fluorescently labeled peptide derived from the MLL1 WDR5-interacting (Win) motif (e.g., FITC-labeled MLL1 peptide)

  • This compound stock solution (prepared as in Protocol 1)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Serial Dilutions of this compound:

    • Perform a serial dilution of the this compound stock solution in the assay buffer to generate a range of concentrations to be tested.

  • Prepare Assay Mix:

    • In a microcentrifuge tube, prepare a master mix containing the fluorescently labeled MLL1 peptide and WDR5 protein at optimized concentrations (determined through initial titration experiments) in the assay buffer.

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of each this compound dilution to the wells of the 384-well plate.

    • Include control wells:

      • Negative Control (No inhibitor): Add assay buffer instead of the inhibitor.

      • Positive Control (No WDR5): Add the fluorescently labeled MLL1 peptide and assay buffer without WDR5 to determine the baseline fluorescence polarization.

  • Initiate the Reaction:

    • Add an equal volume (e.g., 5 µL) of the WDR5/fluorescent peptide master mix to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization (mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent peptide from WDR5.

Visualizations

MLL1_WDR5_Inhibition Mechanism of this compound Action cluster_downstream Downstream Effects MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L WDR5->ASH2L MLL1_WDR5_complex Active MLL1 Complex WDR5->MLL1_WDR5_complex Inactive_Complex Inactive Complex WDR5->Inactive_Complex Inhibited by DDO-2093 DDO2093 DDO-2093 dihydrochloride DDO2093->WDR5 H3K4me Histone H3K4 Methylation GeneExpression Target Gene Expression H3K4me->GeneExpression Activation MLL1_WDR5_complex->H3K4me Catalyzes Inactive_Complex->H3K4me Inhibition

Caption: this compound inhibits the MLL1-WDR5 interaction.

experimental_workflow General Workflow for In Vitro Assay start Start prepare_stock Prepare DDO-2093 Stock Solution (DMSO) start->prepare_stock serial_dilution Serial Dilution of DDO-2093 in Assay Buffer prepare_stock->serial_dilution add_inhibitor Add DDO-2093 Dilutions serial_dilution->add_inhibitor prepare_assay_mix Prepare Assay Mix (WDR5 + Fluorescent Peptide) add_assay_mix Add Assay Mix to Wells prepare_assay_mix->add_assay_mix plate_setup Plate Setup in 384-well Plate incubate Incubate at Room Temperature plate_setup->incubate add_inhibitor->plate_setup measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze_data Data Analysis (IC50 Determination) measure_fp->analyze_data end End analyze_data->end troubleshooting_logic Solubility Troubleshooting Logic start Compound Precipitation Observed? yes Yes start->yes no No start->no dissolve_actions Apply one or more: - Vortex - Sonicate - Warm to 37°C yes->dissolve_actions proceed Proceed with Experiment no->proceed check_dissolved Completely Dissolved? dissolve_actions->check_dissolved check_dissolved->proceed Yes reassess Reassess Protocol: - Check final concentration - Prepare fresh dilution check_dissolved->reassess No

References

Optimizing DDO-2093 dihydrochloride concentration in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DDO-2093 dihydrochloride (B599025). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols to effectively utilize DDO-2093 dihydrochloride in their experiments.

Frequently Asked Questions (FAQs)

1. General Properties & Handling

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2] The MLL1/WDR5 complex is a key component of a larger histone methyltransferase complex responsible for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), an epigenetic mark associated with active gene transcription. By disrupting the MLL1-WDR5 interaction, DDO-2093 selectively inhibits the catalytic activity of the MLL complex, leading to decreased H3K4me3 levels at target gene promoters and subsequent downregulation of their expression.[1] This mechanism is particularly relevant in cancers driven by MLL fusion proteins, such as certain types of leukemia.

Q2: What are the physical and chemical properties of this compound?

A2: The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₉H₃₉Cl₃FN₉O₃[3]
Molecular Weight 687.04 g/mol [3][4]
IC₅₀ 8.6 nM (MLL1-WDR5 interaction)[1][2]
Binding Affinity (Kd) 11.6 nM[1][2]
Appearance Solid[3]

Q3: How should I prepare a stock solution of this compound?

Q4: How should I store this compound powder and stock solutions?

A4: Proper storage is crucial to maintain the compound's stability.

  • Powder: Store the solid compound at 2-8°C, kept in a desiccated environment to protect it from moisture.[5]

  • Stock Solutions: Aliquot the DMSO stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

2. Experimental Design

Q5: What is a recommended starting concentration range for cell-based assays?

A5: The optimal concentration will be cell line and assay-dependent. Given the potent IC₅₀ (8.6 nM) in biochemical assays, a good starting range for cell-based experiments is between 10 nM and 1 µM . It is critical to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific model system.

Q6: What controls should I include in my experiments?

A6: Including proper controls is essential for interpreting your results.

  • Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve DDO-2093. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5%, and certainly no higher than 1%, to avoid solvent-induced toxicity or off-target effects.

  • Untreated Control: Cells that receive no treatment.

  • Positive Control (Optional): If available, use a different, structurally unrelated inhibitor of the MLL1-WDR5 pathway to confirm that the observed phenotype is target-specific.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

IssuePossible Cause(s)Suggested Solution(s)
Compound precipitates in media The compound has low aqueous solubility. The final concentration is too high.Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (<0.5%). Prepare fresh dilutions from the DMSO stock for each experiment. Pre-warm the media before adding the compound dilution.
No observable effect on cells The concentration is too low. The incubation time is too short. The cell line is not sensitive to MLL1-WDR5 inhibition. The compound has degraded.Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). Conduct a time-course experiment (e.g., 24, 48, 72 hours). Verify the expression of MLL1 and WDR5 in your cell line. Use freshly prepared stock solutions and check storage conditions. Confirm the expected downstream effect (e.g., reduction in H3K4me3 levels via Western blot).
High cell toxicity/death The concentration is too high. The final solvent (DMSO) concentration is toxic. The compound has off-target effects at high concentrations.Perform a dose-response experiment to determine the IC₅₀ for cell viability (e.g., using an MTT assay). Lower the concentration of DDO-2093. Ensure the final DMSO concentration is ≤ 0.1% if possible. Compare with a vehicle-only control to assess solvent toxicity.
High variability between replicates Inconsistent pipetting or handling. Incomplete dissolution of the compound. Cell plating density is uneven.Calibrate pipettes regularly. Ensure the stock solution is homogenous before making dilutions. Use a cell counter to ensure consistent cell numbers are plated in each well.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability (MTT) Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) for cell viability, a crucial first step in optimizing DDO-2093 concentration.

Materials:

  • This compound

  • Cell culture grade DMSO

  • Cancer cell line of interest (e.g., MV4-11 for MLL-rearranged leukemia)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of DDO-2093 in DMSO. Perform serial dilutions in complete culture medium to create 2X working solutions. For a final concentration range of 1 nM to 10 µM, your 2X solutions will range from 2 nM to 20 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells. Include vehicle control wells (containing the highest concentration of DMSO used) and untreated wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized viability against the log of the DDO-2093 concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

Visualizations

Signaling Pathway

MLL1_WDR5_Pathway Simplified MLL1-WDR5 Signaling Pathway cluster_complex MLL1 Core Complex cluster_epigenetics Epigenetic Regulation cluster_transcription Gene Transcription MLL1 MLL1 WDR5 WDR5 RBBP5 RBBP5 Histone Histone H3 WDR5->Histone Catalyzes ASH2L ASH2L DPY30 DPY30 H3K4me3 H3K4me3 (Active Mark) Histone->H3K4me3 Methylation Oncogenes Oncogenes (e.g., HOXA9, MEIS1) H3K4me3->Oncogenes Promotes Transcription Transcription & Translation Oncogenes->Transcription Cancer Leukemogenesis & Cancer Progression Transcription->Cancer DDO2093 DDO-2093 DDO2093->WDR5 Inhibits Interaction with MLL1

Caption: Simplified MLL1-WDR5 signaling pathway and the inhibitory action of DDO-2093.

Experimental Workflow

Experimental_Workflow Workflow for DDO-2093 Concentration Optimization prep_stock 1. Prepare 10 mM Stock in DMSO plate_cells 2. Plate Cells in 96-well Plate prep_stock->plate_cells prepare_dilutions 3. Create Serial Dilutions (e.g., 1 nM - 10 µM) plate_cells->prepare_dilutions treat_cells 4. Treat Cells & Incubate (e.g., 72 hours) prepare_dilutions->treat_cells viability_assay 5. Perform Cell Viability Assay (e.g., MTT) treat_cells->viability_assay read_plate 6. Measure Absorbance viability_assay->read_plate analyze_data 7. Analyze Data & Calculate IC₅₀ read_plate->analyze_data

Caption: A typical experimental workflow for optimizing DDO-2093 concentration.

Troubleshooting Flowchart

Troubleshooting_Flowchart Troubleshooting: No Observed Effect start Start: No Effect Observed check_conc Is the concentration range appropriate? (e.g., 10 nM - 1 µM) start->check_conc increase_conc Action: Widen concentration range (e.g., up to 10 µM) check_conc->increase_conc No check_time Is incubation time sufficient? check_conc->check_time Yes increase_conc->check_time increase_time Action: Perform a time-course (24, 48, 72h) check_time->increase_time No check_target Does the cell line express MLL1 and WDR5? check_time->check_target Yes increase_time->check_target verify_target Action: Verify target expression (Western Blot / qPCR) check_target->verify_target Unsure check_compound Is the compound active? check_target->check_compound Yes verify_target->check_compound new_stock Action: Prepare fresh stock solution check_compound->new_stock No end Problem Resolved check_compound->end Yes new_stock->end

Caption: A logical flowchart for troubleshooting experiments with no observable effect.

References

Potential off-target effects of DDO-2093 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DDO-2093 dihydrochloride (B599025), a potent inhibitor of the MLL1-WDR5 protein-protein interaction.

Disclaimer: The information provided here is for research purposes only. DDO-2093 dihydrochloride is a laboratory chemical and not intended for human or veterinary use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly potent small molecule inhibitor of the protein-protein interaction (PPI) between Mixed-Lineage Leukemia 1 (MLL1) and WD Repeat-containing protein 5 (WDR5). By disrupting this interaction, DDO-2093 selectively inhibits the catalytic activity of the MLL1 complex, which is a histone methyltransferase responsible for mono-, di-, and trimethylation of histone H3 at lysine (B10760008) 4 (H3K4). This epigenetic modification is crucial for the transcriptional activation of key target genes, including HOXA9 and MEIS1, which are often dysregulated in certain types of leukemia.

Q2: What are the known binding affinities of this compound?

A2: this compound exhibits high affinity for the MLL1-WDR5 interaction. The reported biochemical potencies are summarized in the table below.

ParameterValue
IC50 8.6 nM
Kd 11.6 nM

Q3: Are there any known off-target effects of this compound?

A3: As of the latest available data, specific off-target profiling data for this compound, such as comprehensive kinase screening panels, has not been publicly disclosed. While developed as a selective inhibitor of the MLL1-WDR5 interaction, the possibility of off-target binding to other proteins cannot be entirely excluded without experimental validation. Researchers should exercise caution and consider performing their own selectivity profiling, especially if unexpected phenotypic effects are observed.

Q4: What are the potential, though unconfirmed, off-target liabilities for inhibitors of this class?

A4: While specific data for DDO-2093 is unavailable, inhibitors targeting protein-protein interactions, particularly those with deep binding pockets like the one on WDR5 for MLL1, could theoretically interact with other proteins that share structural motifs. Potential off-targets could include other WD40 repeat-containing proteins or proteins with similar "hot spot" interaction domains. However, this remains speculative without direct experimental evidence.

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter during their experiments with this compound.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Lower than expected potency in cell-based assays. 1. Compound stability: The compound may have degraded due to improper storage or handling. 2. Cell permeability: The compound may have poor permeability in the specific cell line being used. 3. High protein binding: The compound may bind to serum proteins in the culture medium, reducing its effective concentration. 4. Cellular efflux: The compound may be actively transported out of the cells by efflux pumps (e.g., P-glycoprotein).1. Ensure the compound is stored as a powder at -20°C and that stock solutions in DMSO are stored at -80°C for long-term use. Prepare fresh working solutions from stock for each experiment. 2. Test a range of concentrations and incubation times. Consider using cell lines with known differences in membrane composition or transporter expression. 3. Perform experiments in serum-free or low-serum medium for a short duration, if compatible with your cell line. 4. Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if potency is restored.
Unexpected or paradoxical cellular phenotypes. 1. Off-target effects: The compound may be interacting with other cellular proteins, leading to unintended biological consequences. 2. Cell line-specific context: The observed phenotype may be dependent on the specific genetic or epigenetic background of the cell line used.1. Perform target engagement assays: Confirm that DDO-2093 is inhibiting the MLL1-WDR5 interaction in your cellular model (e.g., by co-immunoprecipitation or cellular thermal shift assay). 2. Assess downstream target gene expression: Use qPCR or Western blot to verify the downregulation of known MLL1 target genes like HOXA9 and MEIS1. 3. Conduct rescue experiments: If possible, overexpress a resistant form of MLL1 or WDR5 to see if the phenotype is reversed. 4. Use orthogonal controls: Compare the phenotype induced by DDO-2093 with that of other MLL1-WDR5 inhibitors with different chemical scaffolds or with genetic knockdown (e.g., siRNA) of MLL1 or WDR5. 5. Consider off-target screening: If resources permit, perform a broad kinase panel screen or other off-target profiling assays.
Inconsistent results between experiments. 1. Variability in compound preparation: Inconsistent dilution or storage of the compound. 2. Variability in cell culture: Differences in cell passage number, confluency, or growth conditions. 3. Assay variability: Inherent variability in the experimental assay being used.1. Follow a strict protocol for preparing and storing DDO-2093 solutions. 2. Maintain consistent cell culture practices and use cells within a defined passage number range. 3. Include appropriate positive and negative controls in every experiment and perform multiple biological replicates.

Experimental Protocols & Visualizations

On-Target Signaling Pathway

The following diagram illustrates the intended mechanism of action of this compound in inhibiting the MLL1-WDR5 interaction and its downstream consequences.

MLL1_WDR5_Inhibition Mechanism of Action of DDO-2093 cluster_0 MLL1 Core Complex cluster_1 Blocked by DDO-2093 MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction ASH2L ASH2L H3K4 Histone H3 WDR5->H3K4 Catalyzes methylation WDR5->H3K4 RBBP5 RBBP5 DPY30 DPY30 DDO2093 DDO-2093 DDO2093->WDR5 Binds to WDR5, disrupting MLL1 interaction H3K4me3 H3K4me3 TargetGenes Target Genes (e.g., HOXA9, MEIS1) H3K4me3->TargetGenes Promotes H3K4me3->TargetGenes Transcription Transcriptional Activation Inhibition Inhibition of Transcription

Caption: DDO-2093 inhibits the MLL1-WDR5 interaction, preventing H3K4 methylation and target gene transcription.

Experimental Workflow for Investigating Off-Target Effects

For researchers who observe unexpected phenotypes and wish to investigate potential off-target effects, the following workflow is recommended.

Off_Target_Workflow Workflow for Investigating Potential Off-Target Effects start Start: Unexpected Phenotype Observed confirm_on_target Confirm On-Target Engagement start->confirm_on_target on_target_yes On-Target Effect Confirmed confirm_on_target->on_target_yes Yes on_target_no On-Target Effect Not Confirmed confirm_on_target->on_target_no No orthogonal_validation Orthogonal Validation on_target_yes->orthogonal_validation troubleshoot Troubleshoot Experiment (see guide) on_target_no->troubleshoot phenotype_replicated Phenotype Replicated? orthogonal_validation->phenotype_replicated Use siRNA or other inhibitors phenotype_replicated->on_target_yes Yes off_target_hypothesis Hypothesize Off-Target Interaction phenotype_replicated->off_target_hypothesis No profiling Off-Target Profiling off_target_hypothesis->profiling e.g., Kinase screen, proteomics analyze Analyze Data & Validate Hits profiling->analyze end Conclusion: Identify Off-Target analyze->end

Caption: A logical workflow to determine if an unexpected phenotype is due to off-target effects.

DDO-2093 dihydrochloride stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of DDO-2093 dihydrochloride (B599025) in various solvents, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process of determining the stability of DDO-2093 dihydrochloride.

Question Possible Cause(s) Suggested Solution(s)
Why is there high variability between my replicate samples? Inaccurate pipetting, incomplete dissolution of the compound, or non-homogenous sample mixing.Ensure your pipettes are calibrated. Visually confirm complete dissolution of this compound before starting the incubation. Vortex samples thoroughly before and after aliquoting.
The concentration of my compound is decreasing much faster than expected in all solvents, including the control. This could indicate adsorption of the compound to the container surface (e.g., plastic tubes).Use low-adsorption tubes (e.g., siliconized or polypropylene (B1209903) tubes specifically designed for low binding). As a test, you can compare the recovery from different tube types at the initial time point.
I am seeing unexpected peaks in my HPLC/LC-MS chromatogram. These could be degradation products, impurities from the solvent, or contaminants from the experimental setup.Run a blank solvent injection to check for solvent impurities. Analyze a sample of the initial stock solution (Time 0) to identify any pre-existing impurities in the compound lot. Ensure all glassware and equipment are thoroughly cleaned.
My compound seems to be precipitating out of solution during the experiment. The initial concentration may be too high for the chosen solvent, or the solubility might decrease over time due to changes in the solution (e.g., pH shift).Determine the kinetic solubility of this compound in your chosen solvent before starting the stability study to ensure you are working below the solubility limit.[1] If precipitation is observed, the experiment should be repeated at a lower concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

Q2: How should I store this compound powder and its solutions to ensure stability?

A2: this compound as a solid should be stored in a tightly sealed container in a cool, well-ventilated area.[3] Stock solutions in DMSO can be stored at -20°C for several weeks or at -80°C for longer-term storage.[2] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: How can I assess the stability of this compound in my specific experimental buffer?

A3: You can perform a chemical stability assay by incubating the compound in your buffer at a specific temperature (e.g., 37°C) and monitoring its concentration over time using an analytical method like HPLC or LC-MS.[2] A detailed protocol is provided in this document.

Q4: What are the typical stress conditions used for forced degradation studies?

A4: Forced degradation studies help identify potential degradation pathways. Typical stress conditions include acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), and thermal stress (e.g., elevated temperatures).[1][4]

Data Presentation

Summarize your quantitative stability data in tables for clear comparison. Below are example templates for presenting your results.

Table 1: Stability of this compound in Different Solvents at 37°C

SolventIncubation Time (hours)% Remaining of Initial Concentration (Mean ± SD, n=3)
DMSO0100
24
48
72
Water0100
24
48
72
Ethanol0100
24
48
72
PBS (pH 7.4)0100
24
48
72

Table 2: Solubility of this compound

SolventMethodTemperature (°C)Solubility (µg/mL)
WaterShake-Flask25
PBS (pH 7.4)Shake-Flask25
DMSOKinetic25
EthanolKinetic25

Experimental Protocols

Protocol 1: Assessing the Chemical Stability of this compound in Solution

This protocol outlines a method to determine the stability of this compound in a chosen solvent over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Solvents to be tested (e.g., Water, Ethanol, Phosphate-Buffered Saline (PBS) pH 7.4)

  • Low-adsorption microcentrifuge tubes or a 96-well plate

  • Incubator set to the desired temperature (e.g., 37°C)

  • HPLC or LC-MS system with a suitable column and detection method

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2]

  • Prepare Working Solutions: Dilute the stock solution to a final concentration (e.g., 10 µM) in each of the test solvents. Ensure the final concentration of DMSO is low (typically ≤ 0.5%) to minimize its effect on the stability in aqueous solutions.

  • Incubation: Aliquot the working solutions into separate tubes for each time point. Incubate the samples at the desired temperature (e.g., 37°C).[2]

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each solution.

  • Quench Reaction: Stop any further degradation by adding a quenching solution (e.g., an equal volume of cold acetonitrile (B52724) or methanol) and store the samples at -20°C or -80°C until analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound remaining.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_work Prepare Working Solutions (e.g., 10 µM in Test Solvents) prep_stock->prep_work incubate Incubate at 37°C prep_work->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h...) incubate->sample quench Quench Reaction (e.g., Cold Acetonitrile) sample->quench hplc Analyze by HPLC / LC-MS quench->hplc data Calculate % Remaining vs. Time 0 hplc->data

Caption: Workflow for assessing the chemical stability of this compound.

Troubleshooting_Logic start High Variability in Replicates? cause1 Inaccurate Pipetting start->cause1 Yes cause2 Incomplete Dissolution start->cause2 Yes cause3 Non-Homogenous Mix start->cause3 Yes solution1 Calibrate Pipettes cause1->solution1 solution2 Visually Confirm Dissolution cause2->solution2 solution3 Vortex Thoroughly cause3->solution3

Caption: Troubleshooting logic for high variability in stability experiments.

References

Navigating the Nuances of DDO-2093 Dihydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive technical support center for interpreting unexpected results when working with DDO-2093 dihydrochloride (B599025), a potent inhibitor of the MLL1-WDR5 protein-protein interaction. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.

Troubleshooting Guide: Interpreting Unexpected Experimental Outcomes

Researchers using DDO-2093 dihydrochloride may occasionally encounter results that deviate from expectations. This section provides a question-and-answer formatted guide to address common issues and offer potential solutions.

Issue/Question Potential Cause Recommended Action
Q1: Why am I observing lower than expected potency (higher IC50) in my cell-based assays? Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility or stability in aqueous solutions, including cell culture media. Precipitation or degradation over the course of the experiment can lead to a lower effective concentration.Solubility Check: Visually inspect your stock solutions and final assay dilutions for any signs of precipitation. Prepare fresh stock solutions in an appropriate solvent like DMSO. When diluting into aqueous media, do so in a stepwise manner and vortex thoroughly. It is advisable to not exceed a final DMSO concentration of 0.5% in your assay, as higher concentrations can be toxic to cells. Stability Test: If you suspect degradation, you can perform a time-course experiment to assess the stability of the compound in your specific cell culture medium at 37°C.
Q2: I am seeing significant cell death at concentrations where I expect to see specific inhibition. Is this compound toxic? Off-Target Effects or High Compound Concentration: While DDO-2093 is designed to be a specific inhibitor, high concentrations can lead to off-target effects and general cytotoxicity. The dihydrochloride salt form may also affect the pH of your media at very high concentrations.Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the therapeutic window of the compound for your specific cell line. Include a viability assay (e.g., MTT, CellTiter-Glo) to distinguish between specific inhibition and general toxicity. Control Experiments: Use a negative control compound with a similar chemical scaffold but no activity against MLL1-WDR5 to assess non-specific toxicity.
Q3: The inhibitory effect of this compound seems to vary between different cell lines. Cellular Context and Target Expression: The cellular machinery and the expression levels of MLL1 and WDR5 can differ significantly between cell lines. The accessibility of the target protein and the presence of compensatory mechanisms can all influence the compound's efficacy.Target Expression Analysis: Quantify the protein levels of MLL1 and WDR5 in your panel of cell lines using techniques like Western blotting or mass spectrometry to correlate target expression with compound sensitivity. Mechanism of Action Studies: Investigate downstream effects of MLL1 inhibition, such as changes in H3K4 methylation or the expression of MLL1 target genes (e.g., HOXA9, MEIS1), to confirm on-target activity in your specific cell model.
Q4: My in vivo experiments are not showing the expected anti-tumor activity. Pharmacokinetics and Bioavailability: The route of administration, formulation, and the metabolic stability of this compound can all impact its bioavailability and exposure at the tumor site.Pharmacokinetic Studies: If possible, conduct pharmacokinetic studies to measure the concentration of the compound in plasma and tumor tissue over time. This will help to optimize the dosing regimen. Formulation Optimization: The solubility and stability of the compound in the vehicle used for administration are critical. Consult formulation guidelines for similar small molecules to ensure optimal delivery.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q: What is the recommended solvent for preparing stock solutions of this compound?

A: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C.

Q: What is the known IC50 of this compound?

A: this compound is a potent inhibitor of the MLL1-WDR5 protein-protein interaction with a reported IC50 of 8.6 nM and a Kd of 11.6 nM.[1] It is important to note that the effective concentration in your specific assay may vary depending on the experimental conditions.

Q: How should I store this compound?

A: The solid compound should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Experimental Protocols

To ensure reproducibility and assist in troubleshooting, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Replace the old medium with the compound-containing medium.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Western Blot for MLL1 and WDR5 Expression
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MLL1, WDR5, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Key Concepts

To further aid in the understanding of the experimental workflows and the mechanism of action of this compound, the following diagrams are provided.

MLL1_WDR5_Inhibition MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction DDO2093 DDO-2093 dihydrochloride DDO2093->Inhibition Inhibition->WDR5 Binds to WDR5 Disruption Disruption of Interaction Inhibition->Disruption

Mechanism of this compound action.

Troubleshooting_Workflow UnexpectedResult Unexpected Result CheckSolubility Check Compound Solubility & Stability UnexpectedResult->CheckSolubility In Vitro DoseResponse Perform Dose-Response & Viability Assays UnexpectedResult->DoseResponse In Vitro TargetExpression Analyze Target Protein Expression UnexpectedResult->TargetExpression Cell-based PKStudies Conduct Pharmacokinetic Studies UnexpectedResult->PKStudies In Vivo DataInterpretation Re-interpret Data CheckSolubility->DataInterpretation DoseResponse->DataInterpretation TargetExpression->DataInterpretation PKStudies->DataInterpretation

Troubleshooting workflow for unexpected results.

References

Technical Support Center: DDO-2093 Dihydrochloride in ChIP Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using DDO-2093 dihydrochloride (B599025) in Chromatin Immunoprecipitation (ChIP) assays.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is DDO-2093 dihydrochloride and how does it work?

This compound is a potent small molecule inhibitor of the protein-protein interaction between MLL1 (Mixed Lineage Leukemia 1) and WDR5 (WD repeat-containing protein 5).[1][2] MLL1 is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, and its interaction with WDR5 is critical for its catalytic activity. By disrupting the MLL1-WDR5 complex, DDO-2093 inhibits the methylation of H3K4 at target gene promoters, leading to changes in gene expression.

Q2: I performed a ChIP assay for MLL1 after treating my cells with DDO-2093, but I see a very weak signal or no enrichment at my target gene. What could be the cause?

A weak or absent signal is the expected outcome for a successful experiment when targeting the MLL1 complex with DDO-2093. The inhibitor is designed to displace MLL1 from its target chromatin. However, if the signal is unexpectedly low or absent even in your vehicle control, consider the following:

  • Ineffective Antibody: Ensure your MLL1 antibody is validated for ChIP applications.[3][4] The epitope may be masked by crosslinking or by other proteins in the MLL1 complex.

  • Insufficient Starting Material: ChIP assays require a sufficient number of cells to detect the target protein.[5] For low-abundance targets, you may need to increase the initial cell number.

  • Over-crosslinking: Excessive formaldehyde (B43269) crosslinking can mask the antibody epitope, preventing immunoprecipitation.[6][5] Try reducing the crosslinking time.

  • Sub-optimal Chromatin Shearing: Chromatin fragments that are too large or too small can lead to poor results.[6][5] Aim for fragments between 200-1000 bp.

Q3: I'm observing high background in my ChIP experiment, especially in the no-antibody (IgG) control. How can I reduce it?

High background can obscure the specific signal. Here are some common causes and solutions:

  • Too Much Antibody: Using an excessive amount of the primary antibody can lead to non-specific binding.[6] Titrate your antibody to find the optimal concentration.

  • Non-specific Binding to Beads: Protein A/G beads can non-specifically bind chromatin. To mitigate this, pre-clear your chromatin with the beads before adding the specific antibody.[6][5]

  • Inadequate Washing: Insufficient washing of the immunoprecipitated complexes can leave behind non-specifically bound chromatin. Ensure your wash buffers have the correct salt concentration and perform an adequate number of washes.[5]

  • Contaminated Reagents: Use freshly prepared, sterile buffers to avoid contamination.[6][5]

Q4: How do I confirm that DDO-2093 is active in my cells before starting a ChIP experiment?

Before proceeding to a complex experiment like ChIP, it's advisable to confirm the activity of DDO-2093 in your cell line. You can do this by:

  • Western Blot: Perform a western blot for H3K4me3 (a product of MLL1 activity). Treatment with DDO-2093 should lead to a global decrease in H3K4me3 levels.

  • RT-qPCR: Measure the mRNA levels of known MLL1 target genes (e.g., HOXA9, MEIS1). Successful inhibition by DDO-2093 should result in decreased expression of these genes.

Quantitative Data Summary

The following table provides an example of expected results from a successful ChIP-qPCR experiment designed to test the efficacy of DDO-2093. The data is illustrative and based on typical outcomes for inhibitors that displace chromatin-binding proteins.

Target Gene PromoterTreatmentFold Enrichment over IgG (Mean ± SD)
HOXA9 (MLL1 Target) Vehicle (DMSO)18.5 ± 2.1
DDO-20933.2 ± 0.8
MYC (MLL1 Target) Vehicle (DMSO)15.2 ± 1.8
DDO-20932.5 ± 0.6
GAPDH (Negative Control) Vehicle (DMSO)1.1 ± 0.3
DDO-20930.9 ± 0.2

Visualizing Experimental Workflows and Pathways

DDO-2093 Mechanism of Action

DDO_2093_Mechanism cluster_0 MLL1 Complex on Chromatin cluster_1 DDO-2093 Action MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 interacts with DDO-2093 DDO-2093 Histone H3 Histone H3 WDR5->Histone H3 binds to H3K4me3 H3K4me3 Histone H3->H3K4me3 H3K4 Methylation DDO-2093->WDR5 binds to DDO-2093->H3K4me3 INHIBITS Disrupted_MLL1 MLL1 Disrupted_WDR5 WDR5 Gene Activation Gene Activation H3K4me3->Gene Activation

Caption: DDO-2093 disrupts the MLL1-WDR5 interaction, inhibiting H3K4 methylation.

Standard ChIP Experimental Workflow

ChIP_Workflow Cell_Culture 1. Cell Culture & DDO-2093 Treatment Crosslinking 2. Crosslink Proteins to DNA (Formaldehyde) Cell_Culture->Crosslinking Lysis 3. Cell Lysis Crosslinking->Lysis Chromatin_Shearing 4. Chromatin Shearing (Sonication) Lysis->Chromatin_Shearing Immunoprecipitation 5. Immunoprecipitation (MLL1 Antibody) Chromatin_Shearing->Immunoprecipitation Washing 6. Wash Beads Immunoprecipitation->Washing Elution_Reverse 7. Elute & Reverse Crosslinks Washing->Elution_Reverse DNA_Purification 8. DNA Purification Elution_Reverse->DNA_Purification Analysis 9. Analysis (qPCR or Sequencing) DNA_Purification->Analysis

Caption: Overview of the Chromatin Immunoprecipitation (ChIP) experimental workflow.

Troubleshooting Logic for Low ChIP Signal

Troubleshooting_Logic Start Low or No Signal Check_Vehicle Is Vehicle Control Signal Also Low? Start->Check_Vehicle Troubleshoot_ChIP General ChIP Troubleshooting: - Check Antibody - Optimize Crosslinking - Increase Cell Number - Check Chromatin Shearing Check_Vehicle->Troubleshoot_ChIP Yes Expected_Result This is the Expected Result: DDO-2093 displaced MLL1 from chromatin. Check_Vehicle->Expected_Result No Confirm_Inhibition Confirm DDO-2093 Activity (Western Blot/RT-qPCR)? Expected_Result->Confirm_Inhibition Troubleshoot_Treatment Troubleshoot Drug Treatment: - Check Compound Integrity - Optimize Concentration/Time Confirm_Inhibition->Troubleshoot_Treatment No Proceed Proceed with Analysis Confirm_Inhibition->Proceed Yes

Caption: Decision tree for troubleshooting low signal in a DDO-2093 ChIP experiment.

Detailed Experimental Protocol: ChIP Assay Following DDO-2093 Treatment

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Cell Treatment and Crosslinking

  • Culture cells to ~80-90% confluency.

  • Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for the determined time.

  • Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA.[7][8] Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM.[7] Incubate for 5 minutes at room temperature.

  • Wash cells twice with ice-cold PBS, then scrape and collect the cell pellet by centrifugation. The pellet can be stored at -80°C.[9]

2. Cell Lysis and Chromatin Shearing

  • Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors.[9][10]

  • Incubate on ice to allow for cell lysis.

  • Centrifuge to pellet the nuclei and discard the supernatant.

  • Resuspend the nuclear pellet in a nuclear lysis buffer with protease inhibitors.

  • Shear the chromatin by sonication to an average size of 200-1000 bp.[9] Optimization of sonication conditions is critical for each cell type and sonicator.

  • Centrifuge to pellet cellular debris. The supernatant contains the sheared chromatin.

3. Immunoprecipitation

  • Dilute the chromatin in ChIP dilution buffer. Save a small aliquot as "input" control.

  • Pre-clear the chromatin by incubating with protein A/G magnetic beads for 1 hour at 4°C.

  • Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.

  • Add the anti-MLL1 antibody (or a negative control IgG) to the pre-cleared chromatin. Incubate overnight at 4°C with rotation.[9]

  • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.[9]

4. Washing and Elution

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

  • Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

5. Reverse Crosslinking and DNA Purification

  • Add NaCl to the eluted samples and the input control to a final concentration of 200 mM.

  • Incubate at 65°C for at least 4 hours to reverse the formaldehyde crosslinks.

  • Add RNase A and incubate at 37°C for 30 minutes.

  • Add Proteinase K and incubate at 45°C for 1 hour.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

6. Analysis

  • Quantify the purified DNA.

  • Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters (e.g., HOXA9) and negative control regions.

  • Alternatively, prepare the DNA for high-throughput sequencing (ChIP-Seq).

References

Technical Support Center: DDO-2093 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DDO-2093 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues, particularly concerning cell line resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DDO-2093 dihydrochloride?

This compound is a potent small-molecule inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2][3] The MLL1/WDR5 interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is involved in regulating gene expression.[4][5] By disrupting this interaction, DDO-2093 selectively inhibits the catalytic activity of the MLL complex, which can lead to anti-tumor effects, particularly in cancers with MLL rearrangements such as certain types of leukemia.[1][6][7]

Q2: Which cancer cell lines are likely to be sensitive to DDO-2093?

While specific data for DDO-2093 is limited, cell lines with known MLL rearrangements or those dependent on the MLL1 complex are expected to be sensitive. Examples of such cell lines, sensitive to other MLL1-WDR5 inhibitors, include the human acute myeloid leukemia (AML) cell lines MOLM-13 and MV4;11 .[8][9] Sensitivity is often correlated with the oncogenic activity of MLL fusion proteins.

Q3: My cells are not responding to DDO-2093 treatment. What are the potential reasons?

Lack of response to DDO-2093 can stem from several factors:

  • Intrinsic Resistance: The cell line may not be dependent on the MLL1-WDR5 interaction for survival. This can be due to the absence of MLL rearrangements or the activation of alternative oncogenic pathways.

  • Acquired Resistance: Cells may develop resistance over time through genetic or epigenetic changes.

  • Experimental Issues: Suboptimal experimental conditions, such as incorrect compound concentration, improper cell culture maintenance, or issues with the compound itself, can lead to a lack of observed effect.

Q4: What are the known or potential molecular mechanisms of resistance to MLL1-WDR5 inhibitors like DDO-2093?

Based on studies with other inhibitors targeting the MLL1-WDR5/Menin complex, several resistance mechanisms have been identified and may be relevant for DDO-2093:

  • Target Alteration: Mutations in the drug-binding site of WDR5 or the associated protein Menin can prevent the inhibitor from binding effectively. For example, a P173L mutation in WDR5 has been shown to confer resistance to a WDR5 inhibitor.[6][10][11][12] Similarly, mutations in MEN1 have been observed in patients with acquired resistance to Menin inhibitors.[8][13][14]

  • Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of the MLL1 complex. Upregulation of oncogenes like MYC has been implicated in resistance to Menin-MLL inhibition.[15]

  • Transcriptional Reprogramming: Resistant cells may undergo genome-wide transcriptional changes that reduce their dependence on the MLL1 target genes, such as the HOX gene clusters.[1][8]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues encountered during experiments with DDO-2093.

Issue 1: Higher than expected IC50 value or complete lack of cytotoxicity.

Possible Causes & Troubleshooting Steps:

Possible Cause Suggested Troubleshooting Step
Compound Inactivity 1. Verify the purity and integrity of the this compound stock. 2. Prepare fresh dilutions from a new stock solution. 3. Confirm the calculated molecular weight (687.04 g/mol ) and ensure accurate concentration calculations.
Suboptimal Assay Conditions 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 2. Vary the treatment duration to capture the optimal window for DDO-2093's effect. 3. Ensure the chosen cell viability assay (e.g., MTT, CellTiter-Glo) is appropriate for the cell line and not affected by the compound.
Intrinsic Cell Line Resistance 1. Confirm the MLL status of your cell line (presence of MLL rearrangements). 2. Test the compound on a known sensitive positive control cell line (e.g., MOLM-13, MV4;11). 3. Assess the expression levels of MLL1 and WDR5 in your cell line.

Experimental Workflow for Troubleshooting High IC50 Values

G start High IC50 or No Effect Observed check_compound Verify Compound Integrity & Concentration start->check_compound optimize_assay Optimize Assay Parameters (Seeding Density, Duration) check_compound->optimize_assay If compound is OK positive_control Test on Positive Control Cell Line (e.g., MOLM-13) optimize_assay->positive_control If still no effect characterize_cell_line Characterize Target Expression (MLL1, WDR5 levels) positive_control->characterize_cell_line If control responds issue_resolved Issue Resolved positive_control->issue_resolved If control also fails, re-evaluate compound/assay resistance_suspected Potential Intrinsic Resistance characterize_cell_line->resistance_suspected

Caption: Troubleshooting workflow for unexpected DDO-2093 efficacy.

Issue 2: Development of resistance in a previously sensitive cell line.

Possible Causes & Troubleshooting Steps:

Possible Cause Suggested Troubleshooting Step
Target Mutation 1. Sequence the coding regions of WDR5 and MEN1 in the resistant cell population to identify potential mutations. 2. Perform a thermal shift assay or cellular thermal shift assay (CETSA) to assess drug-target engagement in resistant vs. parental cells.
Upregulation of Bypass Pathways 1. Perform RNA-sequencing or proteomic analysis to compare the expression profiles of resistant and parental cells. 2. Investigate the activation status of known resistance pathways, such as MYC signaling, via Western blot or qPCR.
Epigenetic Reprogramming 1. Analyze global changes in histone modifications (e.g., H3K4me3) using ChIP-sequencing in resistant and parental cells. 2. Assess changes in the expression of key MLL1 target genes (e.g., HOXA9, MEIS1) via RT-qPCR.

Signaling Pathway Implicated in Resistance to MLL1-WDR5 Inhibition

G cluster_0 Normal MLL1 Function cluster_1 Resistance Mechanisms MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 interacts with HOX_Genes HOX Gene Expression WDR5->HOX_Genes promotes Leukemogenesis Leukemogenesis HOX_Genes->Leukemogenesis DDO2093 DDO-2093 DDO2093->WDR5 inhibits WDR5_mut Mutant WDR5 DDO2093->WDR5_mut binding blocked MYC MYC Upregulation MYC->Leukemogenesis bypass pathway

Caption: Potential mechanisms of resistance to DDO-2093.

Experimental Protocols

Protocol 1: Generation of DDO-2093 Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous, dose-escalating exposure.

Materials:

  • Parental cancer cell line (e.g., MOLM-13)

  • Complete cell culture medium

  • This compound

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well plates for viability assays

Procedure:

  • Determine Initial IC50: Perform a dose-response experiment to determine the initial IC50 of DDO-2093 for the parental cell line.

  • Initial Exposure: Culture the parental cells in medium containing DDO-2093 at a concentration equal to the IC50.

  • Monitor and Passage: Monitor cell viability. When the cells resume proliferation (typically after a period of significant cell death), passage them and maintain them in the same drug concentration until the growth rate is stable.

  • Dose Escalation: Gradually increase the concentration of DDO-2093 in the culture medium (e.g., in 1.5 to 2-fold increments).

  • Selection and Expansion: At each concentration, allow the cells to adapt and resume stable proliferation before the next dose increase. This process can take several months.

  • Confirmation of Resistance: Once cells are stably growing at a significantly higher concentration (e.g., 10-fold the initial IC50), confirm the resistance by performing a new dose-response assay and comparing the IC50 to the parental line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.

Protocol 2: Western Blot for MLL1-WDR5 Pathway Markers

This protocol is for assessing changes in protein levels related to the MLL1 pathway.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-WDR5, anti-MLL1, anti-H3K4me3, anti-MYC, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C, diluted according to the manufacturer's instructions.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) to compare protein levels between parental and resistant cells.

Quantitative Data Summary

The following table illustrates hypothetical data for a parental cell line and a derived resistant cell line to showcase expected results.

Table 1: Comparison of Parental vs. DDO-2093 Resistant Cell Line

Parameter Parental Cell Line (e.g., MOLM-13) Resistant Cell Line (e.g., MOLM-13-DDO-R)
DDO-2093 IC50 15 nM250 nM
WDR5 Sequencing Wild-typeP173L mutation detected
Relative MYC mRNA Expression 1.04.5
Relative H3K4me3 Levels 1.0 (decreases with treatment)0.9 (no change with treatment)

References

Technical Support Center: Optimizing DDO-2093 Dihydrochloride In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DDO-2093 dihydrochloride (B599025) in in vivo experiments. Our goal is to help you overcome common challenges and improve the efficacy of your studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with DDO-2093 dihydrochloride.

Problem Potential Cause Suggested Solution
Low in vivo efficacy despite high in vitro potency Poor bioavailability, rapid metabolism, or inefficient tumor penetration.1. Optimize Formulation: Test different biocompatible solvents, co-solvents, or consider nanoparticle-based delivery systems to improve solubility and stability. 2. Adjust Dosing Regimen: Increase the dosing frequency or consider a different route of administration (e.g., intravenous instead of intraperitoneal) to maintain effective plasma concentrations. 3. Evaluate Pharmacokinetics: Conduct a pharmacokinetic study to determine the compound's half-life, clearance, and distribution in your animal model.
High variability in tumor growth inhibition between animals Inconsistent drug administration, animal health issues, or tumor heterogeneity.1. Standardize Administration Technique: Ensure consistent volume, speed of injection, and anatomical location for each animal. 2. Monitor Animal Health: Regularly check for signs of toxicity or illness that could affect drug metabolism and response. 3. Ensure Uniform Tumor Implantation: Use a consistent number of cells and injection technique to establish tumors of similar size before starting treatment.
Observed toxicity or adverse effects (e.g., weight loss, lethargy) The dose is too high or off-target effects.1. Perform a Dose-Response Study: Determine the maximum tolerated dose (MTD) to find a balance between efficacy and toxicity. 2. Reduce Dose or Frequency: Lower the dose or administer the compound less frequently. 3. Monitor for Specific Toxicities: Be vigilant for known side effects of targeting the MLL1-WDR5 interaction and consider co-administration of agents to mitigate these effects.
Precipitation of the compound upon injection Poor solubility of the formulation in physiological conditions.1. Pre-warm Formulation: Gently warm the formulation to body temperature before injection. 2. Increase Solubilizing Agents: Adjust the concentration of solubilizing agents like DMSO, PEG300, or Tween 80 in your vehicle. 3. Filter the Formulation: Use a sterile filter to remove any micro-precipitates before administration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the protein-protein interaction between MLL1 (Mixed-Lineage Leukemia 1) and WDR5 (WD repeat-containing protein 5).[1] This interaction is crucial for the assembly and enzymatic activity of the MLL1 histone methyltransferase complex, which plays a key role in regulating gene expression. By disrupting this interaction, DDO-2093 inhibits the methylation of histone H3 on lysine (B10760008) 4 (H3K4), leading to the suppression of oncogenic gene expression and anti-tumor activity.

Q2: What are the common challenges in achieving in vivo efficacy with small molecule inhibitors like DDO-2093?

A2: Translating potent in vitro activity to in vivo efficacy can be challenging due to factors like poor cellular permeability, rapid metabolic clearance, and low oral bioavailability.[2] These pharmacokinetic issues can prevent the compound from reaching its target at a sufficient concentration for a sustained period.

Q3: How can I improve the formulation of this compound for in vivo studies?

A3: A systematic approach to formulation is key. Start with a simple vehicle and gradually add excipients to improve solubility and stability. A common starting point for in vivo formulations is a mixture of 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as sterile water or saline. It's crucial to prepare the formulation fresh for each experiment to ensure consistency.

Q4: What are some strategies to overcome drug resistance to inhibitors targeting epigenetic modulators?

A4: Drug resistance can arise from mutations in the target protein or upregulation of compensatory signaling pathways.[3] Combination therapy is a promising strategy.[3] Consider combining DDO-2093 with other anti-cancer agents, such as standard chemotherapy or other targeted therapies, to create synergistic effects and prevent the emergence of resistance.[3]

Q5: How can the efficacy of DDO-2093 be enhanced by modulating the tumor microenvironment?

A5: Small molecule inhibitors can be used as adjuvants to enhance the effectiveness of immunotherapy.[4] They can modulate the tumor microenvironment to improve immune cell infiltration and function.[4] While specific data on DDO-2093 is limited, exploring its effects on immune cell populations within the tumor could reveal opportunities for combination with immune checkpoint inhibitors.[4]

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Mouse Model
  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment begins.

  • Cell Line and Tumor Implantation:

    • Use a cancer cell line known to be dependent on the MLL1-WDR5 interaction.

    • Subcutaneously inject 1 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.

    • Monitor tumor growth regularly with calipers.

  • Group Formation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Formulation of this compound:

    • Dissolve this compound in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

    • Prepare the formulation fresh on each day of dosing.

  • Drug Administration:

    • Administer the this compound formulation or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection).

    • The dosing schedule will depend on the results of pharmacokinetic studies (e.g., once daily, twice daily).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals for any signs of toxicity.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.

  • Analysis: Collect tumors for downstream analysis, such as pharmacodynamic biomarker assessment (e.g., H3K4 methylation levels).

Visualizations

G cluster_0 Cell Nucleus WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Forms Complex H3K4 Histone H3 (K4) MLL1->H3K4 Methylates DDO2093 DDO-2093 DDO2093->WDR5 Inhibits Interaction Oncogenes Oncogenic Gene Expression H3K4->Oncogenes Activates TumorGrowth Tumor Growth Oncogenes->TumorGrowth Promotes

Caption: Proposed signaling pathway of this compound.

G Start Start: Acclimatize Animals Implant Implant Tumor Cells Start->Implant TumorGrowth Monitor Tumor Growth Implant->TumorGrowth Randomize Randomize into Groups TumorGrowth->Randomize Treat Administer DDO-2093 or Vehicle Randomize->Treat Monitor Monitor Tumor Volume & Toxicity Treat->Monitor Monitor->Treat Repeat Dosing Endpoint Endpoint: Collect Tissues Monitor->Endpoint Analyze Analyze Data Endpoint->Analyze

References

DDO-2093 dihydrochloride batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DDO-2093 dihydrochloride (B599025). The information is designed to help address potential issues, particularly those arising from batch-to-batch variability, to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is DDO-2093 dihydrochloride and what is its mechanism of action?

A1: this compound is a potent small-molecule inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is critical for the assembly and catalytic activity of the MLL1 histone methyltransferase complex. By disrupting this interaction, DDO-2093 effectively inhibits the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription.

Q2: How should I store this compound powder and stock solutions?

A2: For long-term stability, the lyophilized powder should be stored at -20°C, desiccated, and protected from light.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1] Before use, allow aliquots to equilibrate to room temperature.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: High-purity, anhydrous DMSO is the recommended solvent for creating high-concentration stock solutions. For aqueous buffers in final experimental dilutions, it is crucial to assess the solubility and stability, as hydrochloride salts can sometimes exhibit poor solubility or precipitation in certain physiological buffers, a phenomenon known as the common-ion effect.[2][3]

Q4: Why is my observed IC50 value for DDO-2093 different from the published values?

A4: Discrepancies in IC50 values can arise from several factors, including:

  • Batch-to-batch variability: Differences in purity or the presence of trace impurities can affect the compound's potency.

  • Assay conditions: The specific enzyme concentration, substrate concentration, and incubation times can significantly impact the apparent IC50.[4]

  • Cell line differences: Cell permeability and the expression levels of MLL1/WDR5 can vary between cell types.

  • Experimental technique: Minor variations in protocol execution can lead to different results.

It is recommended to use 5 to 10 times the published Ki or IC50 value as a starting point for achieving complete inhibition in your initial experiments.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability in chemical compounds can lead to inconsistent experimental results. This guide helps you troubleshoot common issues you might encounter with this compound.

Problem 1: Inconsistent results in cell-based assays (e.g., cell viability, gene expression) between different batches of DDO-2093.

  • Possible Cause A: Variation in Compound Potency.

    • Troubleshooting Step: Always refer to the Certificate of Analysis (CofA) for each specific batch. Compare the purity and any provided analytical data. If possible, perform a dose-response curve for each new batch to determine its effective IC50 in your specific assay system.

  • Possible Cause B: Differences in Solubility.

    • Troubleshooting Step: Visually inspect your stock solution and final dilutions for any signs of precipitation. Even slight differences in the salt form or crystalline structure between batches can affect solubility.[5] If you suspect solubility issues, try preparing a fresh stock solution or using a brief sonication step to ensure complete dissolution.

  • Possible Cause C: Presence of Impurities or Degradation.

    • Troubleshooting Step: Ensure the compound has been stored correctly as per the manufacturer's instructions.[1] If degradation is suspected, it is best to use a fresh vial from a new, quality-controlled batch.

Problem 2: Reduced or no inhibition of H3K4 methylation in Western blot analysis with a new batch.

  • Possible Cause A: Inaccurate Compound Concentration.

    • Troubleshooting Step: Verify the calculations for your stock solution and final dilutions. Ensure that the molecular weight used for calculation corresponds to the dihydrochloride salt form.

  • Possible Cause B: Insufficient Incubation Time.

    • Troubleshooting Step: The time required to observe a downstream effect like a change in histone methylation may vary. Ensure your treatment duration is sufficient for the inhibitor to act and for the epigenetic mark to turn over.

  • Possible Cause C: Sub-potent Batch.

    • Troubleshooting Step: If other causes are ruled out, the batch itself may have lower potency. Compare its performance against a previous batch that gave expected results, if available. Contact the supplier with the batch number and a summary of your findings.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting inconsistent experimental results.

TroubleshootingWorkflow Start Inconsistent Results Observed Check_CofA Review Certificate of Analysis for Both Batches Start->Check_CofA Data_Mismatch Significant Differences in Purity or Characterization? Check_CofA->Data_Mismatch Prep_New_Stock Prepare Fresh Stock Solutions for Both Batches Data_Mismatch->Prep_New_Stock No Contact_Support Contact Technical Support with Batch Numbers and Data Data_Mismatch->Contact_Support Yes Solubility_Check Check for Precipitation in Stock/Working Solutions Prep_New_Stock->Solubility_Check Precipitation_Found Precipitation Observed? Solubility_Check->Precipitation_Found Optimize_Solubility Optimize Solubilization (e.g., gentle warming, sonication) Precipitation_Found->Optimize_Solubility Yes Run_Parallel_Test Perform Head-to-Head Test: Run Dose-Response Curve with Both Batches in Parallel Precipitation_Found->Run_Parallel_Test No Optimize_Solubility->Run_Parallel_Test Results_Consistent Results Now Consistent? Run_Parallel_Test->Results_Consistent Problem_Solved Issue Resolved: Likely Stock Preparation Error Results_Consistent->Problem_Solved Yes Batch_Variability Conclusion: Confirmed Batch-to-Batch Variability Results_Consistent->Batch_Variability No Batch_Variability->Contact_Support

Caption: A decision tree for troubleshooting inconsistent results.

Data Presentation: Hypothetical Batch Comparison

To illustrate potential batch-to-batch variability, the following tables summarize hypothetical data for three different lots of this compound.

Table 1: Physicochemical Properties

Batch NumberPurity (by HPLC)AppearanceSolubility in DMSO (≥10 mM)
DDO-A-00199.5%White to off-white solidPass
DDO-B-00298.8%Light yellow solidPass
DDO-C-00399.2%White solidPass, slower dissolution

Table 2: In Vitro Potency

Batch NumberMLL1-WDR5 Binding IC50 (nM)H3K4 HMT Assay IC50 (µM)MV4-11 Cell Viability IC50 (µM)
DDO-A-0018.60.351.2
DDO-B-00212.10.521.8
DDO-C-0039.50.401.3

Experimental Protocols

Protocol 1: Western Blot for Histone H3K4 Methylation

This protocol describes how to assess the effect of DDO-2093 on global H3K4 methylation levels in cultured cells.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., MV4-11 leukemia cells) in appropriate culture vessels and allow them to adhere or recover overnight.

    • Treat cells with a dose range of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 72-96 hours).

  • Histone Extraction (Acid Extraction Method):

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in a hypotonic lysis buffer on ice.[6]

    • Pellet the nuclei and discard the supernatant.[6]

    • Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation at 4°C for at least 1 hour to extract basic histone proteins.[6]

    • Clarify the extract by centrifugation and precipitate the histones from the supernatant using trichloroacetic acid (TCA).[6]

    • Wash the histone pellet with ice-cold acetone (B3395972) and air-dry.

    • Resuspend the histone pellet in ultrapure water.

  • SDS-PAGE and Western Blotting:

    • Quantify histone concentration using a BCA or Bradford assay.

    • Separate equal amounts of histone protein (e.g., 5-10 µg) on a 15% SDS-polyacrylamide gel.

    • Transfer proteins to a 0.2 µm pore size nitrocellulose or PVDF membrane. This pore size is optimal for capturing low molecular weight proteins like histones.[7]

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific for H3K4me2/3 overnight at 4°C.

    • As a loading control, probe a separate blot or strip and re-probe the same blot for total Histone H3.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: MLL1-WDR5 Interaction Assay (Fluorescence Polarization)

This biochemical assay measures the ability of DDO-2093 to disrupt the MLL1-WDR5 interaction.

  • Reagents and Preparation:

    • Recombinant human WDR5 protein.

    • A fluorescently labeled peptide derived from the MLL1 WDR5-interaction (WIN) motif (e.g., FAM-labeled MLL1 peptide).

    • Assay Buffer: 100 mM potassium phosphate (B84403) (pH 8.0), 150 mM NaCl, 0.01% Triton X-100.[8]

    • Prepare a serial dilution of this compound in assay buffer.

  • Assay Procedure:

    • In a 384-well, low-volume black plate, add the fluorescently labeled MLL1 peptide to all wells at a final concentration determined by prior titration (e.g., 10-20 nM).

    • Add the serially diluted DDO-2093 or vehicle control to the appropriate wells.

    • Initiate the binding reaction by adding WDR5 protein to a final concentration that gives a robust fluorescence polarization signal (e.g., 50-100 nM).

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 528 nm) filters.[8]

    • Plot the fluorescence polarization signal as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

MLL1_Pathway cluster_complex MLL1 Core Complex MLL1 MLL1 HistoneH3 Histone H3 MLL1->HistoneH3 SET Domain Catalysis WDR5 WDR5 WDR5->MLL1 Interaction ASH2L ASH2L RBBP5 RbBP5 DDO2093 DDO-2093 DDO2093->WDR5 Inhibits Interaction H3K4me H3K4 Methylation HistoneH3->H3K4me Gene_Activation Active Gene Transcription H3K4me->Gene_Activation ExperimentalWorkflow Prep_Compound 1. Prepare DDO-2093 Stock Solution (DMSO) Treatment 3. Treat Cells with DDO-2093 Dilutions Prep_Compound->Treatment Cell_Culture 2. Seed and Culture Cells Cell_Culture->Treatment Incubation 4. Incubate for Defined Period (e.g., 72h) Treatment->Incubation Harvest 5. Harvest Cells for Downstream Analysis Incubation->Harvest Analysis 6. Perform Assay (e.g., Western Blot, qPCR) Harvest->Analysis Data_Acquisition 7. Acquire Data Analysis->Data_Acquisition Data_Analysis 8. Analyze Results (e.g., IC50 Calculation) Data_Acquisition->Data_Analysis

References

Validation & Comparative

A Comparative Guide to MLL1 Inhibitors: DDO-2093 Dihydrochloride versus Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mixed-lineage leukemia 1 (MLL1) protein, a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, is a critical regulator of gene expression and a well-validated target in certain cancers, particularly acute leukemias with MLL1 gene rearrangements. In recent years, a number of small molecule inhibitors have been developed to target the MLL1 complex. This guide provides an objective comparison of DDO-2093 dihydrochloride (B599025) against other notable MLL1 inhibitors: MM-401, MI-503, and SNDX-5613 (revumenib), supported by experimental data and detailed methodologies.

Mechanism of Action: Two Primary Approaches

MLL1 inhibitors primarily function through two distinct mechanisms:

  • Disruption of the MLL1-WDR5 Interaction: The core MLL1 complex requires the interaction between MLL1 and WD repeat-containing protein 5 (WDR5) for its stability and full enzymatic activity. Inhibitors like DDO-2093 dihydrochloride and MM-401 target this protein-protein interface, leading to the dissociation of the complex and subsequent inhibition of H3K4 methylation.[1][2]

  • Inhibition of the Menin-MLL Interaction: MLL1 and its oncogenic fusion proteins rely on an interaction with the scaffold protein Menin to be recruited to chromatin and drive the expression of leukemogenic target genes.[3] MI-503 and SNDX-5613 are designed to block this interaction, thereby preventing the MLL1-complex from binding to its target genes.[4][5]

Quantitative Performance Data

The following table summarizes the key quantitative data for this compound and its comparators, highlighting their potency in various assays.

InhibitorTarget InteractionAssay TypeIC50KiKdCellular GI50/IC50Reference
This compound MLL1-WDR5Protein-Protein Interaction8.6 nM-11.6 nM-[6]
MM-401 MLL1-WDR5WDR5-MLL1 Interaction0.9 nM< 1 nM--[1][2]
MLL1 HMT Activity0.32 µM---[1][2]
MI-503 Menin-MLLMenin-MLL Interaction14.7 nM--250 - 570 nM (in MLL leukemia cell lines)[7][8]
SNDX-5613 (revumenib) Menin-KMT2A (MLL1)Menin-MLL Binding-0.149 nM-10 - 20 nM (in MLLr cell lines)[5][9]

Signaling Pathway and Points of Inhibition

The diagram below illustrates the MLL1 signaling pathway and the points at which the compared inhibitors exert their effects. DDO-2093 and MM-401 disrupt the core MLL1 complex, while MI-503 and SNDX-5613 prevent its recruitment to chromatin by Menin.

MLL1_Signaling_Pathway MLL1 Signaling Pathway and Inhibition cluster_complex MLL1 Core Complex Assembly cluster_chromatin Chromatin Recruitment and Gene Expression MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction RbBP5 RbBP5 WDR5->RbBP5 MLL1_Complex_Node Assembled MLL1 Complex ASH2L ASH2L RbBP5->ASH2L DPY30 DPY-30 ASH2L->DPY30 Menin Menin Menin->MLL1_Complex_Node Recruits to Chromatin Chromatin Chromatin (HOX genes, MEIS1) H3K4me3 H3K4me3 Chromatin->H3K4me3 Catalyzes Gene_Expression Leukemogenic Gene Expression H3K4me3->Gene_Expression Promotes Inhibitor_WDR5 DDO-2093 MM-401 Inhibitor_WDR5->MLL1 Disrupts Interaction Inhibitor_Menin MI-503 SNDX-5613 Inhibitor_Menin->Menin Blocks Interaction MLL1_Complex_Node->Chromatin Binds

Caption: MLL1 inhibitor mechanisms of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of MLL1 inhibitors.

Fluorescence Polarization (FP) Assay for Protein-Protein Interaction

This assay is used to measure the binding affinity of inhibitors to their target protein complex (e.g., MLL1-WDR5 or Menin-MLL).

  • Reagents and Materials:

    • Purified recombinant proteins (e.g., WDR5 and a fluorescein-labeled MLL1 peptide).

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 8.0, 150 mM NaCl, 0.01% Triton X-100).[10]

    • Test inhibitors serially diluted in DMSO.

    • 384-well microplates.

    • Microplate reader with fluorescence polarization capabilities.

  • Procedure:

    • A constant concentration of the fluorescently labeled peptide (e.g., 40 nM) and the target protein (e.g., 5 µM WDR5) are added to the wells of the microplate.[10]

    • The test inhibitor is added in a range of concentrations.

    • The plate is incubated at room temperature to reach binding equilibrium.

    • Fluorescence polarization is measured using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm).[10]

    • The decrease in polarization, indicating displacement of the labeled peptide by the inhibitor, is plotted against the inhibitor concentration to determine the IC50 value.[1]

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the MLL1 complex and its inhibition.

  • Reagents and Materials:

    • Recombinant MLL1 complex.

    • Histone substrate (e.g., core histones, histone H3 peptides, or nucleosomes).[11][12]

    • S-adenosyl-L-[methyl-3H]-methionine (radioactive methyl donor).[11]

    • HMT assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).[12]

    • Test inhibitors.

    • Scintillation counter or SDS-PAGE and fluorography equipment.

  • Procedure:

    • The MLL1 complex is incubated with the histone substrate in the HMT assay buffer.[13]

    • The test inhibitor is added at various concentrations.

    • The reaction is initiated by the addition of S-adenosyl-L-[methyl-3H]-methionine.[11]

    • The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes).[12]

    • The reaction is stopped, and the incorporation of the radioactive methyl group into the histone substrate is measured by either scintillation counting or by separating the products on an SDS-PAGE gel followed by fluorography.[11]

    • The percentage of inhibition is calculated relative to a vehicle control to determine the IC50 value.[1]

Cell Growth Inhibition Assay (e.g., MTT Assay)

This assay determines the effect of the inhibitors on the proliferation of cancer cell lines, particularly those with MLL1 rearrangements.

  • Reagents and Materials:

    • MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13).[14][15]

    • Non-MLL rearranged control cell lines.

    • Complete cell culture medium.

    • Test inhibitors.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[14]

    • Solubilization solution (e.g., DMSO).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/ml) and allowed to adhere or stabilize.[16]

    • Cells are treated with serial dilutions of the test inhibitor or a vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).[14][16]

    • MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell growth inhibition is calculated relative to the vehicle control, and the GI50 (half-maximal growth inhibition) or IC50 value is determined.[6]

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of MLL1 inhibitors.

Experimental_Workflow Experimental Workflow for MLL1 Inhibitor Evaluation cluster_discovery In Vitro Discovery & Potency cluster_cellular Cellular & Mechanistic Studies cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., FP Assay) Hit_Validation Hit Validation (Orthogonal Assays) HTS->Hit_Validation Identify Hits Lead_Opt Lead Optimization (SAR Studies) Hit_Validation->Lead_Opt Validate & Prioritize Biochemical_Assay Biochemical Potency (IC50 in HMT Assay) Lead_Opt->Biochemical_Assay Synthesize Analogs Cell_Viability Cell Viability/Growth (GI50 in MLLr vs. WT cells) Biochemical_Assay->Cell_Viability Characterize Potent Compounds Target_Engagement Target Engagement (e.g., Co-IP) Cell_Viability->Target_Engagement Confirm Cellular Activity Downstream_Effects Downstream Effects (Gene Expression Analysis) Target_Engagement->Downstream_Effects Elucidate Mechanism PK_PD Pharmacokinetics & Pharmacodynamics Downstream_Effects->PK_PD Select In Vivo Candidates Xenograft Xenograft Models (Tumor Growth Inhibition) PK_PD->Xenograft Assess In Vivo Profile Toxicity Toxicity Studies Xenograft->Toxicity Evaluate Efficacy

Caption: A typical MLL1 inhibitor evaluation workflow.

Conclusion

This compound is a potent inhibitor of the MLL1-WDR5 interaction, with nanomolar efficacy in biochemical assays. Its mechanism is distinct from Menin-MLL inhibitors like MI-503 and SNDX-5613. While DDO-2093 and MM-401 directly target the enzymatic core of the MLL1 complex, MI-503 and SNDX-5613 prevent its recruitment to chromatin. SNDX-5613, in particular, has demonstrated high potency in both binding and cellular assays. The choice of inhibitor for research or therapeutic development will depend on the specific context, including the desire to target the core MLL1 complex directly versus its interaction with Menin, and further in vivo studies are necessary to fully elucidate the comparative efficacy and safety of these different approaches.

References

Comparative Guide to MLL1-WDR5 Interaction Inhibitors: Specificity of DDO-2093 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of DDO-2093 dihydrochloride (B599025) with other known inhibitors of the Mixed Lineage Leukemia 1 (MLL1)-WD Repeat-Containing Protein 5 (WDR5) protein-protein interaction (PPI). The MLL1-WDR5 interaction is a critical dependency for the histone methyltransferase (HMT) activity of the MLL1 complex, making it an attractive therapeutic target in various cancers, particularly acute leukemias with MLL rearrangements. This document focuses on the specificity of these inhibitors, presenting supporting experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to MLL1-WDR5 Inhibition

The MLL1 core complex is a key epigenetic regulator responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. The interaction between the MLL1 protein and WDR5 is essential for the assembly and catalytic activity of this complex. Dysregulation of MLL1 activity is a hallmark of certain aggressive leukemias. Small molecule inhibitors that disrupt the MLL1-WDR5 interaction represent a promising therapeutic strategy to selectively target these cancers. This guide evaluates the specificity of DDO-2093 dihydrochloride in comparison to other well-characterized MLL1-WDR5 inhibitors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the binding affinities and inhibitory concentrations of this compound and its alternatives. Lower values indicate higher potency.

CompoundTargetKd (nM)Ki (nM)IC50 (nM)Assay Type
This compound MLL1-WDR511.6[1]-8.6[2][3]Fluorescence Polarization
MM-102 MLL1-WDR5-≤ 1[4][5]-Not Specified
MM-401 MLL1-WDR5-< 10.32 (HMT assay)Histone Methyltransferase Assay
OICR-9429 MLL1-WDR524 (Biacore), 52 (ITC)-< 1000 (in cells)Isothermal Titration Calorimetry, Surface Plasmon Resonance

Specificity Profile of MLL1-WDR5 Inhibitors

A critical attribute of a chemical probe or a therapeutic candidate is its specificity for the intended target over other related proteins. The following sections detail the available selectivity data for DDO-2093 and its comparators.

This compound

While described as a potent and selective inhibitor of the MLL1-WDR5 interaction, comprehensive, publicly available data on the selectivity of DDO-2093 against a broad panel of histone methyltransferases (HMTs) or other protein families is limited at the time of this guide's compilation. The primary literature emphasizes its potent on-target activity.[1][2][3]

Alternative Inhibitors: A Benchmark for Selectivity

In contrast, extensive selectivity profiling has been published for other MLL1-WDR5 inhibitors, providing a benchmark for assessing the specificity of new compounds like DDO-2093.

  • MM-401: This inhibitor has been shown to be highly selective for the MLL1 complex. It does not affect the activity of other MLL family histone methyltransferases.[6] This specificity is attributed to its mechanism of action, which involves blocking the MLL1-WDR5 interaction, a regulatory feature unique to the MLL1 complex.[6]

  • OICR-9429: This compound has been extensively profiled and demonstrates high selectivity for WDR5. It was tested against a panel of 22 human protein methyltransferases and showed no significant inhibition.[7] Furthermore, it displayed no significant binding to or inhibition of a wide range of other epigenetic targets and a panel of over 250 kinases, G-protein coupled receptors (GPCRs), and ion channels.[7]

The detailed selectivity data for MM-401 and OICR-9429 underscore the feasibility of developing highly specific inhibitors for the MLL1-WDR5 interaction.

Experimental Methodologies

This section outlines the detailed protocols for the key experiments cited in this guide, providing researchers with the necessary information to reproduce and validate these findings.

Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction

This competitive binding assay is used to determine the IC50 of inhibitors that disrupt the MLL1-WDR5 interaction.

Principle: A fluorescently labeled peptide derived from the MLL1 WDR5-interaction (Win) motif is used as a tracer. When bound to the larger WDR5 protein, the tracer's rotation slows, resulting in a high fluorescence polarization signal. Unlabeled inhibitors compete with the tracer for binding to WDR5, leading to a decrease in the polarization signal.

Protocol:

  • Reagents:

    • Purified recombinant human WDR5 protein.

    • Fluorescein-labeled MLL1 Win-motif peptide (e.g., FITC-ARAEVHLRKS-NH2).

    • Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Test compounds (e.g., DDO-2093) serially diluted in DMSO.

  • Procedure:

    • Add WDR5 protein and the fluorescently labeled MLL1 peptide to the wells of a black, low-volume 384-well plate.

    • Add the test compounds at various concentrations.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).

  • Data Analysis:

    • The IC50 value is calculated by fitting the data to a four-parameter logistic equation using graphing software.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the MLL1 complex and the inhibitory effect of test compounds.

Principle: The MLL1 complex transfers a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a histone H3 substrate. The incorporation of radioactivity into the histone substrate is quantified to determine the enzyme's activity.

Protocol:

  • Reagents:

    • Reconstituted active MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).

    • Histone H3 peptide or full-length histone H3 as a substrate.

    • [³H]-S-adenosyl-L-methionine.

    • HMT Assay Buffer: 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

    • Test compounds serially diluted in DMSO.

  • Procedure:

    • The MLL1 complex is incubated with the test compound for a short period.

    • The reaction is initiated by adding the histone H3 substrate and [³H]-SAM.

    • The reaction is allowed to proceed at 30°C for a defined time (e.g., 60 minutes).

    • The reaction is stopped, and the histone substrate is separated from the unincorporated [³H]-SAM, typically by spotting the reaction mixture onto P81 phosphocellulose filter paper followed by washing steps.

    • The radioactivity incorporated into the filter paper is measured using a scintillation counter.

  • Data Analysis:

    • The IC50 value is determined by plotting the percentage of inhibition versus the inhibitor concentration.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the MLL1 signaling pathway and the experimental workflow for assessing inhibitor specificity.

MLL1_Signaling_Pathway MLL1 Signaling Pathway cluster_process MLL1 MLL1 WDR5 WDR5 HistoneH3 Histone H3 RbBP5 RbBP5 ASH2L ASH2L DPY30 DPY30 H3K4me3 H3K4me3 HistoneH3->H3K4me3 TargetGene Target Gene (e.g., HOXA9) H3K4me3->TargetGene Transcription Active Transcription TargetGene->Transcription DDO2093 DDO-2093 DDO2093->WDR5 Inhibits Interaction with MLL1

Caption: MLL1-WDR5 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Experimental Workflow for Inhibitor Specificity cluster_primary Primary Assay cluster_secondary Secondary Assay cluster_selectivity Selectivity Profiling FP_Assay Fluorescence Polarization Assay (Determine IC50 for MLL1-WDR5) HMT_Assay In Vitro HMT Assay (Confirm MLL1 complex inhibition) FP_Assay->HMT_Assay HMT_Panel Panel of Histone Methyltransferases HMT_Assay->HMT_Panel Other_Targets Broad Target Panel (Kinases, GPCRs, etc.) HMT_Assay->Other_Targets

Caption: Workflow for Assessing Inhibitor Specificity.

Conclusion

This compound is a potent inhibitor of the MLL1-WDR5 interaction. For a comprehensive understanding of its therapeutic potential and its utility as a chemical probe, a detailed selectivity profile against a broad range of methyltransferases and other off-targets is essential. The data available for alternative inhibitors such as MM-401 and OICR-9429 demonstrate that high specificity for the MLL1-WDR5 interaction is achievable. Future studies should aim to generate a comprehensive selectivity profile for DDO-2093 to allow for a direct and objective comparison with these benchmark compounds. This will be crucial for its further development and application in research and clinical settings.

References

Validating the Inhibitory Effect of DDO-2093 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DDO-2093 dihydrochloride (B599025) has emerged as a potent and selective inhibitor of the protein-protein interaction (PPI) between Mixed-Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is a critical component of the MLL1 histone methyltransferase (HMT) complex, which plays a pivotal role in regulating gene expression through histone H3 lysine (B10760008) 4 (H3K4) methylation. Dysregulation of the MLL1 complex is strongly implicated in certain types of cancer, particularly acute leukemia. This guide provides a comparative analysis of DDO-2093 dihydrochloride against other known MLL1-WDR5 inhibitors, supported by experimental data and detailed methodologies for validation.

Comparative Inhibitory Potency

This compound demonstrates high-affinity binding and potent inhibition of the MLL1-WDR5 interaction, positioning it as a compelling candidate for further preclinical and clinical investigation. The following table summarizes its performance in comparison to other notable inhibitors targeting the same interface.

CompoundTargetIC50Kd / KiKey Features
This compound MLL1-WDR5 PPI 8.6 nM 11.6 nM (Kd) Potent inhibitor with demonstrated in vivo anti-tumor activity. [1]
OICR-9429WDR564 nM93 nM (Kd)High-affinity WDR5 antagonist that disrupts the WDR5-MLL interaction.
MM-401MLL1-WDR5 PPI0.9 nM (WDR5-MLL1 interaction); 0.32 µM (MLL1 activity)< 1 nM (Ki)Potent inhibitor of the MLL1-WDR5 interaction, induces cell cycle arrest and apoptosis.
MM-102MLL1-WDR5 PPI-< 1 nM (Ki)High-affinity peptidomimetic inhibitor that effectively decreases the expression of MLL1 target genes.

Experimental Validation Protocols

The validation of this compound's inhibitory effect relies on a series of well-established in vitro and in vivo assays. Below are detailed protocols for key experiments.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay quantitatively measures the ability of a test compound to disrupt the interaction between MLL1 and WDR5.

Principle: A fluorescently labeled MLL1 peptide (tracer) binds to the WDR5 protein, resulting in a high fluorescence polarization signal. Unlabeled competitor compounds that bind to WDR5 will displace the tracer, leading to a decrease in the polarization signal.

Protocol:

  • Reagents:

    • Purified recombinant WDR5 protein.

    • Fluorescently labeled MLL1 peptide (e.g., FITC-labeled).

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

    • This compound and other competitor compounds, serially diluted.

  • Procedure:

    • In a 384-well black plate, add the fluorescently labeled MLL1 peptide to all wells at a final concentration of 10 nM.

    • Add serially diluted DDO-2093 or other competitor compounds to the respective wells. Include a control with no competitor.

    • Initiate the binding reaction by adding purified WDR5 protein to a final concentration of 20 nM.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each competitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

In Vitro Histone Methyltransferase (HMT) Assay

This assay assesses the functional consequence of MLL1-WDR5 inhibition by measuring the enzymatic activity of the reconstituted MLL1 core complex.

Principle: The MLL1 complex transfers a methyl group from the donor S-adenosylmethionine (SAM) to a histone H3 substrate. The inhibition of this activity by DDO-2093 is quantified.

Protocol:

  • Reagents:

    • Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).

    • Histone H3 peptide or recombinant histone H3 as a substrate.

    • ³H-labeled S-adenosylmethionine ([³H]-SAM).

    • HMT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 4 mM DTT.

    • This compound, serially diluted.

  • Procedure:

    • In a 96-well plate, combine the reconstituted MLL1 core complex, histone H3 substrate, and serially diluted DDO-2093.

    • Initiate the reaction by adding [³H]-SAM.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction by adding trichloroacetic acid (TCA).

    • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of HMT activity inhibition at each concentration of DDO-2093.

    • Calculate the IC50 value from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay evaluates the effect of DDO-2093 on the proliferation of cancer cell lines, particularly those with MLL rearrangements.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Reagents:

    • Human leukemia cell line with MLL rearrangement (e.g., MV4-11).

    • Complete cell culture medium.

    • This compound, serially diluted.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with serially diluted DDO-2093 and incubate for 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

In Vivo Xenograft Model

This assay assesses the anti-tumor efficacy of DDO-2093 in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of DDO-2093 treatment on tumor growth is then monitored.

Protocol:

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Procedure:

    • Subcutaneously inject a human leukemia cell line with MLL rearrangement (e.g., MV4-11) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomly assign mice to treatment groups (vehicle control and DDO-2093 at various doses).

    • Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a specified dosing schedule.

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each DDO-2093 dose.

    • Assess the tolerability of the treatment by monitoring body weight changes.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

MLL1_WDR5_Signaling_Pathway MLL1 MLL1 H3K4 Histone H3 MLL1->H3K4 WDR5 WDR5 WDR5->MLL1 Interaction RbBP5 RbBP5 ASH2L ASH2L DPY30 DPY30 DDO2093 DDO-2093 DDO2093->WDR5 Inhibits Interaction H3K4me H3K4 Methylation H3K4->H3K4me Methylation Gene_Expression Target Gene Expression (e.g., HOXA9, MEIS1) H3K4me->Gene_Expression Activates Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis Drives Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation FP_Assay Fluorescence Polarization (Binding Affinity - IC50) HMT_Assay Histone Methyltransferase Assay (Enzymatic Activity - IC50) Cell_Viability Cell Viability Assay (MTT) (Cell Proliferation - GI50) Xenograft Xenograft Mouse Model (Tumor Growth Inhibition) Cell_Viability->Xenograft Start DDO-2093 Dihydrochloride Start->FP_Assay Start->HMT_Assay Start->Cell_Viability

References

DDO-2093 Dihydrochloride: A Comparative Guide to its Selectivity Against Other Methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DDO-2093 dihydrochloride (B599025) is a potent small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between the Mixed-Lineage Leukemia 1 (MLL1) protein and WD repeat-containing protein 5 (WDR5). This interaction is a critical dependency for the histone methyltransferase activity of the MLL1 complex, which is responsible for the methylation of histone H3 on lysine (B10760008) 4 (H3K4). The dysregulation of the MLL1 complex is a known driver in specific forms of cancer, most notably in acute leukemias that harbor MLL1 gene rearrangements.

This guide offers a comparative analysis of DDO-2093 dihydrochloride, focusing on its performance, selectivity, and the experimental methodologies used to characterize its inhibitory profile.

Quantitative Performance of this compound

This compound has been demonstrated to bind to WDR5 with high affinity, leading to the effective disruption of the MLL1-WDR5 interaction. The key performance metrics for this compound are summarized below.[1][2]

ParameterValueDescription
Binding Affinity (Kd) 11.6 nMThis value represents the dissociation constant for the binding of DDO-2093 to WDR5, with a lower value indicating a stronger binding affinity.
IC50 8.6 nMThis is the half-maximal inhibitory concentration, indicating the concentration of DDO-2093 required to inhibit 50% of the MLL1-WDR5 interaction.

Selectivity Profile: DDO-2093 in the Context of MLL1-WDR5 Inhibitors

While a comprehensive selectivity panel for this compound against a wide array of methyltransferases is not publicly available, the selectivity of analogous MLL1-WDR5 inhibitors provides a strong indication of its expected specificity. For instance, the inhibitor MM-401 has been shown to be highly selective for the MLL1 complex, with no significant inhibition of other histone methyltransferases such as SET7/9 and EZH2, even at concentrations up to 500 µM.[3] Another example, OICR-9429, was profiled against a panel of 22 human methyltransferases and demonstrated a high degree of selectivity.[4]

The basis for this high selectivity lies in the mechanism of action. DDO-2093 and similar inhibitors target the specific protein-protein interface between MLL1 and the WDR5 subunit, rather than the highly conserved catalytic SET domain that is common to many histone methyltransferases. This targeted approach is designed to minimize off-target effects.

Experimental Protocols

The characterization of this compound and other MLL1-WDR5 inhibitors relies on a series of well-established experimental protocols.

MLL1-WDR5 Interaction Assay

A common method to quantify the disruption of the MLL1-WDR5 interaction is the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

  • Principle: This bead-based assay utilizes a biotinylated MLL1 peptide and a GST-tagged WDR5 protein. Streptavidin-coated donor beads and anti-GST conjugated acceptor beads are brought into close proximity when MLL1 and WDR5 interact, generating a luminescent signal. An inhibitor like DDO-2093 prevents this interaction, leading to a decrease in the signal.

  • Methodology:

    • A reaction mixture containing the biotinylated MLL1 peptide and GST-WDR5 is prepared in a 384-well plate.

    • The test compound is added across a range of concentrations.

    • The mixture is incubated to allow for binding or inhibition.

    • A suspension of donor and acceptor beads is added, followed by incubation in the dark.

    • The plate is read using an AlphaLISA-compatible reader to measure the luminescent signal.

    • The IC50 value is calculated from the resulting dose-response curve.

In Vitro Histone Methyltransferase (HMT) Assay

This assay directly measures the enzymatic activity of the MLL1 complex and the inhibitory effect of the test compound.

  • Principle: The assay measures the transfer of a radiolabeled methyl group from the donor, S-adenosyl-L-[³H]-methionine (SAM), to a histone H3 substrate by the MLL1 complex.

  • Methodology:

    • The reconstituted MLL1 core complex (containing MLL1, WDR5, ASH2L, and RBBP5) is used.

    • The MLL1 complex and a histone H3 substrate are incubated with varying concentrations of the inhibitor.

    • The reaction is initiated by the addition of radiolabeled SAM.

    • After a set incubation period, the reaction is stopped, and the mixture is spotted onto filter paper to precipitate the proteins.

    • Unincorporated radiolabeled SAM is removed through a series of washes.

    • The amount of radioactivity retained on the filter, which corresponds to the level of histone methylation, is quantified using a scintillation counter.

    • The IC50 value is determined from the dose-inhibition curve.

Methyltransferase Selectivity Screening

To confirm the specificity of an inhibitor, its effect on a panel of other methyltransferases is assessed.

  • Principle: The inhibitor is tested against a diverse panel of purified human methyltransferases using HMT assays tailored to each enzyme's specific substrate.

  • Methodology:

    • A panel of various methyltransferases (e.g., EZH2, SETD7, PRMT1, DNMT1) is assembled.

    • Individual HMT assays are performed for each enzyme in the presence of the test compound, typically at a high concentration.

    • The enzymatic activity for each methyltransferase is measured and compared to a control without the inhibitor.

    • The percentage of inhibition is calculated for each enzyme to establish the inhibitor's selectivity profile.

Visual Representations

Signaling Pathway Diagram```dot

MLL1_WDR5_Inhibition cluster_complex MLL1 Core Complex MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction HistoneH3 Histone H3 MLL1->HistoneH3 Catalyzes WDR5->HistoneH3 Catalyzes ASH2L ASH2L ASH2L->HistoneH3 Catalyzes RBBP5 RBBP5 RBBP5->HistoneH3 Catalyzes H3K4me H3K4 Methylation HistoneH3->H3K4me Results in GeneExpression Target Gene Expression H3K4me->GeneExpression DDO2093 DDO-2093 DDO2093->WDR5 Inhibits Interaction

Caption: Workflow for assessing the potency and selectivity of an inhibitor.

References

A Head-to-Head Comparison of MLL1-WDR5 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of key inhibitors targeting the MLL1-WDR5 protein-protein interaction, a critical nexus in the pathogenesis of certain cancers, particularly acute leukemias with MLL1 rearrangements. This document summarizes quantitative performance data, details common experimental methodologies, and visualizes the underlying biological pathways and research workflows.

The MLL1-WDR5 Interaction: A Key Therapeutic Target

The mixed-lineage leukemia 1 (MLL1) protein is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase that plays a crucial role in regulating gene expression.[1][2] The catalytic activity of MLL1 is dependent on its assembly into a core complex with other proteins, including WDR5, RbBP5, and ASH2L.[1][2] The interaction between the MLL1 "Win" motif and a pocket on the surface of WDR5 is essential for the stability and enzymatic function of this complex.[3] In MLL-rearranged leukemias, the fusion of the MLL1 N-terminus to various partner proteins leads to aberrant gene expression and leukemogenesis, making the MLL1-WDR5 interaction an attractive target for therapeutic intervention.[4] Inhibitors that disrupt this interaction can block the methyltransferase activity of the MLL1 complex, thereby providing a potential treatment strategy.[3][4]

Quantitative Comparison of MLL1-WDR5 Inhibitors

The following tables provide a summary of the reported in vitro and cellular activities of several prominent MLL1-WDR5 inhibitors. These small molecules and peptidomimetics have been developed to competitively bind to WDR5 and disrupt its interaction with MLL1.

InhibitorTypeTarget Binding (WDR5)MLL1 HMT InhibitionCellular Activity (MV4-11 cells)Reference(s)
WDR5-0103 Small MoleculeKd: 450 nMIC50: 39 µM (trimeric MLL complex)Data not available[5]
MM-102 PeptidomimeticKi: < 1 nM, IC50: 2.4 nM (FP assay)IC50: 0.32 µMIC50: ~20.7 µM (72h, viability)[1][2][6][7][8]
OICR-9429 Small MoleculeKD: 24 nM (Biacore), 52 nM (ITC)IC50: < 1 µM (in-cell assay)IC50: ~67.74 µM (T24 cells, 48h)[9][10][11][12][13]
DDO-221 Small MoleculeKd: 72.9 nM, IC50: 29 nM (FP assay)Data not availableData not available[14]
DDO-2093 Small MoleculeKd: 11.6 nMData not availableSignificant tumor suppression in xenograft model[15][16]
MM-401 PeptidomimeticKi: < 1 nMIC50: 0.32 µMSpecific growth inhibition of MLL leukemia cells[17][18]

Note: Assay conditions and cell lines can vary between studies, affecting direct comparability of IC50 and Kd/Ki values. Please refer to the cited literature for specific experimental details.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the MLL1-WDR5 signaling pathway and the mechanism by which inhibitors disrupt the formation of the active MLL1 core complex.

MLL1_WDR5_Pathway MLL1-WDR5 Signaling Pathway and Inhibition cluster_activity Catalytic Activity MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 'Win' motif binding RbBP5 RbBP5 WDR5->RbBP5 Active_Complex Active MLL1 Core Complex ASH2L ASH2L RbBP5->ASH2L Histone_H3 Histone H3 Active_Complex->Histone_H3 Methylation H3K4me H3K4 Methylation Gene_Expression Target Gene Expression (e.g., HOXA9) H3K4me->Gene_Expression Upregulation Inhibitor MLL1-WDR5 Inhibitor Inhibitor->WDR5

Caption: MLL1-WDR5 signaling pathway and inhibitor mechanism.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Fluorescence Polarization (FP) Assay for WDR5 Binding

This assay is commonly used to determine the binding affinity of inhibitors to WDR5.

Principle: The assay measures the change in the polarization of fluorescently labeled MLL1 Win-motif peptide upon binding to the larger WDR5 protein. Unbound, the small peptide tumbles rapidly, leading to low fluorescence polarization. When bound to WDR5, the larger complex tumbles more slowly, resulting in higher polarization. Competitive inhibitors will displace the fluorescent peptide, causing a decrease in polarization.

Protocol:

  • Reagents:

    • Purified recombinant WDR5 protein.

    • Fluorescently labeled MLL1 Win-motif peptide (e.g., 5-FAM-labeled).

    • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100.

    • Test inhibitors dissolved in DMSO.

  • Procedure:

    • A constant concentration of WDR5 and the fluorescent peptide are incubated in the assay buffer in a black microplate.

    • Serial dilutions of the test inhibitor are added to the wells.

    • The plate is incubated at room temperature to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • The IC50 value, the concentration of inhibitor that displaces 50% of the fluorescent peptide, is determined by fitting the data to a sigmoidal dose-response curve.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the MLL1 complex and the inhibitory effect of test compounds.

Principle: The assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 substrate by the reconstituted MLL1 core complex.

Protocol:

  • Reagents:

    • Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).

    • Histone H3 substrate (e.g., recombinant H3 or H3 peptides).

    • [3H]-SAM (S-adenosyl-L-[methyl-3H]-methionine).

    • HMT Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5 mM MgCl2.

    • Test inhibitors dissolved in DMSO.

  • Procedure:

    • The MLL1 core complex and histone H3 substrate are incubated in the HMT assay buffer.

    • Serial dilutions of the test inhibitor are added.

    • The reaction is initiated by the addition of [3H]-SAM.

    • The reaction is incubated at 30°C for a defined period.

    • The reaction is stopped, and the radiolabeled histone H3 is captured on a filter membrane.

    • Unincorporated [3H]-SAM is washed away.

  • Data Analysis:

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • The IC50 value, the concentration of inhibitor that reduces MLL1 HMT activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Viability Assay in MLL-Rearranged Leukemia Cells

This assay assesses the effect of inhibitors on the proliferation and survival of cancer cells that are dependent on MLL1 activity.

Principle: MLL-rearranged leukemia cell lines, such as MV4-11, are treated with the inhibitor, and cell viability is measured using a colorimetric or luminescent method.

Protocol:

  • Reagents:

    • MV4-11 cell line (or other relevant MLL-rearranged cell line).

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

    • Test inhibitors dissolved in DMSO.

  • Procedure:

    • Cells are seeded in a multi-well plate and allowed to attach or stabilize.

    • Cells are treated with serial dilutions of the test inhibitor.

    • The plate is incubated for a specified period (e.g., 72 or 96 hours).

    • The cell viability reagent is added to the wells according to the manufacturer's instructions.

    • The absorbance or luminescence is measured using a plate reader.

  • Data Analysis:

    • The IC50 or GI50 value, the concentration of inhibitor that reduces cell viability by 50%, is calculated by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of MLL1-WDR5 inhibitors.

Experimental_Workflow Experimental Workflow for MLL1-WDR5 Inhibitor Characterization cluster_discovery Discovery & Initial Screening cluster_biochemical Biochemical & Biophysical Characterization cluster_cellular Cellular & In Vivo Evaluation HTS High-Throughput Screening (e.g., FP, AlphaLISA) Hit_ID Hit Identification HTS->Hit_ID Binding_Assay Binding Affinity (e.g., ITC, SPR) Hit_ID->Binding_Assay HMT_Assay In Vitro HMT Assay (IC50 Determination) Binding_Assay->HMT_Assay Selectivity Selectivity Profiling (against other methyltransferases) HMT_Assay->Selectivity Cell_Viability Cell Viability Assays (e.g., MV4-11, MOLM-13) Selectivity->Cell_Viability Target_Engagement Cellular Target Engagement (e.g., Co-IP, CETSA) Cell_Viability->Target_Engagement Gene_Expression Target Gene Expression (e.g., HOXA9, MEIS1) Target_Engagement->Gene_Expression In_Vivo In Vivo Efficacy (Xenograft Models) Gene_Expression->In_Vivo

Caption: A typical experimental workflow for MLL1-WDR5 inhibitors.

This guide provides a comparative overview of key MLL1-WDR5 inhibitors based on publicly available data. For the most accurate and detailed information, researchers are encouraged to consult the primary literature. The development of potent and selective MLL1-WDR5 inhibitors remains an active area of research with the potential to offer new therapeutic options for patients with MLL-rearranged leukemias and other cancers.

References

Advantages of DDO-2093 dihydrochloride over first-generation inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison with First-Generation MLL1-WDR5 Interaction Inhibitors

In the landscape of epigenetic cancer therapies, the targeting of protein-protein interactions (PPIs) has emerged as a promising strategy. One such critical interaction is between the Mixed Lineage Leukemia 1 (MLL1) protein and the WD Repeat Domain 5 (WDR5) protein. This interaction is essential for the histone methyltransferase activity of the MLL1 complex, which is frequently dysregulated in certain aggressive leukemias.[1] This guide provides a detailed comparison of the novel phenyltriazole scaffold inhibitor, DDO-2093 dihydrochloride (B599025), with earlier, or "first-generation," inhibitors of the MLL1-WDR5 interaction, such as the peptidomimetic inhibitor MM-102 and the small molecule inhibitor OICR-9429.

It is important to clarify that DDO-2093 and its predecessors target the MLL1-WDR5 interaction, a distinct mechanism from inhibitors of SHP2, which represent a separate class of anticancer agents. This guide will focus on the evolution and advantages of inhibitors within the MLL1-WDR5 targeting class.

Quantitative Comparison of MLL1-WDR5 Inhibitors

The progression of MLL1-WDR5 inhibitors from peptidomimetics to optimized small molecules demonstrates a clear improvement in drug-like properties and efficacy. DDO-2093 stands out for its high binding affinity and demonstrated in vivo activity.

InhibitorTypeTarget Binding (Ki/Kd)PPI Inhibition (IC50)In Vivo Efficacy
MM-102 Peptidomimetic< 1 nM (Ki)[2][3][4]2.4 nM[2][3][4]Not widely reported
OICR-9429 Small Molecule93 ± 28 nM (Kd)[5][6][7]< 1 µM (in cells)[8]Tumor growth suppression in bladder cancer models[7][9]
DDO-2093 Small Molecule11.6 nM (Kd)[1][10][11]8.6 nM[10][11]Significant tumor suppression in MV4-11 xenograft model[1][10][11]

Advantages of DDO-2093 Dihydrochloride

DDO-2093 represents a significant advancement over first-generation MLL1-WDR5 inhibitors, exhibiting a potent binding affinity and strong inhibition of the protein-protein interaction.[1][10][11] Unlike earlier peptidomimetic inhibitors such as MM-102, DDO-2093 is a small molecule with improved drug-like properties, making it more suitable for clinical development.[1]

In preclinical studies, DDO-2093 has demonstrated significant antitumor activity in vivo. In a xenograft mouse model using the MV4-11 leukemia cell line, DDO-2093 significantly suppressed tumor growth in a dose-dependent manner.[1][10][11] This potent in vivo efficacy, coupled with a favorable safety profile, positions DDO-2093 as a promising candidate for the treatment of MLL-rearranged leukemias.[1]

Signaling Pathway and Mechanism of Action

The MLL1-WDR5 complex is a key epigenetic regulator. MLL1 is a histone methyltransferase that, as part of a larger complex, places methyl groups on histone H3 at lysine (B10760008) 4 (H3K4). This H3K4 methylation is a critical mark for transcriptional activation. The interaction with WDR5 is essential for the stability and catalytic activity of the MLL1 complex.[1] In MLL-rearranged leukemias, the MLL fusion protein aberrantly activates the expression of target genes like HOXA9 and MEIS1, which drives leukemogenesis. DDO-2093 inhibits the MLL1-WDR5 interaction, thereby disrupting the MLL1 complex's activity, reducing H3K4 methylation, and suppressing the expression of these oncogenic target genes.[10][11]

MLL1_WDR5_Pathway Mechanism of MLL1-WDR5 Inhibition cluster_0 MLL1 Core Complex cluster_1 Epigenetic Regulation cluster_2 Gene Expression MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 H3K4 Histone H3 MLL1->H3K4 Methylation WDR5->H3K4 Methylation RbBP5 RbBP5 RbBP5->H3K4 Methylation ASH2L ASH2L ASH2L->H3K4 Methylation H3K4me H3K4 Methylation H3K4->H3K4me HOXA9 HOXA9 H3K4me->HOXA9 Activation MEIS1 MEIS1 H3K4me->MEIS1 Activation Leukemia Leukemogenesis HOXA9->Leukemia MEIS1->Leukemia DDO2093 DDO-2093 DDO2093->MLL1 Inhibits Interaction

Caption: Mechanism of DDO-2093 in disrupting the MLL1-WDR5 signaling pathway.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PPI Inhibition

This assay is used to measure the ability of a compound to inhibit the interaction between MLL1 and WDR5.

  • Reagents and Materials:

    • Recombinant human WDR5 protein

    • Biotinylated MLL1 peptide

    • Europium-labeled streptavidin (donor fluorophore)

    • Allophycocyanin (APC)-labeled anti-histidine antibody (acceptor fluorophore, assuming His-tagged WDR5)

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 5% glycerol, pH 7.8)

    • Test compounds (e.g., DDO-2093) serially diluted in DMSO

    • 384-well assay plates

  • Procedure: a. Add a solution of WDR5 protein and biotinylated MLL1 peptide to the assay plate wells. b. Add the test compounds at various concentrations to the wells. c. Incubate the plate to allow for binding to reach equilibrium. d. Add a mixture of the europium-labeled streptavidin and APC-labeled anti-histidine antibody. e. Incubate the plate in the dark. f. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths. g. The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates inhibition of the MLL1-WDR5 interaction. h. The IC50 value is determined by plotting the TR-FRET signal against the logarithm of the inhibitor concentration.

TR_FRET_Workflow TR-FRET Experimental Workflow start Start reagents Add WDR5 and biotin-MLL1 peptide to plate start->reagents compound Add serially diluted DDO-2093 reagents->compound incubation1 Incubate for binding compound->incubation1 detection Add Eu-Streptavidin and APC-anti-His antibody incubation1->detection incubation2 Incubate in dark detection->incubation2 read Read TR-FRET signal incubation2->read analysis Calculate IC50 read->analysis end End analysis->end

Caption: Workflow for a TR-FRET assay to determine PPI inhibition.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol assesses the ability of DDO-2093 to inhibit tumor growth in a mouse model of MLL-rearranged leukemia.[12][13][14]

  • Animal Model and Cell Line:

    • Immunocompromised mice (e.g., NOD/SCID or NSG)

    • Human MLL-rearranged leukemia cell line (e.g., MV4-11)

  • Procedure: a. Subcutaneously or intravenously inject a suspension of MV4-11 cells into the mice. b. Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³). c. Randomize the mice into vehicle control and treatment groups. d. Prepare this compound in a suitable vehicle for administration (e.g., intraperitoneal injection). e. Administer DDO-2093 or vehicle to the respective groups at a predetermined dosing schedule (e.g., every other day for 21 days).[10][11] f. Monitor the tumor volume and body weight of the mice regularly throughout the study. g. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis). h. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.

A Note on SHP2 Inhibitors

For clarity, it is worth briefly mentioning the distinct class of SHP2 inhibitors. SHP2 (Src homology 2 domain-containing phosphatase 2) is a protein tyrosine phosphatase involved in the RAS-MAPK signaling pathway. First-generation SHP2 inhibitors targeted the enzyme's catalytic site but often suffered from poor selectivity and bioavailability. More recent allosteric inhibitors, such as TNO155 and RMC-4630, bind to a different site on the protein, locking it in an inactive conformation. These newer inhibitors exhibit greater selectivity and more favorable pharmacokinetic properties, representing a significant advancement in targeting the SHP2 pathway. The development of SHP2 inhibitors follows a parallel but separate trajectory to that of MLL1-WDR5 inhibitors.

References

DDO-2093 Dihydrochloride: A Comparative Guide to Potential Synergistic Drug Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DDO-2093 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the MLL1-WDR5 protein-protein interaction, a critical interface for the catalytic activity of the MLL1 (Mixed-Lineage Leukemia 1) complex. Dysregulation of the MLL1 complex is a hallmark of several aggressive cancers, particularly acute leukemias with MLL gene rearrangements. By disrupting the MLL1-WDR5 interaction, DDO-2093 presents a targeted therapeutic strategy. While preclinical data have demonstrated its antitumor activity as a single agent, the exploration of synergistic drug combinations holds the key to enhancing its efficacy, overcoming potential resistance mechanisms, and broadening its therapeutic application.

This guide provides a comparative overview of potential synergistic drug combinations for DDO-2093 dihydrochloride. In the absence of direct published studies on DDO-2093 combination therapies, this analysis is based on the well-documented synergistic effects observed with other WDR5 and MLL1 pathway inhibitors. These combinations are presented as promising avenues for future research and preclinical investigation with DDO-2093.

Potential Synergistic Combinations

Based on the mechanism of action of WDR5 and MLL1 inhibitors, several classes of anti-cancer agents are predicted to exhibit synergistic effects when combined with DDO-2093. The following table summarizes these potential combinations, the rationale for the synergy, and the targeted cancer types, drawing parallels from studies on other inhibitors of the MLL1-WDR5 axis.

Drug Class Examples Rationale for Synergy Potential Target Cancers
BCL-2 Inhibitors VenetoclaxWDR5 inhibitors induce nucleolar stress and p53-dependent apoptosis. Venetoclax, a BCL-2 inhibitor, promotes apoptosis by blocking the anti-apoptotic protein BCL-2. The combination of these two mechanisms is expected to lead to a more profound induction of cancer cell death.Acute Myeloid Leukemia (AML), Mixed-Lineage Leukemia (MLL)-rearranged leukemias
BET Bromodomain Inhibitors JQ1, OTX015Both WDR5 and BET bromodomain proteins are epigenetic readers that regulate the transcription of oncogenes like MYC. Co-inhibition of these targets can lead to a more potent and durable suppression of key oncogenic signaling pathways.MLL-rearranged leukemias, various solid tumors with MYC dysregulation
HDM2 Antagonists Nutlin-3aIn p53 wild-type cancers, WDR5 inhibition can lead to p53 activation. HDM2 antagonists prevent the degradation of p53, thereby amplifying the p53-mediated tumor-suppressive effects initiated by WDR5 inhibition.Rhabdoid tumors, other p53 wild-type solid tumors
FLT3 Inhibitors GilteritinibIn AML with co-occurring MLL rearrangements and FLT3 mutations, targeting both the epigenetic dysregulation (MLL1) and the key signaling driver (FLT3) can overcome resistance and lead to a more comprehensive anti-leukemic effect.FLT3-mutated Acute Myeloid Leukemia (AML)
CDK4/6 Inhibitors PalbociclibMLL1 is implicated in cell cycle regulation. Combining a direct cell cycle inhibitor with an epigenetic modulator that affects the expression of cell cycle-related genes can result in a potent blockade of cancer cell proliferation.Leukemia, various solid tumors

Experimental Data from Analogous WDR5 Inhibitors

While specific quantitative data for DDO-2093 in combination is not yet available, the following table presents representative data from studies on other WDR5 inhibitors to illustrate the potential for synergistic interactions. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

WDR5 Inhibitor Combination Drug Cell Line Combination Index (CI) @ ED50 Reference
C10 (WDR5 inhibitor)VenetoclaxOCI-AML-3< 0.5Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies (2024)[1]
WIN site inhibitorHDM2 antagonistRT cells< 1 (Qualitative synergy)Synergistic action of WDR5 and HDM2 inhibitors in SMARCB1-deficient cancer cells (2022)[2]
WIN site inhibitorBET inhibitorMLLr cells< 1 (Strongly synergistic)WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think (2024)[3]

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and the experimental approach to assess synergy, the following diagrams are provided.

WDR5_Inhibitor_Synergy_Pathway Potential Synergistic Signaling Pathways with DDO-2093 cluster_ddo2093 DDO-2093 cluster_partners Potential Combination Partners cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes DDO-2093 DDO-2093 MLL1_WDR5 MLL1-WDR5 Complex DDO-2093->MLL1_WDR5 Inhibits Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits BET_Inhibitor BET_Inhibitor MYC_Transcription MYC-driven Transcription BET_Inhibitor->MYC_Transcription Inhibits HDM2_Antagonist HDM2_Antagonist p53_Degradation p53 Degradation HDM2_Antagonist->p53_Degradation Inhibits MLL1_WDR5->MYC_Transcription Regulates Apoptosis Apoptosis MLL1_WDR5->Apoptosis Reduced_Proliferation Reduced_Proliferation MYC_Transcription->Reduced_Proliferation Drives (Inhibition reduces) BCL2->Apoptosis Promotes (Inhibition leads to apoptosis) p53_Degradation->Apoptosis Prevents (Inhibition induces) Cell_Cycle_Arrest Cell_Cycle_Arrest p53_Degradation->Cell_Cycle_Arrest Prevents (Inhibition induces)

Caption: Potential synergistic signaling pathways with DDO-2093.

Experimental_Workflow_Synergy Experimental Workflow for Assessing Drug Synergy Cell_Culture 1. Cancer Cell Line Culture Drug_Treatment 2. Treatment with DDO-2093, Combination Drug, and Combination Cell_Culture->Drug_Treatment Viability_Assay 3. Cell Viability Assay (e.g., CellTiter-Glo) Drug_Treatment->Viability_Assay Data_Analysis 4. Data Analysis: IC50 Determination Viability_Assay->Data_Analysis CI_Calculation 5. Combination Index (CI) Calculation (Chou-Talalay Method) Data_Analysis->CI_Calculation Synergy_Determination 6. Determination of Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) CI_Calculation->Synergy_Determination

Caption: Workflow for assessing drug synergy.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Plating: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Drug Treatment: Treat the cells with a dilution series of DDO-2093 alone, the combination drug alone, and the combination of both drugs at a constant ratio. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Combination Index (CI) Calculation (Chou-Talalay Method)

The Chou-Talalay method is a widely accepted method for quantifying drug synergy.

  • Dose-Effect Curves: Generate dose-effect curves for each drug alone and for the combination from the cell viability data. Determine the IC50 (the concentration of drug that inhibits 50% of cell growth) for each.

  • Combination Index Calculation: The CI is calculated using the following equation for a two-drug combination:

    CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

    Where:

    • (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition).

    • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.

  • Interpretation:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Software such as CompuSyn can be used to automate the calculation of CI values at different effect levels.

Conclusion

While direct experimental evidence for synergistic combinations with this compound is currently lacking in the public domain, a strong scientific rationale exists for its combination with several classes of anti-cancer agents, including BCL-2 inhibitors, BET bromodomain inhibitors, and HDM2 antagonists. The data from analogous WDR5 inhibitors strongly support the potential for synergistic interactions that could lead to enhanced therapeutic efficacy. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of these promising combinations. Further research is warranted to validate these potential synergies and to translate them into novel therapeutic strategies for patients with MLL1-driven cancers and other malignancies.

References

Navigating the Selectivity Landscape of MLL1-WDR5 Interaction Inhibitors: A Comparative Guide to DDO-2093 Dihydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise targeting of protein-protein interactions is a paramount objective in the quest for novel therapeutics. DDO-2093 dihydrochloride (B599025) has emerged as a potent inhibitor of the crucial MLL1-WDR5 interaction, a key driver in certain leukemias. This guide provides a comprehensive comparison of DDO-2093 dihydrochloride with other notable MLL1-WDR5 inhibitors, focusing on their cross-reactivity and performance, supported by available experimental data and detailed protocols.

The Mixed Lineage Leukemia 1 (MLL1) protein is a histone methyltransferase that plays a critical role in regulating gene expression. Its catalytic activity is dependent on its interaction with the WD40 repeat-containing protein 5 (WDR5). The disruption of this MLL1-WDR5 interaction has become a promising therapeutic strategy for cancers characterized by MLL1 rearrangements. This compound is a small molecule inhibitor that effectively blocks this interaction with high affinity.[1][2][3]

Comparative Analysis of MLL1-WDR5 Inhibitors

To provide a clear perspective on the performance of this compound, this guide compares it with two other well-characterized MLL1-WDR5 inhibitors: OICR-9429 and MM-102. The following table summarizes their potency and available selectivity data.

CompoundTarget InteractionPotency (IC50/Kd)Selectivity Profile
This compound MLL1-WDR5IC50: 8.6 nM, Kd: 11.6 nM[1][2][3]No comprehensive public data available.
OICR-9429 WDR5-MLLKd: 24-93 nM, Kdisp: 64 nM[4][5][6][7]Highly selective. No significant activity against 22 methyltransferases, 9 other reader domains, and a panel of over 250 kinases, GPCRs, and ion channels.[4][7][8]
MM-102 WDR5-MLL1IC50: 2.4 nM, Ki: < 1 nM[9][10][11]Selectively inhibits growth of leukemia cells with MLL1 fusion proteins.[12] No broad-panel screening data publicly available.

Signaling Pathway and Inhibition

The MLL1 complex is a multi-protein assembly responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. WDR5 acts as a crucial scaffold, presenting the MLL1 catalytic subunit to the histone substrate. Inhibitors like this compound bind to WDR5 at the MLL1 interaction site, preventing the proper assembly and function of the complex.

MLL1_Pathway cluster_Function MLL1 MLL1 (SET domain) WDR5 WDR5 MLL1->WDR5 interaction RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L RbBP5->ASH2L DPY30 DPY30 ASH2L->DPY30 HistoneH3 Histone H3 H3K4me H3K4 Methylation HistoneH3->H3K4me MLL1 Complex GeneTranscription Gene Transcription H3K4me->GeneTranscription DDO2093 DDO-2093 DDO2093->WDR5 inhibits interaction

Caption: MLL1 complex signaling and inhibition by DDO-2093.

Experimental Protocols

Objective comparison of inhibitor performance relies on standardized and robust experimental methodologies. Below are detailed protocols for key assays used to characterize the potency and selectivity of MLL1-WDR5 inhibitors.

Experimental Workflow for Cross-Reactivity Assessment

A systematic approach is crucial for determining the cross-reactivity of a compound. The following workflow outlines the key steps from initial screening to comprehensive profiling.

Cross_Reactivity_Workflow cluster_workflow Inhibitor Cross-Reactivity Profiling PrimaryAssay Primary Assay (e.g., MLL1-WDR5 AlphaLISA) SinglePointScreen Single-Point High-Concentration Screen (e.g., KinomeScan, Methyltransferase Panel) PrimaryAssay->SinglePointScreen HitIdentification Hit Identification (% Inhibition > Threshold) SinglePointScreen->HitIdentification DoseResponse Dose-Response Assays (IC50 determination for off-targets) HitIdentification->DoseResponse CellularAssays Cellular Target Engagement & Phenotypic Assays DoseResponse->CellularAssays SelectivityConclusion Conclusion on Selectivity Profile CellularAssays->SelectivityConclusion

Caption: Experimental workflow for assessing inhibitor cross-reactivity.

AlphaLISA (Amplified Luminescent Proximity Homestead Assay) for MLL1-WDR5 Interaction

This bead-based immunoassay is highly sensitive for measuring protein-protein interactions and their inhibition.

Materials:

  • Recombinant His-tagged WDR5

  • Biotinylated MLL1 peptide (containing the WDR5-binding motif)

  • Streptavidin-coated Donor beads

  • Anti-His antibody-conjugated Acceptor beads

  • Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

  • Test compounds (e.g., this compound)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound, His-WDR5, and biotinylated MLL1 peptide.

  • Incubate for 60 minutes at room temperature to allow for binding.

  • Add a mixture of Streptavidin-Donor beads and anti-His Acceptor beads to each well.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaLISA-compatible plate reader.

  • Calculate IC50 values from the dose-response curves.

In Vitro Histone Methyltransferase (HMT) Assay

This enzymatic assay measures the catalytic activity of the MLL1 complex and its inhibition.

Materials:

  • Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)

  • Histone H3 substrate (e.g., recombinant H3 or H3 peptides)

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

  • Test compounds

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound in HMT assay buffer.

  • In a reaction tube, combine the MLL1 core complex, histone H3 substrate, and the test compound.

  • Initiate the reaction by adding ³H-SAM.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper and washing with sodium carbonate buffer to remove unincorporated ³H-SAM.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Determine the IC50 of the compound by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound is a highly potent inhibitor of the MLL1-WDR5 interaction. While its comprehensive selectivity profile is not yet publicly available, its high potency warrants further investigation. In contrast, OICR-9429 has been extensively profiled and demonstrates excellent selectivity, making it a valuable tool for specifically probing the function of WDR5. MM-102 also shows high potency and selective effects in MLL1-rearranged leukemia cells. The choice of inhibitor will depend on the specific research question, with considerations for on-target potency and the desired level of confidence in target selectivity. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting the MLL1-WDR5 axis.

References

Confirming Cellular Target Engagement of DDO-2093: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DDO-2093 is a potent small molecule inhibitor targeting the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is critical for the histone methyltransferase activity of the MLL1 complex, which is implicated in certain types of cancer, particularly acute leukemia.[1] Confirmation of target engagement in a cellular context is a crucial step in the validation and development of inhibitors like DDO-2093. This guide provides a comparative overview of DDO-2093 and alternative MLL1-WDR5 inhibitors, with a focus on methods to confirm cellular target engagement, supported by experimental data.

Comparison of DDO-2093 and Alternative MLL1-WDR5 Inhibitors

The following table summarizes the available quantitative data for DDO-2093 and other well-characterized inhibitors of the MLL1-WDR5 interaction. This data allows for a direct comparison of their biochemical potency and cellular activity.

CompoundTargetBiochemical IC50/K_d_Cellular ActivityReference
DDO-2093 MLL1-WDR5 PPIK_d_ = 11.6 nMSignificant tumor growth suppression in an MV4-11 xenograft model.[1]
OICR-9429 MLL1-WDR5 PPIK_d_ = 93 nMDisrupts WDR5-MLL1 interaction in cells (IC50 < 1 µM); Induces differentiation in p30-expressing AML cells.[2][3]
MM-401 MLL1-WDR5 PPIIC50 = 0.9 nM (PPI); IC50 = 0.32 µM (MLL1 HMT activity)Inhibits MLL1-dependent H3K4 methylation in cells (20 µM); Induces apoptosis and G1/S arrest in MLL-AF9 cells (10-40 µM).[4][5][6][7]
MM-102 MLL1-WDR5 PPIIC50 = 2.4 nM (PPI); IC50 = 0.32 µM (MLL1 HMT activity)Inhibits growth of leukemia cells with MLL1 fusion proteins; Induces apoptosis.[8]

Experimental Protocols for Confirming Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein, leading to an increase in its melting temperature.

Cellular Thermal Shift Assay (CETSA) Protocol for WDR5 Inhibitors

This protocol is adapted from general CETSA procedures and can be optimized for specific cell lines and WDR5 inhibitors.

1. Cell Culture and Treatment:

  • Culture a human leukemia cell line with known MLL rearrangements (e.g., MV4-11, MOLM-13) in appropriate media.
  • Seed cells in multi-well plates or flasks to achieve a sufficient cell number for the assay.
  • Treat the cells with varying concentrations of the WDR5 inhibitor (e.g., DDO-2093) or vehicle control (e.g., DMSO). A typical concentration range could be from 0.1 nM to 10 µM.
  • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator to allow for compound uptake and target binding.

2. Thermal Challenge:

  • After incubation, harvest the cells and wash them with PBS.
  • Resuspend the cell pellets in PBS containing protease inhibitors.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
  • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
  • Carefully collect the supernatant.
  • Quantify the amount of soluble WDR5 in the supernatant using a suitable method, such as:
  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against WDR5. Quantify the band intensity.
  • ELISA or AlphaLISA: Use specific antibody pairs to quantify WDR5 in a plate-based format for higher throughput.

4. Data Analysis:

  • Melt Curve: Plot the amount of soluble WDR5 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target engagement.
  • Isothermal Dose-Response Curve (ITDRC): At a fixed temperature (chosen from the melt curve, typically where there is a significant difference between treated and untreated samples), plot the amount of soluble WDR5 against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound required to stabilize 50% of the target protein.

Visualizing Pathways and Workflows

To better understand the context of DDO-2093's action and the experimental approach to confirm its target engagement, the following diagrams are provided.

MLL1_WDR5_Signaling_Pathway MLL1-WDR5 Signaling Pathway cluster_MLL1_complex MLL1 Core Complex MLL1 MLL1 HistoneH3 Histone H3 MLL1->HistoneH3 Catalyzes methylation WDR5 WDR5 WDR5->MLL1 Interaction is crucial for complex integrity and activity ASH2L ASH2L RBBP5 RBBP5 DPY30 DPY30 DDO2093 DDO-2093 DDO2093->WDR5 Inhibits Interaction H3K4me3 H3K4me3 HistoneH3->H3K4me3 Results in TargetGenes Target Genes (e.g., HoxA9, Meis1) H3K4me3->TargetGenes Activates Transcription Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis Promotes

Figure 1: Simplified signaling pathway of the MLL1-WDR5 interaction and the inhibitory action of DDO-2093.

CETSA_Workflow CETSA Experimental Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Protein Quantification A Cancer Cells B Add DDO-2093 (or alternative/vehicle) A->B C Incubate cells D Heat at various temperatures C->D E Cell Lysis F Centrifugation E->F G Collect Soluble Fraction F->G H Western Blot / ELISA I Data Analysis (Melt Curve / ITDRC) H->I

Figure 2: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Comparison_Logic Comparative Logic for WDR5 Inhibitors cluster_biochemical Biochemical Potency cluster_cellular Cellular Target Engagement cluster_downstream Downstream Cellular Effects DDO2093 DDO-2093 Biochem_IC50 IC50 / Kd (PPI Assay) DDO2093->Biochem_IC50 CETSA_EC50 CETSA EC50 DDO2093->CETSA_EC50 To be determined H3K4me3_reduction Reduction of H3K4me3 DDO2093->H3K4me3_reduction Gene_expression Altered Gene Expression (e.g., HoxA9) DDO2093->Gene_expression Cell_viability Decreased Cell Viability DDO2093->Cell_viability Alternatives Alternative Inhibitors (OICR-9429, MM-401, MM-102) Alternatives->Biochem_IC50 Alternatives->CETSA_EC50 Alternatives->H3K4me3_reduction Alternatives->Gene_expression Alternatives->Cell_viability

Figure 3: Logical framework for comparing DDO-2093 with alternative WDR5 inhibitors.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of DDO-2093 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of DDO-2093 dihydrochloride (B599025), a compound noted for its potential environmental impact. Adherence to these protocols is critical for laboratory safety and environmental stewardship.

DDO-2093 dihydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern. The following procedures are based on standard laboratory safety practices and information from the material safety data sheet (MSDS).

Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound and its containers.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including:

  • Safety goggles or face shield

  • Chemical-resistant gloves

  • Laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper or personal protective equipment, in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: If this compound is in a solution, it must be collected in a designated hazardous waste container for liquid chemical waste. Do not pour it down the drain.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous lab waste.

3. Spill Management: In the event of a spill, it is crucial to act quickly to contain the material and prevent environmental release.

  • Small Spills: Carefully collect the spilled material using an absorbent, inert material (e.g., vermiculite, sand, or earth). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area and follow your institution's emergency procedures for hazardous material spills.

  • Collect Spillage: As indicated by safety data sheets, spillage must be collected.[1]

4. Final Disposal:

  • All waste containing this compound must be disposed of through an approved waste disposal plant.[1]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for the pickup and disposal of the hazardous waste.

  • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

Quantitative Hazard Information

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)

Data sourced from the this compound Material Safety Data Sheet.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling this compound waste_generated Waste Generated? start->waste_generated spill_event Spill Event? waste_generated->spill_event No solid_waste Solid Waste (Compound, Contaminated PPE) waste_generated->solid_waste Yes liquid_waste Liquid Waste (Solutions) waste_generated->liquid_waste Yes empty_container Empty Container waste_generated->empty_container Yes contain_spill Contain Spill with Inert Absorbent spill_event->contain_spill Yes end End spill_event->end No collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse Container empty_container->triple_rinse final_disposal Dispose through Approved Waste Disposal Plant via EHS collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container triple_rinse->dispose_container collect_rinsate->final_disposal dispose_container->end collect_spill Collect Spill Residue in Hazardous Waste Container contain_spill->collect_spill collect_spill->final_disposal final_disposal->end

Caption: Disposal workflow for this compound.

References

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